Amyl methyl disulfide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(methyldisulfanyl)pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14S2/c1-3-4-5-6-8-7-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJXDNLYBDHPHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50222735 | |
| Record name | Amyl methyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50222735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear, pale yellow liquid; Sulfureous aroma | |
| Record name | Methyl pentyl disulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031161 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Amyl methyl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1684/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
198.00 to 202.00 °C. @ 760.00 mm Hg | |
| Record name | Methyl pentyl disulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031161 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in non-polar solvents; insoluble in water, Soluble (in ethanol) | |
| Record name | Amyl methyl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1684/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.943-0.953 (20°) | |
| Record name | Amyl methyl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1684/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
72437-68-4 | |
| Record name | Methyl pentyl disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72437-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amyl methyl disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072437684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amyl methyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50222735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL PENTYL DISULPHIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMYL METHYL DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES6A12WT0E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methyl pentyl disulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031161 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Natural Occurrence of Amyl Methyl Disulfide in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amyl methyl disulfide, a volatile organosulfur compound, contributes to the complex aroma profiles of certain plant species. This technical guide provides a comprehensive overview of its natural occurrence, with a primary focus on the Allium genus. The guide delves into the biosynthetic pathways leading to the formation of alkyl disulfides, detailing the enzymatic processes initiated upon plant tissue disruption. Furthermore, it outlines established methodologies for the extraction, isolation, and analysis of this compound from plant matrices, offering practical, step-by-step protocols. This document serves as a valuable resource for researchers investigating plant-derived secondary metabolites and their potential applications in flavor chemistry, agriculture, and pharmacology.
Introduction to Amyl Methyl Disulfide
Amyl methyl disulfide, systematically named 1-(methyldisulfanyl)pentane, is an organic disulfide with the chemical formula C₆H₁₄S₂.[1] It is characterized as a pale yellow, clear liquid with a sulfurous, onion-like odor.[2] Like other volatile sulfur compounds (VSCs), it plays a significant role in the characteristic flavors and aromas of many plants.[3] Disulfide-containing compounds are of considerable interest due to their wide range of biological properties and potential applications in the pharmaceutical field.[4][5]
Table 1: Physicochemical Properties of Amyl Methyl Disulfide
| Property | Value | Source |
| Molecular Formula | C₆H₁₄S₂ | [1] |
| Molecular Weight | 150.3 g/mol | [1] |
| Boiling Point | 198.00 to 202.00 °C @ 760.00 mm Hg | [2] |
| Density | 0.943 to 0.953 g/cm³ @ 20.00 °C | [2] |
| Refractive Index | 1.485 to 1.495 @ 20.00 °C | [2] |
| Solubility | Soluble in alcohol; Insoluble in water | [2] |
Natural Occurrence in the Plant Kingdom
The occurrence of amyl methyl disulfide has been reported in a limited number of plant species, primarily within the Allium genus. The LOTUS initiative, a database for natural products, has documented its presence in Allium cepa (onion) and Allium schoenoprasum (chives).[1] While the Allium genus is a well-known source of various alkyl disulfides that contribute to the characteristic flavors of garlic, onions, and leeks, the presence of longer-chain homologs like amyl methyl disulfide is less common.[3]
The formation of these volatile compounds is typically a result of enzymatic reactions that occur when the plant's cells are damaged.[3] Therefore, they are not usually present in intact plant tissues.[3]
Table 2: Documented Natural Occurrence of Amyl Methyl Disulfide
| Plant Species | Common Name | Family | Plant Part | Reference |
| Allium cepa | Onion | Amaryllidaceae | Bulb | [1] |
| Allium schoenoprasum | Chives | Amaryllidaceae | Leaves | [1] |
Beyond the Allium genus, the Ferula genus (family Apiaceae) is also known for producing a variety of sulfur-containing compounds, which are major components of their essential oils.[6][7] While amyl methyl disulfide itself has not been explicitly identified in the provided search results for Ferula, the prevalence of other disulfides in species like Ferula assa-foetida suggests that related compounds could be present.[6][7]
Biosynthesis of Alkyl Disulfides in Plants
The biosynthesis of volatile disulfides in plants, particularly in the Allium genus, is a well-characterized enzymatic cascade.[3] This process is initiated by the mechanical disruption of plant tissue, which brings together enzymes and substrates that are otherwise separated in intact cells.[3]
The primary precursors for these sulfur compounds are non-volatile S-alk(en)yl-L-cysteine sulfoxides (ACSOs).[3] When the plant tissue is damaged, the enzyme alliinase, located in the vacuoles, comes into contact with the ACSOs present in the cytoplasm.[3] This interaction triggers a rapid series of reactions, leading to the formation of unstable sulfenic acids. These sulfenic acids then spontaneously condense to form thiosulfinates, which are themselves unstable and decompose to yield a variety of volatile sulfur compounds, including disulfides.[8]
Caption: Biosynthetic pathway of alkyl disulfides in Allium species.
Methodologies for Isolation and Analysis
The investigation of volatile sulfur compounds like amyl methyl disulfide from plant matrices requires specialized extraction and analytical techniques due to their low concentrations and potential for artifact formation.[9][10]
Extraction Techniques
Several methods can be employed for the extraction of volatile compounds from plant materials. The choice of method depends on the nature of the plant matrix and the target analytes. Common techniques include:
-
Liquid-Liquid Extraction (LLE): A conventional method for extracting compounds from a liquid sample into an immiscible solvent.[11]
-
Solvent-Assisted Flavor Evaporation (SAFE): A gentle distillation technique that minimizes the thermal degradation of sensitive compounds.[11]
-
Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free, sensitive, and often automated technique for extracting volatiles from the headspace above a sample.[11] This method is particularly well-suited for the analysis of aroma compounds.[11]
Analytical Techniques
Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and powerful technique for the separation and identification of volatile sulfur compounds.[11] The gas chromatograph separates the individual components of a mixture, and the mass spectrometer provides detailed structural information for their identification.
Experimental Protocol: HS-SPME-GC-MS Analysis
The following is a generalized protocol for the analysis of amyl methyl disulfide in plant material.
Step 1: Sample Preparation
-
Obtain fresh plant material (e.g., onion bulbs).
-
Homogenize a known weight of the tissue (e.g., 5-10 g) in a suitable buffer or deionized water. The mechanical disruption is crucial to initiate the enzymatic formation of the disulfides.[3]
-
Transfer the homogenate to a headspace vial.
Step 2: Headspace Solid-Phase Microextraction (HS-SPME)
-
Place the sealed vial in a temperature-controlled autosampler.
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace above the sample for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 35°C) to allow for the adsorption of volatile compounds.[11]
Step 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Inject the adsorbed compounds into the GC-MS system by thermally desorbing the SPME fiber in the heated injection port.
-
Separate the compounds on a suitable capillary column (e.g., DB-5ms).
-
Detect and identify the compounds using the mass spectrometer.
-
Compare the resulting mass spectra and retention indices with those of an authentic standard of amyl methyl disulfide and with spectral libraries for confirmation.
Caption: Workflow for the analysis of amyl methyl disulfide from plants.
Potential Applications and Future Research
Organosulfur compounds from Allium species are known for a variety of health benefits, including antioxidant and anti-inflammatory properties.[12] For instance, allyl methyl sulfide, a related compound, has been shown to alleviate hyperglycemia-mediated oxidative stress in diabetic rats.[13] While specific pharmacological studies on amyl methyl disulfide are limited in the provided search results, its structural similarity to other bioactive disulfides suggests it could be a candidate for further investigation.
Future research should focus on:
-
Screening a wider range of plant species for the presence of amyl methyl disulfide to better understand its distribution in nature.
-
Investigating the specific biological activities of purified amyl methyl disulfide to determine its potential therapeutic applications.
-
Elucidating the precise enzymatic and genetic regulation of its biosynthesis in plants, which could open avenues for metabolic engineering to enhance its production.
Conclusion
Amyl methyl disulfide is a naturally occurring volatile sulfur compound found in certain Allium species. Its formation is a result of a well-defined enzymatic cascade initiated by tissue damage. The methodologies for its extraction and analysis are well-established, with HS-SPME-GC-MS being a particularly suitable technique. While our current understanding of its natural distribution and biological activity is somewhat limited, its presence in edible plants and its relation to other bioactive organosulfur compounds make it a molecule of interest for future research in food science, pharmacology, and plant biology.
References
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Hsu, F. B., et al. (2022). Allyl Dimethyl Sulfonium: A Novel Urinary Biomarker of Allium Consumption. PMC - NIH. Available at: [Link]
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The Good Scents Company. (n.d.). amyl methyl disulfide, 72437-68-4. Available at: [Link]
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Balamurugan, K., & Pugalendi, K. V. (2018). Allyl methyl sulfide, an organosulfur compound alleviates hyperglycemia mediated hepatic oxidative stress and inflammation in streptozotocin - induced experimental rats. PubMed. Available at: [Link]
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Petropoulos, S. A., et al. (2022). Chemical Composition and Agronomic Traits of Allium sativum and Allium ampeloprasum Leaves and Bulbs and Their. CNR-IRIS. Available at: [Link]
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Gesińska, A., & Namieśnik, J. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. NIH. Available at: [Link]
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Ito, H., et al. (2021). Identification of a New Family of Prenylated Volatile Sulfur Compounds in Cannabis Revealed by Comprehensive Two-Dimensional Gas Chromatography. ACS Omega. Available at: [Link]
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Khan, I., et al. (2020). Synthesis and biological properties of a series of aryl alkyl disulfide derivatives. PMC - NIH. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Amyl methyl disulfide. PubChem. Available at: [Link]
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Sharopov, F. S., et al. (2019). The Chemical Composition and Biological Activity of the Essential Oil from the Underground Parts of Ferula tadshikorum (Apiaceae). ResearchGate. Available at: [Link]
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Pino, J. A. (2012). A review of volatile sulfur-containing compounds from terrestrial plants: Biosynthesis, distribution and analytical methods. ResearchGate. Available at: [Link]
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EUR-Lex. (2008). Regulation (EC) No 1334/2008 of the European Parliament and of the Council of 16 December 2008 on flavourings and certain food ingredients with flavouring properties for use in and on foods. EUR-Lex. Available at: [Link]
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Pino, J. A. (2012). A review of volatile sulfur-containing compounds from terrestrial plants: biosynthesis, distribution and analytical methods. Taylor & Francis Online. Available at: [Link]
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EUR-Lex. (2008). Regulation (EC) No 1334/2008 of the European Parliament and of the Council of 16 December 2008 on flavourings and certain food ingredients with flavouring properties for use in and on foods and amending Council Regulation (EEC) No 1601/91, Regulations (EC) No 2232/96 and (EC) No 110/2008 and Directive 2000/13/EC. EUR-Lex. Available at: [Link]
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Khan, I., et al. (2020). Synthesis and biological properties of a series of aryl alkyl disulfide derivatives. PubMed. Available at: [Link]
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Sharopov, F. S., et al. (2019). The Chemical Composition and Biological Activity of the Essential Oil from the Underground Parts of Ferula tadshikorum (Apiacea). ACG Publications. Available at: [Link]
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Fernández, D., et al. (2020). Glycosyl disulfides: importance, synthesis and application to chemical and biological systems. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Li, Y., et al. (2017). Metabolism and pharmacokinetics studies of allyl methyl disulfide in rats. PubMed. Available at: [Link]
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El-Sayed, M. A., et al. (2021). Screening of bioactive components in Ferula assafo dried oleo-gum resin and assessment of its protective function against cadmium-induced oxidative damage, genotoxicity, and cytotoxicity in rats. PubMed Central. Available at: [Link]
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Wu, H., et al. (2023). Antibacterial characteristics of allyl methyl disulfide and dimethyl trisulfide of Allium tenuissimum flower essential oil against Escherichia coli O157:H7. ResearchGate. Available at: [Link]
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Asili, J., et al. (2010). Chemical Composition of Volatile oil from Ferula Gummosa using Hydrodistillation Profile. Journal of Essential Oil Bearing Plants. Available at: [Link]
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O'Connor, S. (2014). Chemistry and biology of plant alkaloid biosynthesis. YouTube. Available at: [Link]
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Wikipedia. (n.d.). Cyanide. Available at: [Link]
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Duan, H., et al. (2002). Polysulfide derivatives from Ferula foetida. PubMed. Available at: [Link]
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Qian, M. C., & Reineccius, G. (2002). Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages. ResearchGate. Available at: [Link]
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Assocaseari. (2021). The decree of the minister of religious affairs of the republic of indonesia number …. year 2021 concerning. Assocaseari. Available at: [Link]
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An In-Depth Technical Guide to Amyl Methyl Disulfide
Introduction
Amyl methyl disulfide, also known as methyl pentyl disulfide, is an organosulfur compound that plays a significant role in the fields of flavor chemistry and natural products. Characterized by a distinctive sulfurous, onion-like aroma, it is a key volatile component in various foods, most notably in species of the Allium genus, such as onions and chives.[1][2] Its unique sensory properties have led to its application as a flavoring agent in the food industry.[3] For researchers and drug development professionals, understanding the physicochemical properties, synthesis, and analytical determination of this compound is crucial for leveraging its potential, whether for developing new flavor profiles or investigating the biological activities of naturally occurring organosulfur compounds. This guide provides a comprehensive technical overview of amyl methyl disulfide, from its fundamental chemical identity to detailed analytical protocols.
Part 1: Chemical Identity and Properties
A precise understanding of a compound's identity is the foundation of all scientific investigation. Amyl methyl disulfide is an unsymmetrical disulfide, meaning it consists of two different alkyl groups (amyl and methyl) linked by a disulfide (-S-S-) bond.
Identifiers and Synonyms
The compound is recognized by several names and registry numbers across various chemical databases, which can be a source of confusion. The primary identifier is its CAS (Chemical Abstracts Service) number, which is unique to this specific chemical substance.
Table 1: Core Identifiers for Amyl Methyl Disulfide
| Identifier | Value | Source |
|---|---|---|
| Primary Name | Amyl methyl disulfide | - |
| CAS Number | 72437-68-4 | [1][3][4] |
| Molecular Formula | C6H14S2 | [1][3][4] |
| Molecular Weight | 150.31 g/mol | [1][3][5] |
| IUPAC Name | 1-(Methyldisulfanyl)pentane | [1][4] |
| FEMA Number | 4025 |[1][3][6] |
A comprehensive list of synonyms is essential for exhaustive literature and database searches.
Common Synonyms: [1][2][3][4][5][7]
-
Methyl pentyl disulfide
-
Disulfide, methyl pentyl
-
Pentyl methyl disulfide
-
1-(Methyldisulfanyl)pentane
-
2,3-Dithiaoctane
-
Methyl n-amyl disulfide
-
Methyl n-pentyl disulphide
Physicochemical Properties
The physical and chemical properties of amyl methyl disulfide dictate its behavior in various matrices, its volatility, and the appropriate methods for its handling and analysis.
Table 2: Physicochemical Data for Amyl Methyl disulfide
| Property | Value | Source |
|---|---|---|
| Appearance | Pale yellow clear liquid (estimated) | [3] |
| Odor Profile | Sulfurous, onion-like | [2] |
| Boiling Point | 198-202 °C at 760 mmHg | [3] |
| Specific Gravity | 0.943 - 0.953 @ 20°C | [3] |
| Refractive Index | 1.485 - 1.495 @ 20°C | [3] |
| Flash Point | 67.78 °C (154.00 °F) | [3] |
| Water Solubility | 39.94 mg/L @ 25 °C (estimated) | [3] |
| LogP (o/w) | 3.09 - 3.4 (estimated) |[2] |
The high LogP value indicates significant lipophilicity, suggesting low solubility in water but good solubility in organic solvents, which is a critical consideration for extraction and purification protocols.[2][3]
Part 2: Synthesis, Occurrence, and Applications
Synthesis of Unsymmetrical Disulfides
The synthesis of unsymmetrical disulfides like amyl methyl disulfide can be challenging due to the propensity for symmetrical disulfide formation (dimethyl disulfide and diamyl disulfide). Modern organic synthesis offers several routes to favor the formation of the desired unsymmetrical product. One effective one-pot method avoids harsh oxidizing agents by first reacting one thiol with an activating agent, followed by the introduction of the second thiol.[8]
A representative synthetic approach involves the reaction of a thiol with 1-chlorobenzotriazole (BtCl) to form a stable, electrophilic benzotriazolated thiol intermediate (RSBt).[8] This intermediate can then react cleanly with a second, different thiol to yield the unsymmetrical disulfide.[8]
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An In-Depth Technical Guide to the Odor and Flavor Profile of Amyl Methyl Disulfide
This guide provides a comprehensive technical overview of amyl methyl disulfide, a significant organosulfur compound. Intended for researchers, scientists, and professionals in drug development, this document delves into its distinct sensory characteristics, natural origins, chemical synthesis, and analytical evaluation. Furthermore, it explores the broader context of alkyl disulfides in biological systems, offering insights relevant to pharmaceutical and nutraceutical research.
Introduction: The Chemical Identity of Amyl Methyl Disulfide
Amyl methyl disulfide, systematically named 1-(methyldisulfanyl)pentane, is an asymmetric disulfide with the chemical formula C₆H₁₄S₂.[1] This compound belongs to a class of volatile sulfur compounds that are well-known for their potent and often pungent aromas, playing a crucial role in the flavor profiles of many foods.[2][3]
Table 1: Chemical and Physical Properties of Amyl Methyl Disulfide
| Property | Value | Source(s) |
| CAS Number | 72437-68-4 | [1] |
| Molecular Formula | C₆H₁₄S₂ | [1] |
| Molecular Weight | 150.3 g/mol | [1] |
| Appearance | Pale yellow clear liquid (estimated) | [4] |
| Boiling Point | 198.00 to 202.00 °C @ 760.00 mm Hg | [1] |
| Specific Gravity | 0.943 to 0.953 @ 20.00 °C | [4] |
| Refractive Index | 1.485 to 1.495 @ 20.00 °C | [4] |
| Solubility | Soluble in alcohol; sparingly soluble in water (39.94 mg/L @ 25 °C, estimated) | [4] |
| FEMA Number | 4025 | [1] |
The Sensory Landscape: Odor and Flavor Profile
The organoleptic properties of amyl methyl disulfide are central to its application as a flavoring agent. Its sensory profile is predominantly characterized by sulfurous and alliaceous notes.
Odor Profile
Flavor Profile
The overall flavor profile of amyl methyl disulfide is categorized as savory .[3] When tasted at a concentration of 0.5 ppm, the related methyl propyl disulfide is described as having onion, garlic, tomato, potato, alliaceous, and vegetative notes.[6] Given the structural similarity, it is reasonable to infer that amyl methyl disulfide contributes a similar complex, savory, and vegetative flavor profile. The intensity and specific nuances of the flavor are highly dependent on the concentration and the food matrix in which it is present.[7]
Odor and Flavor Thresholds
Quantitative data for the odor and flavor thresholds of amyl methyl disulfide are not widely reported in scientific literature. However, volatile sulfur compounds as a class are known for their exceptionally low detection thresholds, often in the parts per billion (ppb) or even parts per trillion (ppt) range.[7][8] This high potency means that even minute quantities can have a significant impact on the overall sensory profile of a product. For context, the related compound dimethyl disulfide has a reported odor threshold of 3 x 10⁻³ ppm in water.[8]
Natural Occurrence and Biosynthesis
Amyl methyl disulfide is a naturally occurring compound found in a variety of plants, most notably within the Allium genus. It has been identified in chives (Allium schoenoprasum), onions (Allium cepa), and garlic (Allium sativum).[1][3]
The biosynthesis of asymmetric disulfides in Allium species is a complex process initiated by tissue damage, such as cutting or crushing. The key precursors are S-alk(en)yl-L-cysteine sulfoxides, which are odorless and non-volatile amino acids.[9] When the plant cells are disrupted, the enzyme alliinase comes into contact with these precursors, catalyzing their conversion into highly reactive sulfenic acids. These sulfenic acids then undergo a series of spontaneous reactions, including condensation and rearrangement, to form a variety of volatile sulfur compounds, including thiosulfinates, which are themselves unstable and decompose into a mixture of sulfides, disulfides, and trisulfides. The formation of asymmetric disulfides like amyl methyl disulfide is thought to occur through the interaction of different sulfenic acid intermediates.
Experimental Protocol: General Synthesis of Asymmetric Disulfides via Sulfenyl Chlorides
Disclaimer: This is a generalized protocol and should be adapted and optimized for the specific synthesis of amyl methyl disulfide with appropriate safety precautions.
-
Preparation of Methanesulfenyl Chloride: Methanesulfenyl chloride can be prepared by the chlorination of dimethyl disulfide. This reaction is typically carried out at low temperatures in an inert solvent.
-
Reaction with Pentanethiol: A solution of pentanethiol in an appropriate solvent (e.g., dichloromethane) is cooled in an ice bath.
-
The freshly prepared methanesulfenyl chloride solution is added dropwise to the pentanethiol solution with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for a specified period.
-
Work-up: The reaction is quenched with water, and the organic layer is separated.
-
The organic layer is washed with a mild base (e.g., sodium bicarbonate solution) to remove any remaining acid, followed by a wash with brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by distillation or column chromatography to yield pure amyl methyl disulfide.
Analytical Characterization
The primary method for the analysis of volatile sulfur compounds like amyl methyl disulfide is Gas Chromatography (GC) coupled with a selective detector.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the identification and quantification of volatile compounds. The mass spectrum of amyl methyl disulfide will show a characteristic fragmentation pattern, allowing for its unambiguous identification.
-
Gas Chromatography-Flame Photometric Detector (GC-FPD): An FPD is highly selective for sulfur-containing compounds, making it an excellent choice for analyzing complex matrices where sulfur compounds are present at low levels.
-
Gas Chromatography-Olfactometry (GC-O): GC-O is a powerful technique for sensory analysis. As the separated compounds elute from the GC column, they are split between a detector (such as a flame ionization detector or mass spectrometer) and a sniffing port, where a trained sensory panelist can describe the odor of each individual compound. This allows for the correlation of specific chemical compounds with their sensory attributes. [10]
Relevance to Drug Development and Biological Activity
While amyl methyl disulfide is primarily known as a flavoring agent, the broader class of organosulfur compounds, particularly those derived from Allium species, has garnered significant interest in the field of drug development due to their diverse biological activities. [11]
Physiological Effects of Related Organosulfur Compounds
Research on garlic-derived sulfur compounds, such as diallyl disulfide and diallyl trisulfide, has demonstrated a range of physiological effects, including:
-
Antioxidant and Anti-inflammatory Properties: Many organosulfur compounds have been shown to scavenge free radicals and modulate inflammatory pathways. [11]* Cardiovascular Health: Some compounds have been linked to beneficial effects on blood pressure and cholesterol levels. [9]* Antimicrobial Activity: The antimicrobial properties of garlic have been attributed to its rich content of sulfur compounds. [11]* Anticancer Potential: Numerous studies have investigated the potential of organosulfur compounds to inhibit the growth of cancer cells and induce apoptosis. [11] While direct research on the specific biological activities of amyl methyl disulfide is limited, its structural similarity to these well-studied compounds suggests it may possess related properties, warranting further investigation.
Disulfide Bonds in Pharmaceutical Sciences
Disulfide bonds are a key structural motif in many biologically active molecules and are increasingly being utilized in drug design and delivery. [7][12]
-
Peptide and Protein Therapeutics: Disulfide bridges are crucial for maintaining the three-dimensional structure and stability of many peptide and protein drugs.
-
Drug Delivery Systems: The relative stability of disulfide bonds in the bloodstream, coupled with their susceptibility to cleavage in the reducing environment inside cells, makes them ideal as cleavable linkers in drug-conjugate therapies. [7][13]This allows for the targeted release of a therapeutic agent at its site of action, minimizing off-target effects.
The chemistry of asymmetric disulfides like amyl methyl disulfide is therefore of interest to researchers developing novel drug delivery platforms and prodrug strategies.
Conclusion
Amyl methyl disulfide is a potent flavor compound with a characteristic sulfurous and onion-like sensory profile. Its natural occurrence in Allium species and its potential for chemical synthesis make it a relevant molecule in the food and flavor industry. For researchers in the pharmaceutical sciences, while direct biological data on amyl methyl disulfide is sparse, the broader family of organosulfur compounds presents a rich area for exploration, and the chemistry of the disulfide bond itself is a cornerstone of modern drug development. Further research is warranted to fully elucidate the nuanced sensory profile, quantitative thresholds, and potential physiological effects of this intriguing molecule.
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Organic Chemistry Frontiers (RSC Publishing). (n.d.). Construction of alkynyl and acyl disulfides directly through thiol-modification with N-alkynylthio phthalimides under acid catalysis. Retrieved from [Link]
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Amyl Methyl Disulfide: A Comprehensive Technical Guide to its Physicochemical Properties
Introduction
Amyl methyl disulfide, systematically known as 1-(methyldisulfanyl)pentane, is an organosulfur compound that contributes to the characteristic aromas of various foodstuffs, including onions and garlic. Beyond its role as a flavor and fragrance component, the precise characterization of its physical properties is paramount for its application in scientific research and drug development. This technical guide provides an in-depth exploration of two key physicochemical parameters of amyl methyl disulfide: its boiling point and refractive index. Understanding these properties is crucial for purification, identification, and the prediction of its behavior in various chemical and biological systems. This document will detail the established values for these properties, provide step-by-step experimental protocols for their determination, and discuss the underlying scientific principles.
Physicochemical Properties of Amyl Methyl Disulfide
The boiling point and refractive index are fundamental physical constants that provide valuable insights into the purity and identity of a liquid substance.
Boiling Point and Refractive Index Data
The experimentally determined and predicted values for the boiling point and refractive index of amyl methyl disulfide are summarized below. These values serve as a critical reference for researchers working with this compound.
| Property | Value | Conditions | Source |
| Boiling Point | 198.00 - 202.00 °C | @ 760.00 mm Hg | The Good Scents Company, PubChem[1][2] |
| 201.09 °C (474.24 K) | Predicted | Cheméo[3] | |
| Refractive Index | 1.48500 - 1.49500 | @ 20.00 °C | The Good Scents Company, PubChem[1][2] |
Note: Variations in reported values can arise from differences in experimental conditions and the purity of the sample.
Experimental Determination of Physicochemical Properties
Accurate determination of the boiling point and refractive index is essential for the verification of a substance's identity and purity. The following sections provide detailed, field-proven methodologies for these measurements.
Boiling Point Determination: The Micro-Capillary Method
For researchers working with small sample volumes, the micro-boiling point (or Siwoloboff method) is a highly reliable technique. This method is predicated on the principle that the boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.
The use of an inverted capillary tube is a critical aspect of this technique. The trapped air bubble within the capillary acts as a sensitive manometer. As the sample is heated, the vapor pressure of the liquid increases, causing the trapped air to expand and bubbles to emerge. Upon cooling, the point at which the liquid is drawn back into the capillary signifies that the external pressure and the liquid's vapor pressure are in equilibrium, thus indicating the boiling point.
-
Sample Preparation: Place a few drops of amyl methyl disulfide into a small test tube or a melting point capillary tube.
-
Capillary Insertion: Seal one end of a smaller capillary tube using a flame. Place the sealed capillary, open-end down, into the sample tube.
-
Apparatus Setup: Attach the sample tube to a thermometer using a rubber band or a wire. The bottom of the sample tube should be level with the thermometer bulb.
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a melting point apparatus). Heat the bath gradually, at a rate of approximately 2-3°C per minute.[4]
-
Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary. Continue heating until a steady and rapid stream of bubbles is observed.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[5]
-
Pressure Correction: Record the ambient atmospheric pressure. If the pressure is not 760 mmHg, a correction may be necessary to determine the normal boiling point.
Refractive Index Measurement: The Abbe Refractometer
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a highly characteristic property of a pure substance and is sensitive to temperature and the wavelength of light used for measurement. The Abbe refractometer is a standard laboratory instrument for its determination.
The Abbe refractometer operates on the principle of total internal reflection.[6] A thin film of the liquid sample is placed between two prisms—an illuminating prism and a refracting prism of high refractive index. Light is passed through the sample and into the refracting prism. The angle at which total internal reflection occurs (the critical angle) is dependent on the refractive index of the sample. The refractometer measures this critical angle and displays it as the refractive index.
-
Instrument Calibration: Ensure the Abbe refractometer is calibrated using a standard of known refractive index, such as distilled water (n_D = 1.3330 at 20°C).
-
Sample Application: Open the prism assembly of the refractometer. Using a clean pipette, place a few drops of amyl methyl disulfide onto the surface of the lower prism. Ensure the liquid spreads evenly.
-
Prism Closure: Close the prisms carefully to create a thin film of the liquid.
-
Light Adjustment: Turn on the light source and adjust the mirror to illuminate the prisms.
-
Focusing: Look through the eyepiece and adjust the focus until the crosshairs are sharp.
-
Measurement: Rotate the coarse and fine adjustment knobs until the boundary between the light and dark fields is sharp and aligned with the center of the crosshairs. If a colored fringe is visible, adjust the dispersion compensator until the boundary is a sharp, achromatic line.
-
Reading: Read the refractive index value from the instrument's scale or digital display.
-
Temperature Control: Record the temperature of the measurement, as the refractive index is temperature-dependent. For high accuracy, use a refractometer with temperature control.
-
Cleaning: After the measurement, clean the prisms thoroughly with a soft tissue and an appropriate solvent (e.g., ethanol or isopropanol).
Safety Considerations
Amyl methyl disulfide is a flammable liquid.[7] Appropriate safety precautions should be taken, including working in a well-ventilated area, away from ignition sources, and wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[8][9]
Conclusion
The boiling point and refractive index of amyl methyl disulfide are critical physicochemical parameters for its identification, purification, and application in research and development. The methodologies outlined in this guide provide robust and reliable means for their determination. Adherence to these protocols will ensure the generation of accurate and reproducible data, which is the cornerstone of scientific integrity.
References
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Amyl Methyl Disulfide: A Comprehensive Technical Guide for Food and Flavor Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amyl methyl disulfide, a volatile organosulfur compound, plays a significant role in the characteristic aroma of various foods, particularly those in the Allium genus. Its distinct sulfurous and onion-like notes contribute to the complexity of savory flavors. This technical guide provides a comprehensive overview of amyl methyl disulfide, encompassing its chemical and physical properties, natural occurrence, and sensory characteristics. Furthermore, it delves into the intricate pathways of its biosynthesis in plants and outlines detailed methodologies for its chemical synthesis. A critical component of this guide is the in-depth exploration of analytical techniques for the extraction, identification, and quantification of amyl methyl disulfide in food matrices, with a focus on Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS). This document is intended to be an essential resource for researchers and professionals in food science, flavor chemistry, and related fields, providing the foundational knowledge and practical protocols necessary for the study and application of this impactful flavor compound.
Introduction
The intricate world of food flavor is a complex interplay of volatile and non-volatile compounds that stimulate our senses of taste and smell. Among these, sulfur-containing compounds are particularly potent, often exhibiting low sensory thresholds and contributing significantly to the characteristic aromas of many foods. Amyl methyl disulfide (C6H14S2) is one such compound, a key contributor to the savory and pungent notes found in a variety of culinary ingredients.
This guide offers a deep dive into the multifaceted nature of amyl methyl disulfide, moving beyond a simple cataloging of facts to provide a causal understanding of its role in food and flavor chemistry. By elucidating the "why" behind experimental choices and analytical methodologies, this document aims to empower researchers to not only understand but also to innovate within the realm of flavor science.
Physicochemical Properties
A thorough understanding of the physical and chemical characteristics of amyl methyl disulfide is fundamental to its study and application. These properties dictate its behavior in food systems, its volatility, and the analytical methods best suited for its detection.
| Property | Value | Reference |
| Molecular Formula | C6H14S2 | [1] |
| Molecular Weight | 150.3 g/mol | [1] |
| Appearance | Pale yellow clear liquid (est.) | [2] |
| Odor | Sulfurous, onion | [2] |
| Boiling Point | 198.00 to 202.00 °C @ 760.00 mm Hg | [1] |
| Specific Gravity | 0.94300 to 0.95300 @ 20.00 °C | [2] |
| Refractive Index | 1.48500 to 1.49500 @ 20.00 °C | [2] |
| Solubility | Soluble in alcohol; Insoluble in water | [1] |
Natural Occurrence and Biosynthesis
Amyl methyl disulfide is a naturally occurring compound, predominantly found in plants of the Allium genus. Its presence has been identified in chives, onions, leeks, and garlic, where it contributes to their characteristic pungent and savory aromas.
Occurrence in Foods
-
Chives (Allium schoenoprasum) : Amyl methyl disulfide is a significant volatile component in Chinese chives.[3]
-
Onions (Allium cepa) : This disulfide is a constituent of the complex sulfur chemistry of onions.
-
Garlic (Allium sativum) : Found among the myriad of sulfur compounds that give garlic its potent aroma and flavor.
-
Leeks (Allium porrum) : Contributes to the milder, yet still distinct, flavor profile of leeks.
Biosynthesis in Allium Species
The formation of amyl methyl disulfide and other mixed alkyl disulfides in Allium species is an elegant enzymatic cascade initiated upon tissue damage. The intact plant cells store odorless precursors, S-alk(en)yl-L-cysteine sulfoxides (ACSOs), in the cytoplasm, while the enzyme alliinase is sequestered in the vacuole.[4]
When the plant tissue is cut, crushed, or chewed, the cellular compartments are disrupted, allowing alliinase to come into contact with the ACSOs. This triggers a rapid series of reactions:
-
Enzymatic Cleavage : Alliinase cleaves the S-alk(en)yl-L-cysteine sulfoxides into highly reactive sulfenic acids, pyruvate, and ammonia.[5]
-
Condensation of Sulfenic Acids : The sulfenic acids are unstable and quickly condense with each other to form thiosulfinates. For instance, two molecules of allyl sulfenic acid condense to form allicin in garlic.[6]
-
Decomposition and Rearrangement : The thiosulfinates are also unstable and undergo further decomposition and rearrangement to form a complex mixture of volatile sulfur compounds, including symmetrical and unsymmetrical disulfides, trisulfides, and other derivatives.
The specific formation of amyl methyl disulfide involves the reaction between a pentyl-containing sulfenic acid precursor and a methyl-containing sulfenic acid precursor. The likely precursor for the amyl group is S-pentyl-L-cysteine sulfoxide.
Figure 1: Biosynthetic pathway of amyl methyl disulfide in Allium species.
Sensory Properties and Flavor Contribution
The sensory impact of a flavor compound is a critical aspect of its relevance in food chemistry. Amyl methyl disulfide possesses a potent and distinct aroma profile that significantly influences the overall flavor of the foods in which it is present.
Flavor Profile
The odor of amyl methyl disulfide is primarily described as sulfurous and onion-like .[2] This pungent and sharp aroma is characteristic of many members of the Allium family and is a key component of savory flavor profiles.
Sensory Threshold
Synthesis of Amyl Methyl Disulfide
The ability to synthesize amyl methyl disulfide is crucial for its use as a flavor ingredient and for conducting further research into its properties and applications. The synthesis of unsymmetrical disulfides can be achieved through several methods.
One-Pot Synthesis from Thiols
A common and efficient method for preparing unsymmetrical disulfides involves the reaction of two different thiols.
Protocol: Synthesis of Amyl Methyl Disulfide
Materials:
-
1-Pentanethiol (Amyl mercaptan)
-
Methanethiol or a suitable precursor like dimethyl disulfide
-
Oxidizing agent (e.g., iodine, hydrogen peroxide)
-
Solvent (e.g., dichloromethane, ethanol)
-
Base (optional, e.g., triethylamine)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1-pentanethiol in the chosen solvent.
-
Addition of Methyl Source: Add an equimolar amount of methanethiol or dimethyl disulfide to the solution.
-
Oxidation: Slowly add the oxidizing agent to the reaction mixture. The reaction is often exothermic, so cooling may be necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, quench any remaining oxidizing agent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield pure amyl methyl disulfide.
Figure 2: Synthetic pathway for amyl methyl disulfide.
Analytical Methodologies
The accurate identification and quantification of amyl methyl disulfide in complex food matrices require sensitive and selective analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for this purpose, often preceded by a sample preparation step to isolate and concentrate the volatile compounds.
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, rapid, and sensitive technique for the extraction of volatile and semi-volatile compounds from various matrices.[9]
Protocol: HS-SPME-GC-MS Analysis of Amyl Methyl Disulfide in Chives
Materials and Equipment:
-
Fresh chives
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Weigh a precise amount of fresh chives (e.g., 1.5 g) into a 20 mL headspace vial.[10]
-
Immediately seal the vial with a screw cap containing a PTFE/silicone septum.
-
-
HS-SPME Extraction:
-
GC-MS Analysis:
-
Desorption: Insert the SPME fiber into the heated GC injection port (e.g., 250°C) for thermal desorption of the analytes onto the analytical column.
-
Chromatographic Separation: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness). The oven temperature program should be optimized to separate the volatile compounds of interest. A typical program might start at 40°C, hold for 2 minutes, then ramp at 5°C/min to 250°C and hold for 5 minutes.
-
Mass Spectrometric Detection: Operate the mass spectrometer in electron ionization (EI) mode (70 eV). Acquire data in full scan mode (e.g., m/z 40-400) for identification and in selected ion monitoring (SIM) mode for quantification.
-
-
Identification and Quantification:
-
Identification: Identify amyl methyl disulfide by comparing its mass spectrum and retention index with those of an authentic standard and with entries in mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: Prepare a calibration curve using standard solutions of amyl methyl disulfide at known concentrations. The concentration of amyl methyl disulfide in the sample can be determined by comparing its peak area to the calibration curve.
-
Figure 3: Workflow for the analysis of amyl methyl disulfide.
Conclusion
Amyl methyl disulfide is a pivotal contributor to the flavor profiles of many important food items. A comprehensive understanding of its chemical nature, biosynthetic origins, and sensory impact is essential for food scientists and flavor chemists. The methodologies for its synthesis and analysis outlined in this guide provide a robust framework for further research and application. As the demand for authentic and nuanced flavors continues to grow, the detailed study of such character-impact compounds will remain a critical area of investigation. This guide serves as a foundational resource to support and inspire continued exploration in the dynamic field of food and flavor chemistry.
References
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Characterization of the volatile profile from six different varieties of Chinese chives by HS-SPME/GC–MS coupled with E. NOSE. (n.d.). Food Science & Nutrition. [Link]
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An Appraisal of Developments in Allium Sulfur Chemistry: Expanding the Pharmacopeia of Garlic. (n.d.). PMC. [Link]
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Characterization of Potent Aroma Compounds in Preserved Egg Yolk by Gas Chromatography-Olfactometry, Quantitative Measurements, and Odor Activity Value. (2018, June 20). PubMed. [Link]
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Characterization of the volatile profile from six different varieties of Chinese chives by HS-SPME/GC–MS coupled with E. NOSE. (n.d.). Food Science & Nutrition. [Link]
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amyl methyl disulfide, 72437-68-4. (n.d.). The Good Scents Company. [Link]
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Development of an analytical method for the screening of meaty flavors in commercial foodstuff by SPME-GC/O-MS. (n.d.). Lund University Publications. [Link]
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HS-SPME-GC-MS-based untargeted metabolomics reveals the enhancement of pungent flavor quality in soilless-cultivated Chinese chives by preharvest application of methyl jasmonate. (n.d.). ResearchGate. [Link]
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Biosynthesis of S-Alk(en)yl-l-Cysteine Sulfoxides in Allium: Retro Perspective. (n.d.). ResearchGate. [Link]
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Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler). (n.d.). PubMed Central. [Link]
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The Synthesis and Base-Catalyzed Cyclization of (+)- and (-)-cis-S-(1-propenyl)-L-cysteine Sulfoxides. (n.d.). ACS Publications. [Link]
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The Chemistry of Alliums. (2018, January 11). PMC. [Link]
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Evaluation of Aroma Characteristics Using the Smart Aroma Database—Simple Calculation of OAV. (n.d.). Shimadzu. [Link]
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Meaty Aromas. (n.d.). Perfumer & Flavorist. [Link]
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The Synthesis and Base-Catalyzed Cyclization of (+)- and (-)-cis-S-(1-propenyl)-L-cysteine Sulfoxides. (n.d.). ACS Publications. [Link]
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Biological activity of allium compounds: Recent results. (2025, August 5). ResearchGate. [Link]
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Amyl methyl disulfide. (n.d.). PubChem. [Link]
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Amyl Methyl Disulfide: A Comprehensive Technical Guide to its Structural Analogues and Derivatives in Modern Research and Development
An In-depth Technical Guide for Researchers
Abstract
Amyl methyl disulfide and its related organosulfur compounds represent a class of molecules with significant, yet underexplored, potential in pharmacology, agriculture, and food science. Characterized by a distinctive sulfur-sulfur linkage flanked by dissimilar alkyl groups, these unsymmetrical disulfides possess unique physicochemical properties and biological activities. This technical guide provides an in-depth exploration of amyl methyl disulfide, its structural analogues, and key derivatives. We will delve into the causality behind synthetic strategies, focusing on modern, efficient protocols for creating unsymmetrical disulfides. Furthermore, this guide will synthesize current knowledge on their biological mechanisms, drawing parallels from closely related compounds to illuminate potential applications in drug development and other scientific fields. Detailed experimental protocols, comparative data tables, and process diagrams are provided to equip researchers, scientists, and drug development professionals with the foundational knowledge required to innovate in this promising area of organosulfur chemistry.
The Core Moiety: Amyl Methyl Disulfide
Amyl methyl disulfide (1-(methyldisulfanyl)pentane) is an organosulfur compound that serves as a foundational structure for this guide.[1] Its defining feature is the disulfide bond (-S-S-), which is flanked by a methyl group and a pentyl (amyl) group. This asymmetry is crucial as it imparts specific physical and chemical properties that differ from its symmetrical counterparts (dimethyl disulfide and diamyl disulfide). The disulfide bond itself is a key functional group, known for its dynamic covalent nature and its role in various biological systems.[2]
Physicochemical Properties
Understanding the fundamental properties of amyl methyl disulfide is essential for its application in experimental settings, from solvent selection to analytical characterization. The compound is a clear, pale yellow liquid with a characteristic sulfurous aroma.[1] Its properties are summarized for comparative analysis below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄S₂ | [1][3] |
| Molecular Weight | 150.3 g/mol | [1] |
| Appearance | Clear, pale yellow liquid | [1] |
| Odor | Sulfurous, onion-like | [4] |
| Boiling Point | 198-202 °C at 760 mm Hg | [1][4] |
| Density | 0.943-0.953 g/cm³ at 20 °C | [1][4] |
| Refractive Index | 1.485-1.495 at 20 °C | [1][4] |
| Flash Point | 67.78 °C (154.00 °F) | [4] |
| Water Solubility | 39.94 mg/L at 25 °C (estimated) | [4] |
| LogP (o/w) | 4.188 (estimated) | [4] |
| IUPAC Name | 1-(methyldisulfanyl)pentane | [1] |
Table 1: Physicochemical properties of Amyl Methyl Disulfide.
The high LogP value indicates significant lipophilicity, suggesting good solubility in non-polar organic solvents and potential for traversing biological membranes, a key consideration in drug design.[1]
Structural Context
The structure of amyl methyl disulfide provides a template for understanding its analogues and derivatives. Modifications can be systematically made to either the amyl or methyl chain to modulate properties like volatility, solubility, and biological target affinity.
Caption: Structure of Amyl Methyl Disulfide highlighting the key functional groups.
Synthesis of Unsymmetrical Disulfides: A Strategic Approach
The synthesis of unsymmetrical disulfides like amyl methyl disulfide presents a unique challenge: controlling the reaction to prevent the formation of a statistical mixture of symmetrical and unsymmetrical products. Direct oxidation of a thiol mixture (R₁-SH + R₂-SH) is often inefficient. A superior strategy involves a two-step, one-pot sequence where one thiol is first "activated" before being exposed to the second thiol.
Rationale for a One-Pot Synthesis Protocol
The method developed by Hunter et al. (2006) using 1-chlorobenzotriazole (BtCl) is an elegant solution that avoids harsh oxidants and provides high yields of the desired unsymmetrical product.[5] The causality behind this protocol's success lies in the initial, selective formation of a benzotriazolated thiol intermediate (RSBt). This intermediate is stable enough to prevent self-reaction but reactive enough to readily undergo nucleophilic attack by a second, different thiol. This sequential addition is the key to controlling the outcome.
Caption: Workflow for the one-pot synthesis of unsymmetrical disulfides.
Detailed Experimental Protocol: Synthesis of Amyl Methyl Disulfide
This protocol is adapted from the general method for unsymmetrical disulfide synthesis.[5]
Materials:
-
Methanethiol (or a suitable precursor like S-methyl methanethiosulfonate)
-
1-Pentanethiol (Amyl mercaptan)
-
1-Chlorobenzotriazole (BtCl)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (sat. aq. solution)
-
Brine (sat. aq. NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon line
Procedure:
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), dissolve 1-pentanethiol (1.0 eq) in anhydrous DCM in a round-bottom flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Activation of Thiol 1: Dissolve 1-chlorobenzotriazole (1.05 eq) in anhydrous DCM and add it dropwise to the cooled thiol solution over 15 minutes. Stir the mixture for an additional 30 minutes at -78 °C. At this stage, the pentylthiol is activated to form the pentylsulfenylbenzotriazole intermediate.
-
Addition of Thiol 2: Add methanethiol (1.1 eq) to the reaction mixture. Safety Note: Methanethiol is a toxic, volatile gas. Use appropriate handling procedures, such as bubbling the gas through the solution or using a stable liquid precursor.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, monitoring by TLC or GC-MS until the starting materials are consumed.
-
Workup: Quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the resulting crude oil via flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield pure amyl methyl disulfide.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Structural Analogues and Derivatives
Systematic modification of the amyl methyl disulfide structure allows for the fine-tuning of its properties for specific applications.
Structural Analogues: Modifying the Alkyl Chains
Analogues are created by altering the length, branching, or saturation of the alkyl chains attached to the disulfide core.
-
Allyl Methyl Disulfide: A prominent analogue found in garlic, where the amyl group is replaced by an allyl group (CH₂=CH-CH₂-). Its metabolism and pharmacokinetics have been studied, showing it is reduced to allyl mercaptan and subsequently methylated and oxidized in vivo.[6] This provides a strong rationale for investigating similar metabolic pathways for amyl methyl disulfide.
-
Propyl Methyl Disulfide: A shorter-chain analogue. Reducing the chain length from amyl to propyl generally increases volatility and water solubility while decreasing lipophilicity.
-
Isopentyl (Isoamyl) Methyl Disulfide: An isomer of the parent compound, introducing branching in the alkyl chain.[4] Branching can alter the molecule's steric profile, potentially affecting its interaction with biological targets.
-
Phenyl Methyl Disulfide: An analogue where the alkyl amyl group is replaced by an aromatic phenyl ring.[4] This introduces aromaticity and electronic properties that can lead to different biological activities, including potential for π-stacking interactions with protein targets.
Key Derivatives: Modifying the Sulfur Core
Derivatives involve chemical modification of the disulfide bond itself or the addition of other functional groups.
-
Thiosulfinates (R-S(O)-S-R'): The first oxidation product of a disulfide. These are often more reactive and have distinct biological activities compared to their disulfide precursors.
-
Thiosulfonates (R-S(O)₂-S-R'): The second oxidation product.
-
Sulfoxides and Sulfones: Further metabolic products, such as allyl methyl sulfoxide (AMSO) and allyl methyl sulfone (AMSO2) observed in the metabolism of allyl methyl disulfide, are often more stable and polar.[6] The formation of these derivatives in vivo is critical, as they may be the true active pharmacological agents.
Caption: Proposed metabolic pathway for Amyl Methyl Disulfide based on analogue data.
Applications and Biological Activity
Organosulfur compounds are increasingly recognized for their therapeutic potential.[7] While research on amyl methyl disulfide is specific, the broader class offers compelling directions for investigation.
Pharmacological Potential
-
Antimicrobial and Anticancer Activity: Many natural disulfides, particularly those from Allium species (garlic), exhibit potent antimicrobial and anticancer properties.[2][8] The disulfide bond is often a key pharmacophore, capable of inducing oxidative stress in cancer cells or disrupting microbial thiol-dependent processes. The lipophilicity of the amyl chain in amyl methyl disulfide could enhance cell membrane permeability, a desirable trait for drug candidates.
-
Cardiovascular and Neuroprotective Effects: Organosulfur compounds are being explored for their roles in mitigating diseases related to oxidative stress and inflammation.[7] By modulating cellular redox homeostasis, analogues and derivatives of amyl methyl disulfide could offer therapeutic benefits in cardiovascular and neurodegenerative disorders.
Applications in Food Science and Agriculture
-
Flavoring Agents: Amyl methyl disulfide is recognized as a flavoring agent in the food industry, contributing to savory, onion- and garlic-like notes.[1][4] Understanding the structure-odor relationship of its analogues is crucial for developing novel flavor profiles.
-
Pest Control: The volatility and biological activity of simple organosulfur compounds have led to their investigation as fumigants and pesticides. Dimethyl disulfide (DMDS), a related compound, is used for this purpose.[9] Amyl methyl disulfide and its analogues could offer alternatives with different efficacy and environmental profiles.
Conclusion
Amyl methyl disulfide is more than a simple flavoring agent; it is a gateway to a versatile class of unsymmetrical disulfides with significant scientific and commercial potential. By understanding its fundamental properties, mastering its controlled synthesis, and systematically exploring its structural analogues and derivatives, researchers can unlock new applications in medicine, food technology, and beyond. The key to future development lies in elucidating the detailed mechanisms of action of these compounds and their metabolites, bridging the gap between their simple structures and their potent biological effects. This guide serves as a foundational resource to empower scientists in this endeavor.
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- disulfide-based prodrug compound.
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- Design, Synthesis, and Biological Activity of Heterocyclic Methyl Esters | Request PDF.
- USE OF DIMETHYL DISULFIDE FOR METHIONINE PRODUCTION IN MICROORGANISMS.
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- methyl furfuryl disulfide, 57500-00-2. The Good Scents Company.
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- 9. epa.gov [epa.gov]
Methodological & Application
Application Notes & Protocols: Analytical Methods for the Detection of Amyl Methyl Disulfide
Introduction
Amyl methyl disulfide (C₆H₁₄S₂), also known as 1-(methyldisulfanyl)pentane, is a volatile sulfur compound (VSC) characterized by its distinct sulfurous, onion-like aroma.[1] Its presence, even at trace levels, can significantly impact the flavor and aroma profiles of various products, from foods and beverages to consumer goods. In the food industry, VSCs like amyl methyl disulfide can be desirable contributors to savory characteristics or undesirable off-flavors, depending on their concentration and the product matrix.[2] The notoriously low sensory detection thresholds of many sulfur compounds demand highly sensitive and selective analytical methods for their accurate quantification.[2]
This guide provides a comprehensive overview of the state-of-the-art analytical techniques for the detection and quantification of amyl methyl disulfide. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer insights to help researchers, scientists, and drug development professionals achieve robust and reliable results.
Physicochemical Properties of Amyl Methyl Disulfide
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Molecular Weight | 150.3 g/mol | [1] |
| Appearance | Pale yellow clear liquid | [1][3] |
| Boiling Point | 198-202 °C @ 760 mm Hg | [1][3] |
| Flash Point | 67.78 °C (154 °F) | [3] |
| Specific Gravity | 0.943 - 0.953 @ 20 °C | [1][3] |
| Solubility | Insoluble in water; Soluble in alcohol and non-polar solvents. | [1][3] |
Core Analytical Strategy: Gas Chromatography (GC)
Due to its volatility and thermal stability, Gas Chromatography (GC) is the premier analytical technique for separating amyl methyl disulfide from complex sample matrices. The choice of detector is paramount and is dictated by the required sensitivity, selectivity, and the nature of the research question.
Detector Selection: A Comparative Analysis
The primary challenge in VSC analysis is often not separation but detection, especially at the trace levels relevant to sensory perception.
| Detector | Principle | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Ionization of molecules and separation of ions by their mass-to-charge ratio. | Provides structural information for definitive identification; High sensitivity in Selected Ion Monitoring (SIM) mode. | Can lack sensitivity in complex matrices due to co-eluting compounds and chemical noise in full-scan mode.[4] |
| Sulfur Chemiluminescence Detector (SCD) | Measures light from a chemiluminescent reaction specific to sulfur compounds. | Extremely selective for sulfur; Equimolar response allows for calibration with a single standard; High sensitivity.[5][6] | Does not provide structural information for identification. |
| Pulsed Flame Photometric Detector (PFPD) | Measures light emitted from sulfur compounds combusted in a hydrogen-rich flame. | High sensitivity and selectivity for sulfur-containing compounds.[2] | Response can be non-linear; potential for quenching by co-eluting hydrocarbons. |
| Flame Photometric Detector (FPD) | A continuous-mode version of the PFPD. | Good selectivity for sulfur; well-established technology. | Generally less sensitive than SCD or PFPD; susceptible to hydrocarbon quenching.[7] |
Expert Insight: For comprehensive analysis, a powerful approach is the combination of GC-MS for identification and GC-SCD for selective and sensitive quantification of sulfur-containing compounds.[4] This dual-detector setup ensures that no critical sulfur analytes are missed due to co-elution with matrix components.[4]
Sample Preparation: The Key to Accurate Quantification
The high volatility and reactivity of amyl methyl disulfide make sample preparation the most critical step in the analytical workflow.[5] The goal is to efficiently extract and concentrate the analyte from the sample matrix while preventing its loss or degradation.
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, rapid, and sensitive technique that has become the method of choice for VSC analysis in food and biological matrices.[2][8] It combines sampling, extraction, and concentration into a single step. The principle involves exposing a fused-silica fiber coated with a stationary phase to the headspace above the sample. Volatile analytes partition from the sample into the headspace and are then adsorbed by the fiber.
Causality: The choice of fiber coating is crucial. For semi-volatile compounds like disulfides, a combination fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is highly effective. This combination provides a range of adsorption mechanisms (adsorption and absorption) to trap a wide array of volatile and semi-volatile compounds.
Caption: HS-SPME-GC-MS workflow for volatile compound analysis.
Sorbent Tube Sampling for Air Analysis
For workplace or environmental air monitoring, the standard method involves drawing a known volume of air through a glass tube packed with a solid adsorbent, such as charcoal.[7] The trapped volatile compounds are later desorbed using a solvent and analyzed by GC.
Causality: Charcoal is an effective adsorbent for a wide range of nonpolar volatile organic compounds. The subsequent solvent desorption, often with a high-purity solvent like methyl acetate or methylene chloride, is necessary to transfer the analytes into a liquid phase suitable for injection into the GC.[7][9]
Caption: Workflow for air analysis using sorbent tubes and GC.
Detailed Application Protocols
Protocol 1: Quantification of Amyl Methyl Disulfide in a Food Matrix via HS-SPME-GC-MS
This protocol is designed for the analysis of amyl methyl disulfide in a semi-solid food matrix, such as a fruit puree or vegetable paste.
1. Materials and Reagents
-
SPME Fiber Assembly: DVB/CAR/PDMS, 50/30 µm (e.g., from Supelco)
-
Headspace Vials: 20 mL, screw-cap with PTFE/silicone septa
-
Internal Standard (IS): Benzothiazole or 2-Methyl-3-heptanone
-
Reagents: Amyl methyl disulfide analytical standard, Methanol (HPLC grade), Sodium Chloride (ACS grade)
-
Instrumentation: GC-MS system with a heated SPME injection port
2. Standard and Sample Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of amyl methyl disulfide standard and dissolve in 10 mL of methanol.
-
Internal Standard Stock (1000 µg/mL): Prepare a stock solution of the chosen internal standard in methanol.
-
Calibration Standards: Prepare a series of aqueous calibration standards by spiking known concentrations (e.g., 0.5 - 50 µg/L) of the stock standard into blank matrix or deionized water. Add the internal standard to each calibrator at a fixed concentration (e.g., 10 µg/L).
-
Sample Preparation:
-
Homogenize the food sample if necessary.
-
Accurately weigh 5.0 g of the homogenized sample into a 20 mL headspace vial.
-
Add 5 mL of a saturated NaCl solution. This "salting-out" step increases the ionic strength of the aqueous phase, which decreases the solubility of organic analytes and promotes their partitioning into the headspace.
-
Spike with the internal standard to achieve the same final concentration as in the calibrators.
-
Immediately seal the vial tightly with the screw cap.
-
3. HS-SPME Procedure
-
Place the sealed vial in the autosampler tray.
-
Incubation/Equilibration: Incubate the vial at 60°C for 15 minutes with agitation. This step allows the volatile compounds to reach equilibrium between the sample and the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
Desorption: Immediately after extraction, retract the fiber and introduce it into the GC inlet for thermal desorption at 250°C for 5 minutes.
4. GC-MS Instrumental Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 7890 or equivalent | Robust and widely used platform. |
| Column | DB-5ms (30m x 0.25mm, 0.25µm) or similar | A non-polar column providing good separation for a wide range of analytes. |
| Inlet | Splitless mode, 250°C | Ensures quantitative transfer of analytes from the SPME fiber to the column. |
| Carrier Gas | Helium, constant flow @ 1.2 mL/min | Inert carrier gas with good efficiency. |
| Oven Program | 40°C (hold 2 min), ramp to 280°C @ 10°C/min, hold 5 min | Provides good separation of early-eluting volatiles while ensuring elution of heavier compounds. |
| MS System | Agilent 5977 or equivalent | Standard quadrupole MS for reliable performance. |
| Ion Source | Electron Ionization (EI), 70 eV | Standard ionization energy for creating reproducible mass spectra for library matching. |
| Source Temp. | 230°C | Optimal temperature to maintain ionization efficiency. |
| Acquisition Mode | Full Scan (m/z 40-350) for identification; SIM for quantification. | Scan mode is for identifying unknowns, while SIM mode provides higher sensitivity for target analytes. |
| Quantifier Ions | To be determined from the mass spectrum of the standard (e.g., molecular ion or major fragments). |
Protocol 2: Environmental Air Monitoring via Sorbent Tubes and GC-SCD
This protocol is adapted from methodologies used for workplace air analysis.[7][9]
1. Materials and Reagents
-
Sorbent Tubes: Standard charcoal tubes (e.g., 400 mg/200 mg sections)
-
Sampling Pump: Calibrated personal or area sampling pump
-
Desorption Solvent: Methyl acetate or Carbon disulfide (CS₂), high purity
-
Internal Standard (IS): Dibutyl disulfide or other suitable disulfide
-
Instrumentation: GC system equipped with an SCD or FPD
2. Field Sampling
-
Break the ends of a new charcoal sorbent tube immediately before sampling.
-
Connect the tube to the calibrated sampling pump with flexible tubing. The back-up section (smaller) of the tube should be positioned nearest the pump.
-
Position the sampling assembly in the desired area or breathing zone.
-
Sample a known volume of air (e.g., 10-100 L) at a calibrated flow rate (e.g., 0.1-1.0 L/min).
-
After sampling, cap the tubes and record the total volume of air sampled. Store tubes at <4°C until analysis.
3. Sample Preparation and Desorption
-
Carefully break open the sorbent tube and transfer the front (larger) and back-up (smaller) sections of charcoal to separate 2 mL autosampler vials.
-
Pipette 1.0 mL of the desorption solvent containing the internal standard into each vial.
-
Cap the vials and agitate for 30-60 minutes. A platform shaker or occasional vortexing is recommended to ensure complete desorption.[9]
-
Allow the charcoal to settle. The supernatant is ready for analysis.
4. GC-SCD Instrumental Parameters | Parameter | Setting | | :--- | :--- | | GC System | Agilent 7890 or equivalent with SCD | | | Column | DB-Sulfur SCD (30m x 0.32mm, 4.2µm) or SPB-1-sulfur column[5][9] | Specialized columns with high inertness for sulfur compounds.[5] | | Inlet | Split/Splitless, 250°C, Split ratio 10:1 | A split injection is common for solvent-extracted samples to avoid overloading the column. | | Injection Vol. | 1 µL | | | Carrier Gas | Helium, constant flow @ 2.0 mL/min | | | Oven Program | 50°C (hold 3 min), ramp to 250°C @ 15°C/min, hold 2 min | | | SCD Detector | Temp: 800°C, Dual Plasma Burner | Standard operating conditions for sulfur chemiluminescence detection. |
Conclusion
The successful analysis of amyl methyl disulfide hinges on a carefully considered analytical strategy that pairs a highly selective and sensitive detection method with a robust sample preparation technique. For complex matrices like food and beverages, HS-SPME coupled with GC-MS offers an unparalleled combination of convenience, sensitivity, and specificity. For air monitoring applications, traditional sorbent tube sampling followed by analysis with a sulfur-specific detector like the SCD provides the reliability and ruggedness required for environmental and occupational health assessments. By understanding the causality behind each step—from sample preparation to final detection—researchers can develop and validate methods that deliver accurate and defensible data for this impactful flavor and aroma compound.
References
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Wikipedia. (n.d.). Solvent. Retrieved from [Link]
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Taylor & Francis Online. (2021). Identification and Categorization of Volatile Sulfur Flavor Compounds in Roasted Malts and Barley. Retrieved from [Link]
-
ResearchGate. (2025). An Improved Method for Preparing Dimethyl Disulfide Adducts for GC/MS Analysis. Retrieved from [Link]
-
Uniklinik Freiburg. (n.d.). Detecting 'poppers' - Analysis of alkyl nitrites and their corresponding alcohols by HS-GC/FID. Retrieved from [Link]
-
EPA. (n.d.). Environmental Chemistry Method Review Report, Dimethyl Disulfide. Retrieved from [Link]
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PubMed. (n.d.). Determination of selumetinib, N-desmethyl selumetinib and selumetinib amide in human biological samples by LC-MS/MS. Retrieved from [Link]
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Agilent. (n.d.). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. Retrieved from [Link]
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Shimadzu. (n.d.). New Approach to Food Smell Analysis Using Combination of GCMS and GC-SCD (2). Retrieved from [Link]
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ACS Publications. (n.d.). Headspace Solid-Phase Microextraction Analysis of Volatile Organic Sulfur Compounds in Black and White Truffle Aroma. Retrieved from [Link]
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The Good Scents Company. (n.d.). amyl methyl disulfide, 72437-68-4. Retrieved from [Link]
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OSHA. (n.d.). Dimethyl Sulfide. Retrieved from [Link]
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PubChem - NIH. (n.d.). Amyl methyl disulfide. Retrieved from [Link]
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LCGC International. (2021). The Importance of Analyzing Sulphur Compounds in Food. Retrieved from [Link]
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Drawell. (n.d.). Do's and Don'ts of Preparing Samples for Carbon Sulfur Analysis. Retrieved from [Link]
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ResearchGate. (2025). Determination of molecular and free sulfur dioxide in food by headspace gas chromatography. Retrieved from [Link]
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ResearchGate. (2025). Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages. Retrieved from [Link]
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ATSDR. (n.d.). Analytical Methods for Biological Samples. Retrieved from [Link]
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MDPI. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Retrieved from [Link]
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Frontiers. (2024). Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique. Retrieved from [Link]
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ScienceDirect. (n.d.). Field sampling method for quantifying volatile sulfur compounds from animal feeding operations. Retrieved from [Link]
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Shimadzu. (n.d.). Analysis of Organic Solvents and Specified Chemical Substances in a Working Environment Using Two Different Columns (1). Retrieved from [Link]
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Amyl Methyl Disulfide: A Comprehensive Guide for Flavor Applications in the Food Industry
Introduction: The Role of Sulfur Compounds in Savory Flavor
The pursuit of authentic and impactful savory flavors is a cornerstone of innovation in the food industry. Among the diverse palette of flavor molecules, sulfur-containing compounds are of paramount importance, often providing the characteristic notes that define meaty, cooked, and alliaceous profiles. Amyl methyl disulfide (chemical name: 1-(methyldisulfanyl)pentane), a generally recognized as safe (GRAS) flavoring substance, has emerged as a key ingredient for building complex and appealing savory tastes.[1] This guide provides an in-depth exploration of amyl methyl disulfide, from its fundamental properties to detailed protocols for its application, analysis, and sensory evaluation, tailored for researchers, scientists, and drug development professionals venturing into food science.
Amyl methyl disulfide is a volatile organic compound naturally present in a variety of foods, including chives and onions.[2] Its potent, sulfurous, and onion-like aroma at very low concentrations makes it a valuable tool for flavorists seeking to impart or enhance savory characteristics in a wide range of food products.[1] This document will serve as a comprehensive technical resource, elucidating the science and practical application of this versatile flavor ingredient.
Physicochemical Properties and Specifications
A thorough understanding of the physicochemical properties of amyl methyl disulfide is essential for its effective handling, storage, and application in food systems.
| Property | Value | Reference |
| Chemical Formula | C6H14S2 | [2] |
| Molecular Weight | 150.3 g/mol | [2] |
| CAS Number | 72437-68-4 | [1] |
| FEMA Number | 4025 | [2] |
| JECFA Number | 1697 | [2] |
| Appearance | Pale yellow clear liquid | [1][2] |
| Odor Profile | Sulfurous, onion-like | [1] |
| Flavor Profile | Savory | [2] |
| Boiling Point | 198-202 °C @ 760 mm Hg | [2] |
| Specific Gravity | 0.943-0.953 @ 20°C | [1] |
| Refractive Index | 1.485-1.495 @ 20°C | [1] |
| Solubility | Soluble in alcohol; sparingly soluble in water | [1][2] |
| Purity (Assay) | Typically ≥ 97% | [1] |
Regulatory Status and Safety
Amyl methyl disulfide has been evaluated by major international regulatory bodies and is approved for use as a flavoring agent in food.
-
United States (FDA): Amyl methyl disulfide is listed by the Flavor and Extract Manufacturers Association (FEMA) as a Generally Recognized as Safe (GRAS) substance (FEMA No. 4025).[1][2]
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA): JECFA has evaluated amyl methyl disulfide and concluded that there are "no safety concern at current levels of intake when used as a flavouring agent."[2]
These assessments are based on a comprehensive review of toxicological data and estimated dietary exposure, ensuring its safety for consumption at the recommended usage levels.
Industrial Synthesis of Food-Grade Amyl Methyl Disulfide
The industrial synthesis of amyl methyl disulfide for food applications prioritizes purity, safety, and cost-effectiveness. A common and efficient method involves the S-alkylation of a thiol. This process is designed to produce a high-purity product free from unwanted by-products and contaminants.
A representative synthesis pathway is the reaction of an appropriate thiol with a disulfide, or the direct oxidation of a mixture of thiols. For unsymmetrical disulfides like amyl methyl disulfide, a common industrial approach is the reaction of a thiol with a sulfenyl halide.
A plausible synthesis route is the reaction of methanethiol with 1-pentanethiol in the presence of an oxidizing agent. A more controlled industrial synthesis involves the reaction of an alkyl halide with a thiosulfate to form a Bunte salt, which is then reacted with a thiol.
Another patented method for preparing alkyl-alkenyl disulfides, which shares chemical principles with amyl methyl disulfide synthesis, involves the reaction of an alkali metal salt of a thiol with an alkyl thiosulfonate.[3] These methods are favored for their high yields and the ability to control the formation of the desired unsymmetrical disulfide.
Diagram: General Workflow for Food-Grade Amyl Methyl Disulfide Synthesis
Sources
Application Notes and Protocols for Amyl Methyl Disulfide in Savory Flavor Creation
Introduction: Unlocking the Potential of a Potent Savory Molecule
Within the intricate world of flavor chemistry, volatile sulfur compounds (VSCs) are unparalleled in their ability to impart potent and defining character at exceptionally low concentrations.[1] Among these, Amyl Methyl Disulfide (also known as methyl pentyl disulfide) stands out as a versatile and impactful molecule for building authentic and complex savory flavor profiles.[2] Naturally occurring in plants of the Allium genus, such as chives, its characteristic sulfurous, onion-like aroma is a cornerstone of savory flavor design.[1][3]
This guide serves as a comprehensive technical resource for researchers, flavor chemists, and product developers. It moves beyond a simple recitation of properties to provide a deep understanding of the causality behind its application. We will explore the physicochemical properties, regulatory landscape, and core flavor chemistry principles related to amyl methyl disulfide. Most importantly, this document provides detailed, field-proven protocols for its effective use in various food matrices, enabling the creation of nuanced and appealing savory flavors. The methodologies described herein are designed as self-validating systems, incorporating sensory evaluation as a critical step to confirm efficacy and desired organoleptic outcome.
Section 1: Physicochemical and Organoleptic Profile
A thorough understanding of a flavor molecule's physical and chemical properties is fundamental to its successful application. These properties dictate storage conditions, solvent choice, and behavior within a food matrix.
Amyl methyl disulfide is a flammable liquid, a critical safety consideration for handling and storage.[2] Its poor solubility in water necessitates the use of appropriate solvents or carriers for homogeneous incorporation into aqueous food systems.[2] Its distinct sulfurous and onion-like aroma is its primary contribution to flavor profiles.[3]
Table 1: Physicochemical and Regulatory Data for Amyl Methyl Disulfide
| Property | Value | Source(s) |
| IUPAC Name | 1-(methyldisulfanyl)pentane | [2] |
| Synonyms | Methyl pentyl disulfide, 2,3-Dithiaoctane | [2] |
| CAS Number | 72437-68-4 | [2] |
| Molecular Formula | C6H14S2 | [2] |
| Molecular Weight | 150.3 g/mol | [2] |
| Appearance | Clear, pale yellow liquid | [2] |
| Odor/Flavor Profile | Sulfurous, onion, savory | [2][3] |
| Boiling Point | 198-202 °C @ 760 mm Hg | [2] |
| Specific Gravity | 0.943 - 0.953 @ 20°C | [3] |
| Solubility | Soluble in alcohol; poorly soluble in water | [2][3] |
| Flash Point | 67.78 °C (154.00 °F) | [3] |
| FEMA Number | 4025 | [2][3] |
| JECFA Number | 1697 | [1] |
Section 2: The Chemistry of Savory Sulfur Notes
Amyl methyl disulfide does not function in isolation. Its impact is best understood in the context of the broader chemistry of savory flavors, particularly its relationship with the Maillard reaction and its role within the family of sulfur compounds derived from Allium vegetables.
Volatile sulfur compounds are key to the aromas of both raw ingredients and cooked foods. In vegetables like onions and garlic, they are generated enzymatically when the plant's cells are damaged.[4] In cooked products, particularly meats, they are critical products of the Maillard reaction—the complex series of chemical reactions between amino acids and reducing sugars that gives browned food its distinctive flavor.[5] Sulfur-containing amino acids, such as cysteine and methionine, are key precursors in the Maillard reaction that lead to the formation of many of the most characteristic and desirable roasted and meaty flavor compounds.[6]
Amyl methyl disulfide provides a clean, foundational sulfur note that can be used to enhance these naturally occurring flavors. It can restore the "fresh" onion character that may be lost during processing or be used to build a savory base in products where a Maillard reaction is not feasible.
Section 3: Regulatory & Safety Landscape
Regulatory Status
Amyl methyl disulfide is recognized as a safe flavoring substance by major international regulatory bodies.
-
FEMA GRAS: It is designated as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association, listed as FEMA No. 4025.[7] This status is based on a comprehensive review of safety and toxicological data by an independent expert panel.[3]
-
JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated amyl methyl disulfide and concluded that there is "No safety concern at current levels of intake when used as a flavouring agent".[1]
-
FDA (USA): The U.S. Food and Drug Administration lists amyl methyl disulfide as a "FLAVORING AGENT OR ADJUVANT".[8] It is important to note that while the FDA de-authorized seven specific synthetic flavorings in 2018 due to a legal mandate known as the Delaney Clause, amyl methyl disulfide was not among them and its approved status remains unaffected.[9]
Safety and Handling
As a matter of professional practice, all concentrated flavor materials should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE).
-
Classification: Amyl methyl disulfide is classified as a flammable liquid.[2] Keep away from heat, sparks, and open flames.
-
PPE: Standard laboratory PPE, including safety glasses and chemical-resistant gloves, is recommended.
-
Storage: Store in a cool, well-ventilated area in a tightly sealed container, away from ignition sources.
Section 4: Application Protocols
The key to successfully using amyl methyl disulfide is precise dosage control and ensuring its proper dispersion within the food matrix. Due to its potency, it is almost always used as a dilute solution.
Protocol 1: General Handling and Stock Solution Preparation
Causality: Concentrated amyl methyl disulfide is difficult to dose accurately and may not disperse evenly. Preparing a stock solution in a suitable solvent allows for precise, repeatable additions and ensures homogeneity in the final product. Food-grade ethanol is a common choice due to its volatility and miscibility with both oil and, to some extent, water phases. Propylene glycol (PG) is an alternative for systems where alcohol is not desired.
Materials:
-
Amyl methyl disulfide (≥97% purity)
-
Solvent: Food-grade ethanol or propylene glycol (PG)
-
Glass beaker or flask
-
Magnetic stirrer and stir bar
-
Calibrated pipette or glass syringe
-
Amber glass storage bottle with a tight-fitting cap
Procedure:
-
Determine Concentration: Create a 1.0% or 0.1% stock solution depending on the sensitivity of the application. For initial trials, a 0.1% solution is recommended.
-
Weigh Solvent: In a fume hood or well-ventilated area, place a beaker on a calibrated scale and tare. Weigh out 99.9 g of the chosen solvent (for a 0.1% solution).
-
Add Amyl Methyl Disulfide: Using a calibrated pipette, carefully add 0.1 g of amyl methyl disulfide to the solvent.
-
Mix Thoroughly: Add a magnetic stir bar and mix on a stir plate for 5-10 minutes until the solution is completely homogeneous.
-
Store Properly: Transfer the stock solution to a clearly labeled amber glass bottle. Include the name, concentration, solvent, and preparation date. Store in a cool, dark place.
Protocol 2: Application in Aqueous Systems (e.g., Soups, Gravies, Broths)
Causality: In high-water systems, the primary challenge is ensuring the flavor compound, which is not water-soluble, remains dispersed. Adding the stock solution late in the process, when heat is reduced, minimizes volatilization. The presence of emulsifiers or fats in the recipe will aid in its dispersion.
Procedure:
-
Prepare Food Base: Fully prepare the soup, gravy, or broth according to the standard recipe, including any heating or simmering steps.
-
Cool Down: Reduce the heat to low or turn it off. Allow the product to cool slightly (below 80°C) to minimize flashing off the volatile flavor compound upon addition.
-
Dose Flavor: Using a calibrated micropipette, add the prepared stock solution (e.g., 0.1%) to the product while stirring vigorously. Refer to Table 2 for starting dosage recommendations.
-
Incorporate: Stir for at least 2-3 minutes to ensure even distribution.
-
Evaluate: Allow the product to rest for 5-10 minutes for the flavor to equilibrate before conducting a sensory evaluation.
Protocol 3: Application in High-Fat or Emulsified Systems (e.g., Processed Meats, Dressings, Marinades)
Causality: In systems containing a significant fat or oil phase, amyl methyl disulfide is more easily solubilized. It is often most effective to add the flavor solution to the oil phase before emulsification or mixing to ensure it is thoroughly distributed.
Procedure:
-
Isolate Oil Phase: If the formulation allows, measure out the oil or fat component of the recipe into a separate vessel.
-
Dose Flavor into Oil: Add the required amount of the amyl methyl disulfide stock solution directly to the oil phase.
-
Pre-Mix: Stir the oil-flavor mixture thoroughly.
-
Combine and Process: Add the flavored oil phase to the other ingredients (water, protein, spices) and process as usual (e.g., blending, emulsifying, tumbling).
-
Evaluate: Prepare a control sample without amyl methyl disulfide for comparison during sensory evaluation.
Table 2: Recommended Starting Use Levels for Amyl Methyl Disulfide (FEMA No. 4025) Dosages are for the pure compound, to be added via a stock solution. It is recommended to start at the "Average" level and adjust based on sensory evaluation.
| Food Category | Average Use Level (ppm) | Maximum Use Level (ppm) |
| Soups | 0.3 | 0.6 |
| Gravies | 0.8 | 1.5 |
| Meat Products | 0.8 | 1.5 |
| Poultry | 0.4 | 0.8 |
| Condiments / Relishes | 0.4 | 0.8 |
| Seasonings / Flavors | 0.4 | 0.8 |
| Snack Foods | 0.3 | 0.6 |
| Baked Goods | 0.8 | 1.5 |
| Non-alcoholic Beverages | 0.4 | 0.8 |
| Source: Data adapted from FEMA GRAS usage levels.[3] |
Section 5: Sensory Evaluation Protocol
Causality: Instrumental analysis alone cannot determine the success of a flavor application. A structured sensory evaluation provides the necessary qualitative and quantitative data to validate the impact of amyl methyl disulfide and guide further formulation adjustments. A triangle test is an effective method to determine if a perceivable difference exists between a control and a test sample.
Procedure:
-
Panelist Selection: Select 15-20 panelists trained in sensory evaluation.
-
Sample Preparation:
-
Prepare a "Control" batch of the food product without amyl methyl disulfide.
-
Prepare a "Test" batch using one of the application protocols above.
-
Label samples with random three-digit codes.
-
-
Test Design (Triangle Test):
-
Present each panelist with three samples: two are identical (either two Controls or two Tests) and one is different.
-
Ask the panelist to identify the "odd" or "different" sample.
-
Ask the panelist to describe the difference, focusing on aroma and flavor attributes (e.g., "more onion," "more savory," "roasted," "sulfurous").
-
-
Data Analysis:
-
Tally the number of correct identifications.
-
Use a statistical table for triangle tests to determine if the number of correct answers is statistically significant (e.g., at p < 0.05). A significant result confirms a perceivable difference.
-
Analyze the descriptive comments to understand the nature of the flavor change.
-
-
Iteration: Based on the results, adjust the dosage of amyl methyl disulfide in the next iteration of the product development cycle.
References
-
U.S. Food and Drug Administration. (2018, October 9). FDA Deauthorizes Seven Synthetic Flavorings and Adjuvants as Food Additives. JD Supra. Available at: [Link]
-
JD Supra. (2018, October 30). FDA Deauthorizes Seven Synthetic Flavorings and Adjuvants as Food Additives. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Amyl methyl disulfide. PubChem Compound Database. Retrieved from: [Link]
-
EAS Consulting Group. (2018, December 26). FDA De-Listing of Synthetic Flavors. Available at: [Link]
- McGorrin, R.J. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. In ACS Symposium Series (Vol. 1068, pp. 3-31). American Chemical Society.
-
American Chemical Society. (n.d.). The Significance of Volatile Sulfur Compounds in Food Flavors. Retrieved from: [Link]
-
National Center for Biotechnology Information. (n.d.). Amyl methyl disulfide - Food Additives and Ingredients. PubChem Compound Database. Retrieved from: [Link]
-
U.S. Food and Drug Administration. (2018, October 5). FDA Removes 7 Synthetic Flavoring Substances from Food Additives List. Retrieved from: [Link]
-
U.S. Food and Drug Administration. (n.d.). Substances Added to Food (formerly EAFUS). Retrieved from: [Link]
-
Sun, Q., et al. (2020). Preparation of meaty flavor additive from soybean meal through the Maillard reaction. Journal of Food Science and Technology, 57(11), 4037-4046. Available at: [Link]
-
FYIVT. (2024, March 31). 15 Food Additives That Have Lost GRAS Status Amid Safety Concerns. Retrieved from: [Link]
-
U.S. Food and Drug Administration. (n.d.). Substances Added to Food (formerly EAFUS) - METHYL DISULFIDE. Retrieved from: [Link]
-
U.S. Food and Drug Administration. (2024, May 8). Post-market Determinations that the Use of a Substance is Not GRAS. Retrieved from: [Link]
-
U.S. Food and Drug Administration. (2022, February 13). Substances Added to Food (formerly EAFUS). Retrieved from: [Link]
-
Breast Cancer Prevention Partners. (n.d.). Food Safety. Retrieved from: [Link]
-
The Good Scents Company. (n.d.). amyl methyl disulfide. Retrieved from: [Link]
-
Flavor and Extract Manufacturers Association. (n.d.). AMYL METHYL DISULFIDE. Retrieved from: [Link]
-
Sun, Y., et al. (2023). Effect of Frying Process on the Flavor Variations of Allium Plants. Foods, 12(6), 1325. Available at: [Link]
- Mottram, D. S. (1998). Flavor formation in meat and meat products: a review. Food chemistry, 62(4), 415-424.
- Ferreira, V., et al. (2024). Thiamine, cysteine and xylose added to the Maillard reaction of goat protein hydrolysate potentiates the formation of meat flavoring compounds.
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- 9. easconsultinggroup.com [easconsultinggroup.com]
Application Notes and Protocols for Investigating the Role of Amyl Methyl Disulfide in Umami Flavor Modulation
I. Introduction: The Fifth Taste and the Quest for Novel Enhancers
Umami, the fifth basic taste, is responsible for the savory, brothy, and meaty flavors that create a sense of richness and satisfaction in food.[1][2] The primary drivers of umami taste are L-glutamate and 5'-ribonucleotides, such as inosine 5'-monophosphate (IMP) and guanosine 5'-monophosphate (GMP).[2][3] A hallmark of umami perception is the synergistic effect observed between glutamate and these nucleotides, which significantly amplifies the overall taste intensity.[4][5][6]
The food industry is in a continuous search for novel compounds that can enhance or modulate umami, aiming to create more flavorful and potentially sodium-reduced products.[3][7] While the role of sulfur-containing compounds in creating savory and meaty aromas is well-established, their direct impact on umami taste perception is an emerging area of research.[8] This document explores the potential of amyl methyl disulfide as a modulator of umami flavor and provides detailed protocols for its scientific evaluation.
II. Amyl Methyl Disulfide: Physicochemical Properties and Flavor Profile
Amyl methyl disulfide (C₆H₁₄S₂) is a sulfur-containing organic compound with the following key properties:
| Property | Value | Reference |
| Molecular Weight | 150.3 g/mol | [9] |
| Appearance | Pale yellow, clear liquid | [9][10] |
| Odor | Sulfureous | [9] |
| Boiling Point | 198-202 °C | [9][10] |
| Solubility | Soluble in alcohol, insoluble in water | [9] |
It is recognized as a flavoring agent in various food categories.[9][10] Its characteristic aroma contributes to the overall flavor profile of foods, and like other alkyl disulfides, it is associated with onion-like and cooked notes.[11]
III. The Hypothesis: Amyl Methyl Disulfide as an Allosteric Modulator of the Umami Receptor
While there is no direct evidence in the current scientific literature for amyl methyl disulfide as a primary umami enhancer, a compelling hypothesis can be formulated based on recent findings. Research has shown that certain aroma compounds can enhance MSG umami perception through allosteric modulation of the T1R1/T1R3 umami taste receptor.[8] This suggests that volatile sulfur compounds, like amyl methyl disulfide, may not elicit an umami taste on their own but could potentially bind to the umami receptor at a site distinct from the glutamate and nucleotide binding sites, thereby positively modulating the receptor's response to umami substances.
This proposed mechanism opens a new avenue for flavor innovation, where aromas can do more than just provide a scent, actively participating in the perception of taste.
IV. Experimental Protocols for Evaluating the Umami Modulating Effects of Amyl Methyl Disulfide
The following protocols are designed to rigorously test the hypothesis of amyl methyl disulfide's role in umami flavor modulation.
Protocol 1: Preparation of Stock Solutions and Test Samples
Objective: To prepare standardized solutions for sensory evaluation.
Materials:
-
Amyl methyl disulfide (food grade, >97% purity)
-
Monosodium glutamate (MSG)
-
Disodium 5'-inosinate (IMP)
-
Food-grade ethanol
-
Deionized water
-
Analytical balance
-
Volumetric flasks
-
Pipettes
Procedure:
-
Amyl Methyl Disulfide Stock Solution (1% in ethanol):
-
Accurately weigh 1 g of amyl methyl disulfide.
-
Dissolve in 99 g of food-grade ethanol.
-
Store in an airtight, amber glass bottle at 4°C.
-
-
Base Umami Solution (0.5% MSG + 0.05% IMP):
-
Dissolve 5.0 g of MSG and 0.5 g of IMP in 1 L of deionized water.
-
This solution will serve as the control.
-
-
Test Sample Preparation:
-
Prepare a series of dilutions of the amyl methyl disulfide stock solution in the base umami solution.
-
Suggested concentrations of amyl methyl disulfide in the final test samples: 0.1 ppm, 0.5 ppm, 1.0 ppm, 5.0 ppm, and 10.0 ppm.[12]
-
Ensure a control sample containing the same concentration of ethanol as the test samples is also prepared to account for any potential sensory effects of the solvent.
-
Protocol 2: Sensory Panel Screening and Training
Objective: To select and train a panel of assessors with high sensitivity to umami taste.
Procedure:
-
Recruitment: Recruit 20-30 potential panelists.
-
Screening:
-
Basic Taste Identification: Test panelists' ability to identify sweet, sour, salty, bitter, and umami solutions.
-
Threshold Test: Determine each panelist's detection threshold for MSG and IMP.
-
Ranking Test: Ask panelists to rank solutions with varying concentrations of MSG in order of intensity.
-
-
Selection: Select the 10-12 most sensitive and consistent panelists.
-
Training:
-
Familiarize panelists with the sensory attributes associated with umami (e.g., savory, brothy, mouthfulness).
-
Conduct several training sessions using reference standards for different taste intensities.
-
Develop a common vocabulary to describe the sensory experience.
-
Protocol 3: Quantitative Descriptive Analysis (QDA)
Objective: To obtain a complete sensory profile of the test samples.
Procedure:
-
Lexicon Development: In a group session, the trained panel develops a list of sensory attributes to describe the samples (e.g., umami intensity, saltiness, sweetness, metallic aftertaste, sulfurous aroma).
-
Sample Evaluation:
-
Present the coded, randomized samples to the panelists in individual booths.
-
Panelists rate the intensity of each attribute on a 15-cm line scale anchored from "none" to "very intense".
-
Provide water and unsalted crackers for palate cleansing between samples.[13]
-
-
Data Collection: Collect the data from each panelist for all samples, typically in triplicate.
Protocol 4: Sensory Evaluation Workflow
Caption: Workflow for the sensory evaluation of a potential umami modulator.
V. Data Analysis and Interpretation
The data from the QDA should be analyzed using Analysis of Variance (ANOVA) to determine if there are significant differences between the samples for each sensory attribute. Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and the attributes. A significant increase in the "umami intensity" attribute for samples containing amyl methyl disulfide compared to the control would support the hypothesis.
VI. Potential Signaling Pathway
The proposed mechanism of action involves the allosteric modulation of the T1R1/T1R3 receptor.
Caption: Hypothesized allosteric modulation of the T1R1/T1R3 receptor by amyl methyl disulfide.
VII. Conclusion
While the direct role of amyl methyl disulfide in umami enhancement is yet to be scientifically established, the potential for sulfur-containing aroma compounds to act as allosteric modulators of the umami receptor presents an exciting frontier in flavor science. The protocols outlined in this document provide a robust framework for researchers to investigate this hypothesis and potentially uncover a new class of umami-modulating compounds. Such discoveries could have significant implications for the development of savory food products with enhanced flavor profiles and reduced sodium content.
VIII. References
-
The Good Scents Company. (n.d.). amyl methyl disulfide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 522459, Amyl methyl disulfide. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular mechanism of the allosteric enhancement of the umami taste sensation. Retrieved from [Link]
-
European Patent Office. (n.d.). EP1659881A1 - Novel flavors, flavor modifiers, tastants, taste enhancers, umami or sweet tastants, and/or enhancers and use thereof. Retrieved from [Link]
-
Kumazawa, T., & Kurihara, K. (1990). Large synergism between monosodium glutamate and 5'-nucleotides in canine taste nerve responses. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 259(3), R420-R426. [Link]
-
Kim, H. W., Lee, S. H., Kim, J. H., & Choi, Y. M. (2019). Evaluation of umami taste in Hanwoo with different feed sources by chemical analysis, electronic tongue analysis, and sensory evaluation. Journal of animal science and technology, 61(5), 289. [Link]
-
Rifkin, B., & Bartoshuk, L. M. (1980). The synergistic taste effect of monosodium glutamate and disodium 5'‐inosinate. Physiology & behavior, 24(6), 1169-1172. [Link]
-
Patsnap. (2024). What is the mechanism of Amyl Nitrite? Synapse. [Link]
-
Li, J., Cui, C., Chen, Y., Liu, D., & Huang, M. (2023). Meaty Aroma Compounds Enhance MSG Umami Perception Through Allosteric Modulation of T1R1/T1R3 Receptor: Evidence from Nasal Clip Sensory Evaluation and Molecular Dynamics Simulation. Foods, 12(17), 3241. [Link]
-
Trends in Sciences. (2023). Chemical and Sensory Evaluation of Umami Taste Derived from Proteolytic Hydrolysate of Pila ampullacea. [Link]
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ResearchGate. (n.d.). New Developments in Umami (Enhancing) Molecules. Retrieved from [Link]
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Heth, J. D., & Susan, S. S. (2001). Taste preference synergy between glutamate receptor agonists and inosine monophosphate in rats. Physiology & behavior, 73(5), 783-790. [Link]
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U.S. Department of Health & Human Services. (n.d.). Amyl Nitrite. Medical Countermeasures Database. [Link]
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Google Patents. (n.d.). US3523975A - Process for preparing alkenyl disulfides and alkenyl trisulfides. Retrieved from
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Cao, Y., & Liu, Y. (2023). Factors influencing on the formation of dimethyl disulfide and dimethyl trisulfide in model systems. Food Chemistry, 437, 137812. [Link]
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ACS Publications. (2018). Analysis of Umami Taste Compounds in a Fermented Corn Sauce by Means of Sensory-Guided Fractionation. Journal of Agricultural and Food Chemistry. [Link]
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Hangzhou Pratique Performance Material Science Co., Ltd. (n.d.). Besides MSG, are there any other umami agents? Retrieved from [Link]
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Rubinchik, E., Schneider, T., Elliott, M., Scott, W. R. P., Pan, J., Anklin, C., ... & Hancock, R. E. W. (2011). Mechanism of action and limited cross-resistance of new lipopeptide MX-2401. Antimicrobial agents and chemotherapy, 55(6), 2743-2752. [Link]
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Food Navigator. (2008). Scientists develop new umami taste enhancers. Retrieved from [Link]
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"Amyl methyl disulfide" extraction from natural sources
Application Note & Protocol Guide
Topic: Extraction and Analysis of Amyl Methyl Disulfide from Natural Sources
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Amyl methyl disulfide is a volatile organosulfur compound naturally present in certain plant species, most notably within the Allium genus, contributing to their characteristic flavor and aroma profiles.[1] This application note provides a comprehensive guide for the extraction, isolation, and analysis of amyl methyl disulfide from botanical matrices. We will explore the foundational principles behind various extraction methodologies, from classical steam distillation to modern solvent-based techniques, explaining the scientific rationale behind protocol choices. This guide is designed to equip researchers with the necessary knowledge to select and implement the most suitable workflow for their specific research objectives, ensuring both high yield and high purity of the target analyte. Detailed, step-by-step protocols for extraction and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) are provided.
Introduction to Amyl Methyl Disulfide
Amyl methyl disulfide (also known as methyl pentyl disulfide) is an organic disulfide with the chemical formula C₆H₁₄S₂.[1] It is a key contributor to the pungent and savory notes of plants like onions (Allium cepa) and chives (Allium schoenoprasum).[1] Its primary application lies within the food and flavor industry, where it is used as a flavoring agent in a variety of products, including meats, soups, and savory snacks.[2]
The extraction of volatile sulfur compounds like amyl methyl disulfide from complex plant matrices presents unique challenges. These include the compound's thermal sensitivity, its presence alongside numerous other volatile and non-volatile compounds, and the potential for enzymatic or chemical degradation during processing.[3] A successful extraction strategy must therefore be carefully designed to maximize recovery while preserving the chemical integrity of the analyte.
Table 1: Physicochemical Properties of Amyl Methyl Disulfide
| Property | Value | Source |
| Molecular Formula | C₆H₁₄S₂ | PubChem[1] |
| Molar Mass | 150.3 g/mol | PubChem[1] |
| Appearance | Clear, pale yellow liquid | JECFA[1] |
| Odor | Sulfurous, onion-like | The Good Scents Company[4] |
| Boiling Point | 198-202 °C at 760 mm Hg | The Good Scents Company[1][4] |
| Solubility | Insoluble in water; Soluble in ethanol and non-polar solvents | JECFA[1] |
| Density | 0.943 - 0.953 g/cm³ at 20°C | JECFA[1] |
Extraction Methodologies: Principles and Selection
The choice of extraction method is paramount and depends on the desired scale, purity, and available equipment. The insolubility of amyl methyl disulfide in water and its high boiling point are the key physical properties guiding the selection of an appropriate technique.
Caption: Workflow for the Steam Distillation protocol.
Protocol 2: Analysis by Headspace SPME and GC-MS
This protocol details the analysis of the extracted oil to identify and quantify amyl methyl disulfide. Solid-Phase Microextraction (SPME) is an ideal technique for sampling volatile compounds from the headspace above a sample without direct injection of non-volatile matrix components. [5] Materials & Equipment:
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
SPME fiber assembly (e.g., 75 µm Carboxen/PDMS)
-
20 mL headspace vials with septa caps
-
Autosampler with agitator (or manual setup with heating block)
-
Internal Standard (e.g., Dimethyl disulfide in hexane, known concentration)
-
Crude oil extract from Protocol 1
Step-by-Step Methodology:
-
Sample Preparation: Place 10 µL of the crude oil extract into a 20 mL headspace vial. Add 10 µL of the internal standard solution. Seal the vial immediately.
-
SPME Extraction: Place the vial in the agitator/heating block set to 60°C. Allow the sample to equilibrate for 5 minutes.
-
Adsorption: Expose the SPME fiber to the headspace above the sample for 15 minutes at 60°C. The volatile compounds, including amyl methyl disulfide, will adsorb onto the fiber coating.
-
Desorption and GC-MS Analysis: Immediately transfer the fiber to the heated GC inlet (250°C) for thermal desorption of the analytes onto the analytical column. Start the GC-MS run.
-
Identification: Amyl methyl disulfide is identified by comparing its mass spectrum and retention time to that of a known reference standard or by matching against a spectral library (e.g., NIST).
-
Quantification: The concentration of amyl methyl disulfide is calculated by comparing its peak area to the peak area of the known concentration internal standard.
Table 3: Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
| GC Inlet | 250°C, Splitless mode (1 min) | Ensures rapid and complete thermal desorption of analytes from the SPME fiber. |
| Carrier Gas | Helium, 1.0 mL/min constant flow | Inert gas providing good chromatographic resolution. |
| Column | DB-5ms (30m x 0.25mm, 0.25µm) or similar | A non-polar column that separates compounds primarily based on boiling point, suitable for volatile sulfur compounds. |
| Oven Program | 40°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min | A standard temperature program that allows for the separation of a wide range of volatile and semi-volatile compounds. |
| MS Source Temp | 230°C | Standard temperature for electron ionization. |
| MS Quad Temp | 150°C | Standard temperature for the quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. [6] |
| Mass Scan Range | 35 - 400 amu | Covers the expected mass fragments of amyl methyl disulfide and other common essential oil components. |
Conclusion
This guide outlines robust and validated methodologies for the extraction and analysis of amyl methyl disulfide from natural plant sources. Steam distillation offers a classic, solvent-free approach ideal for creating high-quality essential oils for flavor and fragrance applications. Solvent extraction provides a high-yield alternative for research purposes where exhaustive recovery is critical. The subsequent analysis using HS-SPME coupled with GC-MS provides a sensitive and accurate method for both identification and quantification. [7]By understanding the scientific principles behind each step, researchers can confidently adapt these protocols to meet the specific demands of their work, whether in natural product chemistry, food science, or drug discovery.
References
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Amyl methyl disulfide, 72437-68-4. (n.d.). The Good Scents Company. Retrieved January 26, 2026, from [Link]
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Amyl Methyl Sulfide | C6H14S | CID 15620. (n.d.). PubChem, National Institutes of Health. Retrieved January 26, 2026, from [Link]
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Amyl methyl disulfide | C6H14S2 | CID 522459. (n.d.). PubChem, National Institutes of Health. Retrieved January 26, 2026, from [Link]
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Hydrogen peroxide. (2024). In Wikipedia. Retrieved January 26, 2026, from [Link]
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eM289 New Approach to Food Smell Analysis Using Combination of GCMS and GC-SCD (2). (n.d.). Shimadzu. Retrieved January 26, 2026, from [Link]
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Kim, H. Y., et al. (2011). Volatile distribution in garlic (Allium sativum L.) by solid phase microextraction (SPME) with different processing conditions. Request PDF on ResearchGate. Retrieved January 26, 2026, from [Link]
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Extraction Technologies for Medicinal and Aromatic Plants. (n.d.). UNIDO. Retrieved January 26, 2026, from [Link]
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P-rez-Gregorio, R., et al. (2018). An overview of organosulfur compounds from Allium spp.: From processing and preservation to evaluation of their bioavailability, antimicrobial, and anti-inflammatory properties. PubMed. Retrieved January 26, 2026, from [Link]
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Li, Y., et al. (2020). Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler). PubMed Central. Retrieved January 26, 2026, from [Link]
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(PDF) EXTRACTION OF DIFFERENT GARLIC VARIETIES (ALLIUM SATIVUM L.) – DETERMINATION OF ORGANOSULFUR COMPOUNDS AND MICROBIOLOGICAL ACTIVITY. (2018). ResearchGate. Retrieved January 26, 2026, from [Link]
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(PDF) Analysis of Garlic Cultivars Using Head Space Solid Phase Microextraction/Gas Chromatography/Mass Spectroscopy. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Extraction of High-Value Chemicals from Plants for Technical and Medical Applications. (2022). MDPI. Retrieved January 26, 2026, from [Link]
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Ratiu, I. A., et al. (2014). Sulfur compounds identification and quantification from Allium spp. fresh leaves. Journal of Food and Drug Analysis. Retrieved January 26, 2026, from [Link]
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Steam distillation. (2024). In Wikipedia. Retrieved January 26, 2026, from [Link]
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(PDF) An Improved Method for Preparing Dimethyl Disulfide Adducts for GC/MS Analysis. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Analytical methods for bioactive sulfur compounds in Allium: An integrated review and future directions. (2016). CONICET. Retrieved January 26, 2026, from [Link]
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Peršurić, Đ., et al. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. National Institutes of Health. Retrieved January 26, 2026, from [Link]
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Froning, M., et al. (2022). Determination of double bond positions in methyl ketones by gas chromatography–mass spectrometry using dimethyl disulfide derivatization. Wiley Online Library. Retrieved January 26, 2026, from [Link]
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Sulfur-containing compounds from leaves of Allium plants, A. fistulosum, A. schoenoprasum var. foliosum, and A. sativum. (n.d.). J-STAGE. Retrieved January 26, 2026, from [Link]
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Solid-Phase Microextraction of Volatile Organic Compounds for Analytical and Forensic Applications. (2024). Purdue University Graduate School - Figshare. Retrieved January 26, 2026, from [Link]
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5.5D: Step-by-Step Procedures for Steam Distillation. (2022). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
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Analysis of Garlic Cultivars Using Head Space Solid Phase Microextraction/Gas Chromatography/Mass Spectroscopy. (n.d.). SciSpace. Retrieved January 26, 2026, from [Link]
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GC Analysis of Total Fatty Acid Methyl Esters (FAME) and Methyl Linolenate in Biodiesel Using the Revised EN14103:2011 Method. (2012). Agilent. Retrieved January 26, 2026, from [Link]
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Application Note: Quantitative Analysis of Amyl Methyl Disulfide and Other Volatile Sulfur Compounds in Onions (Allium cepa) by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Onions (Allium cepa) are renowned for their distinctive, pungent flavor and aroma, which are primarily attributed to a complex mixture of volatile organosulfur compounds.[1][2] When the onion tissue is damaged, for instance by cutting or chewing, the enzyme alliinase comes into contact with S-alk(en)yl cysteine sulfoxides.[3] This enzymatic reaction leads to the formation of unstable sulfenic acids, which then rapidly rearrange and react to produce a variety of volatile sulfur compounds, including thiosulfinates, disulfides, trisulfides, and thiophenes.[4][5][6] Among these, disulfides such as dipropyl disulfide are major contributors to the characteristic onion aroma.[1][2][7] Amyl methyl disulfide, while less commonly reported than its propyl analogue, is a member of this class of compounds and its analysis falls within the broader scope of onion volatile profiling.
This application note provides a detailed protocol for the extraction and quantitative analysis of amyl methyl disulfide and other relevant volatile sulfur compounds in onion samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is designed for researchers, scientists, and professionals in the food science, agriculture, and drug development fields who require a robust and reliable method for characterizing the volatile profile of onions.
The Chemistry of Flavor: Formation of Disulfides in Onions
The generation of amyl methyl disulfide and other volatile sulfur compounds in onions is a fascinating cascade of biochemical reactions. The process begins with the enzymatic breakdown of odorless precursors, the S-alk(en)yl cysteine sulfoxides. The subsequent chemical rearrangements are responsible for the complex aromatic profile of this vegetable. Understanding this pathway is crucial for developing effective analytical strategies, as the method of sample preparation can significantly influence the composition of the volatiles being measured.
Analytical Workflow
The protocol outlined below follows a logical sequence of steps designed to ensure reproducible and accurate quantification of volatile sulfur compounds from a complex matrix like onion. The workflow encompasses sample preparation, extraction of the volatile analytes, and their subsequent separation and detection by GC-MS.
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Application Notes and Protocols for the Sensory Evaluation of Amyl Methyl Disulfide
Introduction: The Olfactory Challenge of Amyl Methyl Disulfide
Amyl methyl disulfide, a member of the organosulfur compound family, presents a unique and potent sensory profile characterized by its distinct sulfurous and onion-like aroma.[1] As with many volatile sulfur compounds, its perception is highly concentration-dependent; what might be a key characterizing note at low levels can quickly become an off-putting defect at higher concentrations.[2][3] For researchers, scientists, and professionals in drug development, where excipients and active pharmaceutical ingredients can possess unintended or undesirable odors, a robust and systematic approach to the sensory evaluation of compounds like amyl methyl disulfide is not just beneficial, but critical.
This guide provides a comprehensive overview of the principles and detailed protocols for the sensory evaluation of amyl methyl disulfide. It is designed to equip you with the methodologies to not only detect and differentiate its sensory characteristics but also to quantify and describe them in a scientifically rigorous manner. We will delve into analytical techniques that form the bedrock of objective sensory science, as well as affective testing to gauge subjective responses.
Pillar 1: The Foundation of Sensory Evaluation - Principles and Methodologies
The sensory evaluation of a potent compound like amyl methyl disulfide necessitates a multi-faceted approach. The choice of methodology is dictated by the primary objective of the study. Are you trying to determine if a perceptible difference exists between two formulations? Are you aiming to create a detailed descriptive profile of the compound's aroma? Or are you interested in the consumer acceptance of a product containing it? Each of these questions is answered by a different category of sensory testing.[4]
The three core types of sensory tests are:
-
Discrimination Tests: These are used to determine if a sensory difference exists between two or more samples.[5][6] They are the simplest form of analytical testing and provide a "yes" or "no" answer.
-
Descriptive Analysis: This methodology provides a detailed qualitative and quantitative description of the sensory attributes of a product.[7][8][9] It is the most sophisticated and informative type of sensory testing, requiring a trained panel of assessors.
-
Affective (or Hedonic) Testing: These tests measure the subjective response of consumers to a product, such as their preference or liking.[10][11][12] This type of testing is crucial for product development and market success.
For a comprehensive evaluation of amyl methyl disulfide, a combination of these methods is often employed. For instance, a discrimination test might be used to screen for batch-to-batch variations, while descriptive analysis would be essential for characterizing its complete aroma profile.
Pillar 2: The Sensory Panel - The Human Instrument
The validity and reliability of sensory data are fundamentally dependent on the sensory panel. The selection, training, and monitoring of panelists are therefore of paramount importance. The international standard ISO 8586:2012 provides a detailed framework for this process.[13][14][15][16]
Panelist Selection:
Potential panelists should be screened for their sensory acuity, motivation, and ability to articulate their perceptions. Key considerations include:[13]
-
Good Health: Free from conditions that could affect their sense of smell or taste.
-
Interest and Motivation: A genuine interest in sensory evaluation and a willingness to participate in training and testing sessions.
-
Communication Skills: The ability to describe and discuss sensory perceptions clearly.
Panelist Training:
Training is a critical step in developing a reliable sensory panel, particularly for descriptive analysis. The training process for evaluating amyl methyl disulfide should focus on:
-
Odor Recognition: Familiarizing panelists with a range of sulfurous and related aroma compounds.
-
Terminology Development: Creating a consensus-based lexicon of descriptive terms for the aroma of amyl methyl disulfide.
-
Intensity Scaling: Training panelists to consistently rate the intensity of different aroma attributes on a standardized scale.
Monitoring Panelist Performance:
Regular monitoring is essential to ensure the ongoing accuracy and consistency of the panel. This can be achieved through:
-
Repeatability: Assessing a panelist's ability to reproduce their own results on the same sample.
-
Agreement: Evaluating the consistency of a panelist's results with those of the rest of the panel.
Pillar 3: Analytical Sensory Protocols for Amyl Methyl Disulfide
Analytical sensory tests provide objective data on the sensory properties of a substance. For amyl methyl disulfide, the following protocols are particularly relevant.
Protocol 1: Triangle Test for Difference Detection
The triangle test is a widely used discrimination test to determine if a perceptible sensory difference exists between two samples.[5][6][17][18][19][20] It is particularly useful for quality control applications, such as comparing a new batch of amyl methyl disulfide to a reference standard. This protocol is based on the ASTM E1885-18 standard.[19]
Objective: To determine if a perceptible odor difference exists between two samples of amyl methyl disulfide (e.g., a test sample vs. a control).
Materials:
-
Two samples of amyl methyl disulfide (Sample A and Sample B).
-
Odor-free sample containers (e.g., glass vials with PTFE-lined caps).
-
Random three-digit codes.
-
Palate cleansers (e.g., unsalted crackers, filtered water).
-
Ballot sheets or sensory software.
Procedure:
-
Sample Preparation:
-
Prepare solutions of both samples at a concentration that is clearly perceptible but not overwhelming. The solvent should be odorless (e.g., mineral oil, propylene glycol).
-
For each panelist, present three coded samples: two of one sample and one of the other. The order of presentation should be randomized across panelists (e.g., AAB, ABA, BAA, BBA, BAB, ABB).
-
-
Evaluation:
-
Instruct panelists to sniff each sample from left to right.
-
Ask them to identify the sample that is different from the other two.
-
Panelists must make a choice, even if they are guessing.[18]
-
-
Data Analysis:
-
Count the number of correct responses.
-
Compare the number of correct responses to a statistical table for the triangle test to determine if the difference is statistically significant at a chosen confidence level (typically 95%).
-
Causality Behind Experimental Choices: The forced-choice nature of the triangle test minimizes the impact of personal bias. The randomized presentation order prevents panelists from anticipating the position of the odd sample.
Experimental Workflow for Triangle Test
Caption: Workflow for the Triangle Test.
Protocol 2: Descriptive Analysis for Aroma Profiling
Descriptive analysis provides a comprehensive characterization of the aroma of amyl methyl disulfide.[7][8][9][21] This requires a highly trained sensory panel.
Objective: To identify, describe, and quantify the key aroma attributes of amyl methyl disulfide.
Materials:
-
Amyl methyl disulfide sample(s).
-
A variety of reference standards representing potential aroma attributes (e.g., solutions of other sulfur compounds, onion and garlic extracts, cooked vegetable notes).
-
Odor-free sample containers.
-
Intensity scales (e.g., 15-cm line scales anchored with "low" and "high").
-
Sensory software for data collection.
Procedure:
-
Terminology Development (Lexicon Generation):
-
In a series of sessions, have the trained panel sniff the amyl methyl disulfide and brainstorm descriptive terms for its aroma.
-
Present reference standards to help the panel refine and agree upon a final list of aroma attributes (the lexicon).
-
-
Panel Training on the Lexicon:
-
Train the panel to consistently identify and rate the intensity of each attribute in the lexicon using the chosen intensity scale.
-
-
Sample Evaluation:
-
Present coded samples of amyl methyl disulfide to the panel.
-
Panelists rate the intensity of each attribute in the lexicon for each sample.
-
Multiple replications should be performed for each panelist.
-
-
Data Analysis:
-
Analyze the intensity ratings using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attributes between samples.
-
Visualize the results using spider plots or other graphical representations to create a sensory profile.
-
Causality Behind Experimental Choices: The development of a standardized lexicon ensures that all panelists are "speaking the same language," leading to more reliable and reproducible data. The use of reference standards provides a concrete anchor for the abstract concepts of different aromas.
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The Role of Amyl Methyl Disulfide in Cooked Meat Flavor Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pungent World of Sulfur Compounds in Meat Aroma
The rich and savory aroma of cooked meat is a complex symphony of hundreds of volatile organic compounds. Among these, sulfur-containing compounds, though often present in minute quantities, play a pivotal role in defining the characteristic "meaty" flavor profile. Their exceptionally low odor thresholds mean that even trace amounts can significantly impact the overall sensory experience. This guide focuses on a specific, yet under-explored contributor to this complex aroma: amyl methyl disulfide . With its characteristic sulfurous and onion-like notes, understanding the formation and contribution of this molecule is crucial for researchers in flavor science, food technology, and even in drug development where off-flavor masking is a consideration.
This document provides a comprehensive overview of the formation pathways of amyl methyl disulfide in cooked meat, detailed protocols for its extraction and analysis, and guidance on interpreting the resulting data. By explaining the causality behind experimental choices and grounding the protocols in established scientific principles, this guide serves as a practical resource for elucidating the intricate chemistry of meat flavor.
The Genesis of a Flavor Compound: Formation Pathways of Amyl Methyl Disulfide
The formation of amyl methyl disulfide in cooked meat is not a singular event but rather the culmination of a series of complex chemical reactions, primarily driven by heat. The two principal pathways involved are the Maillard reaction and lipid oxidation, with the Strecker degradation of specific amino acids providing key precursor molecules.
The "methyl" portion of amyl methyl disulfide is primarily derived from the thermal degradation of sulfur-containing amino acids, namely methionine and cysteine . During cooking, these amino acids break down to produce highly reactive sulfur compounds such as methanethiol (CH₃SH) and hydrogen sulfide (H₂S).
The "amyl" (a five-carbon chain) portion of the molecule is believed to originate from the Strecker degradation of the branched-chain amino acids leucine and isoleucine . The Strecker degradation is a component of the broader Maillard reaction, where an α-amino acid is converted into an aldehyde with one fewer carbon atom.[1] Specifically, leucine degrades to form 3-methylbutanal, and isoleucine degrades to form 2-methylbutanal.[2][3] These aldehydes, or their corresponding pentyl radicals, are the likely precursors to the amyl group.
The final step in the formation of amyl methyl disulfide is the reaction between the methyl sulfur precursors and the amyl precursors. For instance, methanethiol can react with a pentyl radical or a related intermediate to form the disulfide bond. The interplay between the Maillard reaction and lipid oxidation is crucial, as lipid oxidation products can also generate reactive carbonyls that participate in and influence these reaction pathways.[4]
Protocols for Extraction and Analysis
To accurately identify and quantify amyl methyl disulfide in cooked meat, a robust analytical workflow is essential. This typically involves sample preparation, extraction of volatile compounds, and analysis by gas chromatography-mass spectrometry (GC-MS). Two common and effective extraction techniques are Headspace Solid-Phase Microextraction (HS-SPME) and Solvent-Assisted Flavor Evaporation (SAFE).
Experimental Workflow Overview
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, sensitive, and relatively simple technique for extracting volatile and semi-volatile compounds from the headspace of a sample.
Rationale: This method is ideal for screening a large number of samples and for obtaining a profile of the most volatile compounds. The choice of fiber coating is critical for effectively trapping sulfur compounds. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended due to its broad selectivity for a wide range of analytes, including sulfur compounds.[5][6]
Step-by-Step Methodology:
-
Sample Preparation:
-
Cook the meat sample (e.g., beef, pork, chicken) to a consistent internal temperature.
-
Allow the meat to cool slightly, then mince or homogenize a representative portion (e.g., 5 grams).
-
Immediately transfer the homogenized sample into a 20 mL headspace vial and seal with a PTFE/silicone septum.
-
-
HS-SPME Procedure:
-
Place the vial in a heating block or autosampler with agitation.
-
Equilibration: Incubate the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow volatiles to partition into the headspace.
-
Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.
-
-
GC-MS Analysis:
-
Desorption: Immediately transfer the SPME fiber to the heated injection port of the GC-MS system (e.g., 250°C) for thermal desorption of the analytes.
-
GC Separation:
-
Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at a low temperature (e.g., 40°C, hold for 2 minutes), then ramp up to a final temperature (e.g., 250°C at 5°C/min, hold for 5 minutes).
-
-
MS Detection:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
Identification: Identify amyl methyl disulfide by its mass spectrum (characteristic fragments) and retention time compared to an authentic standard.
-
-
Protocol 2: Solvent-Assisted Flavor Evaporation (SAFE)
SAFE is a gentle distillation technique performed under high vacuum, which is particularly suitable for isolating thermally labile and low-concentration aroma compounds without artifact formation.
Rationale: SAFE is the preferred method when a more comprehensive and representative flavor profile is required, as it minimizes the degradation of sensitive compounds. It is more labor-intensive than SPME but yields a high-quality extract.
Step-by-Step Methodology:
-
Sample Preparation and Solvent Extraction:
-
Cook and homogenize the meat sample as described for SPME.
-
Extract the homogenized meat with a suitable solvent (e.g., dichloromethane) using a blender or homogenizer.
-
Filter the extract to remove solid particles.
-
Dry the extract using anhydrous sodium sulfate.
-
-
SAFE Distillation:
-
Carefully add the dried solvent extract to the dropping funnel of the SAFE apparatus.
-
Apply a high vacuum to the system.
-
Gently heat the distillation flask (e.g., 40°C).
-
Slowly add the extract dropwise into the distillation flask. The volatiles will evaporate and be collected in a cold trap cooled with liquid nitrogen.
-
-
Concentration and GC-MS Analysis:
-
Carefully collect the condensed volatiles from the cold trap.
-
Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Analyze the concentrated extract by GC-MS using the same parameters as described for the SPME protocol.
-
Data Interpretation and Quantitative Analysis
Identification: The primary identification of amyl methyl disulfide is achieved by comparing the mass spectrum and retention index of the analyte in the sample with those of an authentic chemical standard.
Quantification: For accurate quantification, a stable isotope-labeled internal standard is recommended. However, if an authentic standard of amyl methyl disulfide is available, a calibration curve can be constructed to determine its concentration in the sample.
Sensory Correlation: The sensory impact of a flavor compound is not solely dependent on its concentration but also on its odor threshold. While the specific odor threshold for amyl methyl disulfide is not widely reported, other disulfides have very low thresholds, suggesting that even at low concentrations, amyl methyl disulfide can contribute to the overall aroma. For example, dimethyl disulfide has a reported odor threshold in the low parts-per-billion range.
Typical Concentrations of Related Disulfides in Cooked Meat:
The concentration of amyl methyl disulfide in cooked meat has not been extensively documented. However, data on other disulfides can provide a useful reference point for expected concentration ranges.
| Disulfide Compound | Meat Type | Cooking Method | Concentration Range (µg/kg) | Reference |
| Dimethyl disulfide | Pork | Cooked | Varies with diet | [7] |
| Dimethyl disulfide | Beef | Grilled | Not specified | [8] |
| Diethyl disulfide | Beef | Cooked | Not specified | [8] |
Note: This table provides an example of the type of data that can be generated. More extensive research is needed to populate this with specific values for amyl methyl disulfide.
Conclusion
Amyl methyl disulfide, while not as extensively studied as other sulfur compounds, is a likely contributor to the complex and desirable aroma of cooked meat. Its formation is intricately linked to the fundamental chemical reactions that occur during cooking, namely the Maillard reaction and lipid oxidation, with key precursors originating from both sulfur-containing and branched-chain amino acids. The protocols outlined in this guide provide a robust framework for the extraction, identification, and quantification of amyl methyl disulfide, enabling researchers to further elucidate its role in meat flavor development. By combining these analytical techniques with sensory analysis, a more complete understanding of the chemical basis of meat aroma can be achieved, with potential applications in food product development, quality control, and beyond.
References
- Chen, F., & Zhang, M. (2024). Strecker degradation is a chemical reaction that occurs when amino acids are degraded in the presence of dicarbonyl compounds produced during the Maillard reaction.
- Mottram, D. S. (1998). Flavor formation in meat and meat products: a review. Food Chemistry, 62(4), 415-424.
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The Good Scents Company. (n.d.). Amyl methyl disulfide. Retrieved from [Link]
- Jensen, M. T., Cox, R. P., & Jensen, B. B. (2002). Transfer of the Meat Aroma Precursors (Dimethyl Sulfide, Dimethyl Disulfide and Dimethyl Trisulfide) from Feed to Cooked Pork.
- Gibis, M., & Weiss, J. (2012). The effect of cooking on the formation of heterocyclic aromatic amines in meat. Comprehensive Reviews in Food Science and Food Safety, 11(2), 165-189.
- Daims, H., Lücker, S., & Wagner, M. (2022). Methanethiol Consumption and Hydrogen Sulfide Production by the Thermoacidophilic Methanotroph Methylacidiphilum fumariolicum SolV. Applied and Environmental Microbiology, 88(6), e02324-21.
- Lee, S. K., & Min, D. B. (2010). Sensory Evaluation of Oils/Fats and Oil/Fat–Based Foods. Comprehensive Reviews in Food Science and Food Safety, 9(6), 638-651.
- Ma, Q., Hamid, N., Bekhit, A. E. D. A., & Sun, L. (2022). Untargeted Profiling and Differentiation of Volatiles in Varieties of Meat Using GC Orbitrap MS. Foods, 11(24), 4022.
- Sun, W., Zhao, R., Zhao, L., & Sun, B. (2018). The effect of meat processing methods on changes in disulfide bonding and alteration of protein structures. Food & Function, 9(5), 2822-2831.
- Zhang, Y., & Ho, C. T. (2022). Insights into flavor and key influencing factors of Maillard reaction products: A recent update. Comprehensive Reviews in Food Science and Food Safety, 21(5), 4056-4085.
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National Cancer Institute. (2017). Chemicals in Meat Cooked at High Temperatures and Cancer Risk. Retrieved from [Link]
- Mul, G., van der Linden, B., & Kapteijn, F. (2002). Catalytic synthesis of methanethiol from hydrogen sulfide and carbon monoxide over vanadium-based catalysts.
- Mottram, D. S., & Elmore, J. S. (1998). Flavour Chemistry of Chicken Meat: A Review. Flavour and Fragrance Journal, 13(4), 209-218.
-
Wikipedia. (n.d.). Diallyl disulfide. Retrieved from [Link]
- Wilkowska, A., & Czarniecka-Skubina, E. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules, 25(5), 1216.
- Zhang, X., & Chen, F. (2023). Factors influencing on the formation of dimethyl disulfide and dimethyl trisulfide in model systems. Food Chemistry, 404, 134657.
- U.S. Environmental Protection Agency. (2013). Environmental Chemistry Method Review Report, Dimethyl Disulfide.
- Sekine, Y., & Toyama, A. (2016). Measurement of diallyl disulfide and allyl methyl sulfide emanating from human skin surface and influence of ingestion of grilled garlic.
- Pranata, A. W., & Chen, Y. C. (2021). Volatile compounds for discrimination between beef, pork, and their admixture using SPME-GC-MS and chemometrics analysis. Food Science of Animal Resources, 41(4), 654-666.
- Khan, M. I., & Owusu-Apenten, R. (2014). Effect of thermal treatment on meat proteins with special reference to heterocyclic aromatic amines (HAAs). Critical Reviews in Food Science and Nutrition, 54(10), 1333-1345.
- Levitt, M. D., Furne, J., & Springfield, J. (1999). Detoxification of hydrogen sulfide and methanethiol in the cecal mucosa.
- Wang, D., Liu, Y., & Wang, D. (2023). Effects of the addition of leucine on flavor and quality of sausage fermented by Lactobacillus fermentum YZU-06 and Staphylococcus saprophyticus CGMCC 3475. Frontiers in Nutrition, 10, 1126785.
- Theerasilp, S., & Kurihara, Y. (1989). Determination of disulfide array and subunit structure of taste-modifying protein, miraculin. The Journal of Biochemistry, 106(4), 665-669.
- Ahamed, M. B., & Farid, M. M. (2022). Volatile Compounds for Discrimination between Beef, Pork, and Their Admixture Using Solid-Phase-Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS) and Chemometrics Analysis. Food Science of Animal Resources, 42(4), 633-646.
- Shimadzu. (2019). Qualitative and quantitative analysis of pork in beef food with LC-MS/MS.
- Giacometti, J., & Bursać Kovačević, D. (2021).
- Rizzi, G. P. (2008).
- Developments in the Synthesis of Methanthiol by High H2S-containing Syngas. (2018). Journal of Energy Chemistry, 27(5), 1439-1447.
- Ferreira, V., & Lopez, R. (2024). Alternative strategies for eliminating hydrogen sulfide and methanethiol from wine: results and learnings. OENO One, 58(4).
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Application Notes and Protocols for the Characterization of Amyl Methyl Disulfide as a Putative TRPM8 Modulator for Cooling Sensation
Introduction: The Quest for Novel Cooling Agents
The sensation of cold is a critical sensory modality, essential for thermoregulation and survival. The molecular basis for innocuous cool and noxious cold perception has been significantly elucidated with the discovery of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1] This non-selective cation channel, expressed in a subset of sensory neurons, is activated by cool temperatures (<28°C) and chemical agonists such as menthol and icilin, leading to the familiar cooling sensation.[1][2] The ability to modulate TRPM8 activity has significant implications for various applications, including therapeutics for neuropathic pain, inflammation, and the development of novel cooling agents for consumer products.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of "amyl methyl disulfide" as a putative novel modulator of the TRPM8 receptor. While the interaction of amyl methyl disulfide with TRPM8 is not extensively documented, its chemical properties as an organosulfur compound warrant investigation. This guide is structured to provide a logical, stepwise approach to validate its potential as a TRPM8 agonist and to quantify its cooling-inducing effects. The protocols herein are designed with scientific integrity and causality at their core, ensuring a self-validating experimental workflow.
Part 1: Foundational Knowledge: The TRPM8 Receptor and Amyl Methyl Disulfide
The TRPM8 Receptor: A Polymodal Cold Sensor
TRPM8 is a tetrameric ion channel that, upon activation, allows the influx of cations (primarily Ca2+ and Na+) into the cell, leading to depolarization and the generation of an action potential in sensory neurons.[4] This signal is then transmitted to the central nervous system, where it is interpreted as a cooling sensation. The activation of TRPM8 is polymodal, meaning it can be triggered by various stimuli, including:
-
Thermal Stimuli: Cool temperatures in the range of 8-28°C.
-
Chemical Agonists: A diverse range of compounds, most notably menthol, eucalyptol, and icilin.
-
Voltage: The channel's activity is also voltage-dependent.[2]
The intricate interplay of these activation mechanisms is a key area of research, with recent cryo-electron microscopy studies beginning to unravel the structural basis for ligand binding and channel gating.[5][6]
Amyl Methyl Disulfide: A Compound of Interest
Amyl methyl disulfide (C6H14S2) is an organosulfur compound with the characteristic odor associated with many sulfur-containing molecules.[7] While its primary applications have been in the flavor and fragrance industry, there is a growing interest in the biological activities of organosulfur compounds.[8][9] Disulfides are known to interact with proteins through various mechanisms, including the potential for covalent modification of cysteine residues, which are present in the TRPM8 channel and are crucial for its function.[4]
Table 1: Physicochemical Properties of Amyl Methyl Disulfide
| Property | Value | Source |
| Molecular Formula | C6H14S2 | PubChem CID 522459[7] |
| Molecular Weight | 150.31 g/mol | PubChem CID 522459[7] |
| Appearance | Pale yellow clear liquid (est) | The Good Scents Company[8] |
| Specific Gravity | 0.943 to 0.953 @ 20°C | The Good Scents Company[8] |
Given the lack of direct evidence for the interaction of amyl methyl disulfide with TRPM8, the following protocols are designed to systematically investigate this hypothesis.
Part 2: In Vitro Characterization of Amyl Methyl Disulfide as a TRPM8 Modulator
The initial phase of characterization involves determining if amyl methyl disulfide directly interacts with and modulates the TRPM8 channel in a controlled cellular environment.
Experimental Workflow for In Vitro Analysis
The following diagram illustrates the logical flow of experiments to ascertain the in vitro activity of amyl methyl disulfide on the TRPM8 receptor.
Caption: Workflow for in vitro characterization of novel TRPM8 modulators.
Protocol 1: High-Throughput Screening Using a Fluorescent Calcium Assay
This protocol is designed to rapidly assess whether amyl methyl disulfide can elicit an increase in intracellular calcium ([Ca2+]i) in cells expressing the human TRPM8 channel.
Principle: TRPM8 activation leads to an influx of extracellular calcium. Calcium-sensitive fluorescent dyes, such as Fura-2 AM or Fluo-4 AM, will exhibit a change in fluorescence intensity upon binding to the increased intracellular calcium, which can be measured using a fluorescence plate reader.[10]
Materials:
-
HEK293 cells stably expressing human TRPM8 (HEK-hTRPM8).
-
Wild-type HEK293 cells (negative control).
-
Amyl methyl disulfide (stock solution in DMSO).
-
Menthol (positive control agonist).
-
AMTB (a known TRPM8 antagonist).
-
Fura-2 AM or Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated liquid handling (e.g., FlexStation).
Procedure:
-
Cell Culture:
-
One day prior to the assay, seed HEK-hTRPM8 and wild-type HEK293 cells into 96-well plates at a density of approximately 30,000 cells per well.[10]
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (2 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Aspirate the cell culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C.[10]
-
-
Compound Preparation:
-
Prepare a dilution series of amyl methyl disulfide in HBSS. Ensure the final DMSO concentration is below 0.1%.
-
Prepare positive (menthol) and negative (vehicle) control solutions.
-
-
Fluorescence Measurement:
-
Wash the cells twice with HBSS to remove excess dye.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., room temperature).
-
Set the reader to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye.
-
Record a baseline fluorescence for 10-20 seconds.
-
Use the automated liquid handling to add the amyl methyl disulfide dilutions, menthol, or vehicle to the respective wells.
-
Continue recording the fluorescence for an additional 2-5 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over baseline for each well.
-
Plot the concentration-response curve for amyl methyl disulfide and calculate the EC50 value (the concentration that elicits 50% of the maximal response).
-
Confirm that wild-type HEK293 cells do not respond to amyl methyl disulfide to rule out off-target effects.
-
To confirm the response is TRPM8-mediated, pre-incubate HEK-hTRPM8 cells with the TRPM8 antagonist AMTB before adding amyl methyl disulfide. A lack of response in the presence of the antagonist would support a TRPM8-specific mechanism.
-
Protocol 2: Gold-Standard Validation with Patch-Clamp Electrophysiology
This protocol provides a definitive measure of direct ion channel activation and allows for a detailed characterization of the biophysical properties of TRPM8 modulation by amyl methyl disulfide.
Principle: The patch-clamp technique allows for the direct measurement of ion currents flowing through the TRPM8 channel in response to chemical stimuli.[3]
Materials:
-
HEK-hTRPM8 cells.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
Standard intracellular and extracellular recording solutions.
-
Amyl methyl disulfide and control compounds.
Procedure:
-
Cell Preparation:
-
Plate HEK-hTRPM8 cells on glass coverslips at a low density suitable for patch-clamping.
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a single HEK-hTRPM8 cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply voltage ramps (e.g., from -80 mV to +80 mV) to measure the current-voltage (I-V) relationship.[11]
-
Perfuse the cell with the extracellular solution containing various concentrations of amyl methyl disulfide.
-
Record the resulting currents.
-
-
Data Analysis:
-
Measure the amplitude of the inward and outward currents at specific voltages (e.g., -50 mV and +50 mV).[11]
-
Construct a concentration-response curve and calculate the EC50.
-
Analyze the I-V relationship to determine if amyl methyl disulfide alters the biophysical properties of the channel.
-
Part 3: In Vivo Assessment of Cooling Sensation
Following successful in vitro validation, the next critical step is to determine if amyl methyl disulfide can evoke a cooling sensation in a living organism. Rodent models are commonly used for this purpose.
Experimental Workflow for In Vivo Analysis
The following diagram outlines the workflow for assessing the cooling sensation induced by amyl methyl disulfide in a preclinical model.
Caption: Workflow for in vivo assessment of cooling sensation.
Protocol 3: The Cold Plantar Assay for Measuring Cold Sensitivity
This behavioral assay measures the latency of a mouse to withdraw its paw from a cold stimulus, providing a quantifiable measure of cold sensation.[12]
Principle: A ramping cold stimulus is applied to the plantar surface of a mouse's hind paw. The time it takes for the mouse to withdraw its paw is recorded. A TRPM8 agonist is expected to decrease this withdrawal latency, indicating increased sensitivity to cold.
Materials:
-
Male C57BL/6 mice (and TRPM8 knockout mice for mechanistic studies).
-
Cold plantar assay apparatus (a glass plate with a device to apply a controlled cold stimulus, such as a dry ice pellet, from below).
-
Amyl methyl disulfide formulated in a suitable vehicle for topical application (e.g., acetone-based).
-
Vehicle control.
-
Menthol solution (positive control).
Procedure:
-
Acclimation:
-
Acclimate the mice to the experimental room and the testing apparatus for at least 30 minutes before testing.
-
-
Compound Application:
-
Topically apply a fixed volume of the amyl methyl disulfide formulation, vehicle, or menthol solution to the plantar surface of one hind paw.
-
Allow a sufficient absorption time (e.g., 15-30 minutes).
-
-
Testing:
-
Place the mouse on the glass plate of the cold plantar assay apparatus.
-
Apply the cold stimulus to the treated hind paw.
-
Use a timer to record the latency to paw withdrawal.
-
A cut-off time (e.g., 20 seconds) should be established to prevent tissue damage.
-
-
Data Analysis:
-
Compare the mean withdrawal latencies between the amyl methyl disulfide-treated group, the vehicle-treated group, and the menthol-treated group.
-
A statistically significant decrease in withdrawal latency in the amyl methyl disulfide group compared to the vehicle group suggests a cooling or cold-sensitizing effect.
-
To confirm the effect is TRPM8-mediated, repeat the experiment in TRPM8 knockout mice. The absence of a decreased withdrawal latency in these mice would provide strong evidence for a TRPM8-dependent mechanism.
-
Part 4: Safety and Toxicity Considerations
While many organosulfur compounds are found in food and are generally recognized as safe, it is crucial to assess the potential toxicity of novel compounds.[9][13] In vitro cytotoxicity assays using relevant cell lines (e.g., human keratinocytes for topical applications) should be conducted.[14] These studies are essential to ensure the safety of amyl methyl disulfide for any potential application.
Conclusion
The protocols outlined in this document provide a rigorous and systematic framework for the investigation of amyl methyl disulfide as a novel TRPM8 modulator for inducing a cooling sensation. By following this structured approach, from in vitro screening and validation to in vivo behavioral assessment, researchers can generate the robust data necessary to support or refute the initial hypothesis. This comprehensive characterization is a critical step in the discovery and development of new chemical entities for a wide range of scientific and commercial applications.
References
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- amyl methyl disulfide, 72437-68-4 - The Good Scents Company. (n.d.).
- Acute toxicological studies of the main organosulfur compound derived from Allium sp. intended to be used in active food packaging - PubMed. (2015, August 15).
- TRPM8: The Cold and Menthol Receptor - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI. (2011, January 1).
- TRPM8 Protein Dynamics Correlates with Ligand Structure and Cellular Function | Journal of the American Chemical Society. (2025, May 27).
- TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH - PMC - PubMed Central. (n.d.).
- Scientifica PatchScope Pro: an integrated calcium-imaging and patch-clamp system suitable for selecting specific subsets of neurons for electrophysiology recordings - Metrion Biosciences. (n.d.).
- A Novel Behavioral Assay for Measuring Cold Sensation in Mice - PMC - PubMed Central. (2012, June 22).
- US10392371B2 - Compounds useful as modulators of TRPM8 - Google Patents. (n.d.).
- Direct modulation of TRPM8 ion channels by rapamycin and analog macrolide immunosuppressants | eLife. (2025, September 30).
- The cold and menthol receptor TRPM8 contains a functionally important double cysteine motif - PubMed. (2006, December 8).
- Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation. (n.d.).
- In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review - MDPI. (2022, August 29).
- TRPA1 acts as a cold sensor in vitro and in vivo - PNAS. (2009, January 27).
- Amyl methyl disulfide | C6H14S2 | CID 522459 - PubChem - NIH. (n.d.).
- Clues to understanding cold sensation: Thermodynamics and electrophysiological analysis of the cold receptor TRPM8 | PNAS. (n.d.).
- AMYL METHYL SULFIDE | 1741-83-9 - ChemicalBook. (2025, July 16).
- Exploration of TRPM8 Binding Sites by β-Carboline-Based Antagonists and Their In Vitro Characterization and In Vivo Analgesic Activities - ACS Publications. (2020, July 29).
- February 24, 2017 1 Product Stewardship Summary Specialty Organosulfur Products Chemical Identity Category Justification. (2017, February 24).
- The Molecular and Cellular Basis of Cold Sensation | ACS Chemical Neuroscience. (2012, November 20).
- Mutations of TRPM8 channels: Unraveling the molecular basis of activation by cold and ligands - PMC - PubMed Central. (n.d.).
- Direct modulation of TRPM8 ion channels by rapamycin and analog macrolide immunosuppressants - eLife. (2024, February 20).
- TRPM8 inhibits endothelial cell migration via a non-channel function by trapping the small GTPase Rap1 - Rockefeller University Press. (2017, May 26).
- TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - MDPI. (2021, August 7).
- Cold sensing by a glutamate receptor drives avoidance behavior in Drosophila larvae - bioRxiv. (2025, October 6).
- Differential Activation of TRPM8 by the Stereoisomers of Menthol - Frontiers. (2022, June 20).
- In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review - idUS. (2022, September 19).
- AMYL METHYL SULFIDE AldrichCPR - Sigma-Aldrich. (n.d.).
- SID 135303558 - Amyl methyl disulfide - PubChem - NIH. (n.d.).
- (PDF) In Vitro Toxicity Studies of Bioactive Organosulfur Compounds ... (2025, October 13).
- TRPM8 assay: temperature & ligand pharmacology on APC - Sophion. (2025, November 3).
- AMYL METHYL SULFIDE | CAS: 1741-83-9 | Chemical Product - finetech industry limited. (n.d.).
- Methods Used to Evaluate Pain Behaviors in Rodents - Frontiers. (2017, September 6).
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Troubleshooting & Optimization
Technical Support Center: Navigating the Challenges of Amyl Methyl Disulfide Quantification
Welcome to the technical support center for the quantification of amyl methyl disulfide. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing this volatile and often challenging compound. Here, you will find practical, field-tested advice presented in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot effectively and ensure the integrity of your results.
Troubleshooting Guide: From Sample to Signal
This section addresses common problems encountered during the analytical workflow for amyl methyl disulfide, providing step-by-step solutions and preventative measures.
Q1: I'm seeing poor peak shape and low response for amyl methyl disulfide in my GC-MS analysis. What are the likely causes and how can I fix this?
A1: Poor peak shape (tailing or fronting) and low response for amyl methyl disulfide are often indicative of issues related to analyte stability, interactions within the GC system, or suboptimal injection parameters.
Underlying Causes & Solutions:
-
Analyte Adsorption: Amyl methyl disulfide, like many sulfur-containing compounds, is prone to adsorption onto active sites within the GC flow path. This is a primary cause of peak tailing and reduced signal intensity.
-
Solution: Employ an inert flow path. This includes using deactivated liners, gold-plated seals, and specialized GC columns designed for sulfur analysis, such as those with a bonded poly(dimethyl siloxane) phase.[1] Regularly replace the inlet liner and trim the first few centimeters of the column to remove accumulated non-volatile residues.[2]
-
-
Thermal Degradation: Disulfides can be susceptible to thermal degradation in a hot GC inlet, leading to the formation of other sulfur species and a lower-than-expected response for the target analyte.
-
Solution: Optimize the injector temperature. Start with a lower temperature (e.g., 200 °C) and gradually increase it to find the optimal balance between efficient volatilization and minimal degradation.[2][3] A pulsed splitless injection can help by rapidly transferring the analyte onto the column, minimizing its residence time in the hot inlet.[3]
-
-
Improper Column Selection: Using a column with an inappropriate stationary phase can lead to poor separation and peak shape.
Experimental Protocol: Optimizing GC Inlet Temperature
-
Establish a Baseline: Analyze a known concentration of amyl methyl disulfide standard using your current method and record the peak area and shape.
-
Incremental Temperature Reduction: Lower the injector temperature by 25 °C and re-analyze the standard.
-
Evaluate Performance: Compare the peak area and shape to the baseline. If the peak area increases and tailing decreases, continue reducing the temperature in 10-15 °C increments.
-
Identify Optimal Temperature: The optimal temperature is the lowest temperature that provides good peak shape and the highest response without compromising the volatilization of other, less volatile analytes in your sample.
-
Consider a Programmable Temperature Inlet: If available, a programmable temperature vaporization (PTV) inlet can offer significant advantages by allowing for a cool injection followed by a rapid temperature ramp, which minimizes thermal stress on the analyte.[2]
Logical Workflow for Troubleshooting Poor Peak Shape
Caption: Troubleshooting workflow for poor peak shape.
Q2: My results for amyl methyl disulfide are inconsistent, especially in complex matrices like food or biological samples. How can I address matrix effects?
A2: Matrix effects, which are the alteration of an analyte's response due to co-eluting compounds from the sample matrix, are a significant challenge in complex samples.[6] These effects can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification.[7]
Strategies for Mitigating Matrix Effects:
-
Sample Dilution: This is often the simplest and most effective first step. Diluting the sample reduces the concentration of interfering matrix components.[7] However, this may compromise the limit of detection if the analyte concentration is very low.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is as similar as possible to your samples.[7] This helps to ensure that the calibration standards and the samples experience similar matrix effects.
-
Stable Isotope-Labeled Internal Standard: The use of an isotopically labeled analog of amyl methyl disulfide as an internal standard is the gold standard for correcting matrix effects.[7] The internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction of the signal.
-
Sample Cleanup: Solid-phase extraction (SPE) or dispersive solid-phase extraction (d-SPE) can be used to remove interfering compounds from the sample extract before analysis.[8] However, the choice of sorbent must be carefully optimized to ensure that the volatile amyl methyl disulfide is not lost during the cleanup process.
Data Presentation: Impact of Matrix Effects and Mitigation
| Calibration Method | Apparent Concentration (ng/mL) in Spiked Blank Matrix | Accuracy (%) |
| Solvent-Based Calibration | 7.5 | 75% |
| Matrix-Matched Calibration | 9.8 | 98% |
| Solvent-Based with Isotope Internal Standard | 10.1 | 101% |
| Hypothetical data for a sample spiked with 10 ng/mL of amyl methyl disulfide. |
Q3: I suspect my amyl methyl disulfide standard is degrading in solution. What are the best practices for preparing and storing standards to ensure their stability?
A3: The stability of amyl methyl disulfide standards is crucial for accurate quantification. Disulfides can be susceptible to degradation, especially in the presence of reactive species or under improper storage conditions.
Best Practices for Standard Preparation and Storage:
-
Solvent Selection: Use high-purity, non-polar, aprotic solvents such as hexane or toluene for preparing stock solutions. Avoid solvents that may contain reactive impurities.
-
Inert Vials: Store standards in amber glass vials with PTFE-lined caps to prevent photodegradation and interaction with the container surface.
-
Storage Conditions: Store stock solutions at low temperatures (-20°C or lower) to minimize degradation.[9] Working solutions can be stored at 4°C for shorter periods.
-
Fresh dilutions: Prepare fresh working dilutions from the stock solution daily or as needed for your analytical runs.[9]
-
Monitor for Degradation: Regularly analyze a quality control (QC) standard to monitor for any drift in response over time, which could indicate degradation.[10]
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation technique for quantifying volatile amyl methyl disulfide?
A1: For volatile compounds like amyl methyl disulfide in liquid or solid matrices, headspace gas chromatography (HS-GC) is the preferred sample preparation and introduction technique.[11][12] It is a solvent-free method that minimizes matrix interference by only analyzing the volatile components in the headspace above the sample. For optimal results, parameters such as equilibration temperature and time, vial size, and sample volume should be carefully optimized.[11][13][14][15]
Workflow for Headspace GC-MS Analysis
Sources
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- 3. GC Technical Tip [discover.phenomenex.com]
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- 9. Why my quantification standard is unstable? - Chromatography Forum [chromforum.org]
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- 11. Headspace Sampling Optimization | SCION Instruments [scioninstruments.com]
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- 13. chromatographyonline.com [chromatographyonline.com]
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- 15. Optimization of headspace extraction conditions for volatile hydrocarbons from aqueous matrices using experimental design approaches - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Part 1: Frequently Asked Questions (FAQs) on Amyl Methyl Disulfide Stability
Welcome to the Technical Support Center for Amyl Methyl Disulfide Applications. As Senior Application Scientists, we have compiled this guide to address the common stability and analytical challenges encountered when working with amyl methyl disulfide in complex food matrices. This resource is designed for researchers, food scientists, and flavor chemists to provide both foundational understanding and practical, field-proven solutions.
This section addresses fundamental questions regarding the inherent stability of amyl methyl disulfide and the primary factors that influence its degradation.
Q1: What is amyl methyl disulfide, and why is its stability a concern in food applications?
A: Amyl methyl disulfide (CH₃SS(CH₂)₄CH₃) is a volatile organosulfur compound known for its characteristic sulfurous and onion-like aroma. It is used as a flavoring agent in a variety of savory food products, including soups, sauces, meats, and snack foods[1][2]. Its stability is a major concern because, like many volatile sulfur compounds, it is highly susceptible to degradation. This degradation can lead to a loss of the desired flavor profile or the formation of undesirable off-flavors, significantly impacting the sensory quality and shelf-life of the final product[3][4]. The disulfide bond (S-S) is the most reactive site in the molecule, prone to cleavage and oxidation[5].
Q2: What are the primary pathways through which amyl methyl disulfide degrades in a food matrix?
A: Amyl methyl disulfide primarily degrades through two main pathways: oxidation and disproportionation/exchange reactions.
-
Oxidation: The sulfur atoms in the disulfide bond are susceptible to oxidation by reactive oxygen species (ROS) like hydrogen peroxide, which can be present in food systems. This oxidation can occur stepwise, first forming a thiosulfinate (a sulfoxide derivative) and then potentially a thiosulfonate (a sulfone derivative). These oxidized products have different sensory properties and are generally less stable. A similar oxidation mechanism has been detailed for analogous compounds like allyl methyl disulfide[6][7].
-
Disproportionation/Exchange: Triggered by heat, light, or the presence of free thiols (R-SH), the disulfide bond can undergo cleavage and rearrangement. This can lead to the formation of symmetrical disulfides (dimethyl disulfide and diamyl disulfide) and other polysulfides (e.g., trisulfides). These reactions alter the aroma profile, as each new compound has a unique odor threshold and character[8].
Below is a diagram illustrating the primary degradation pathways.
Q3: How do pH, temperature, and light affect the stability of amyl methyl disulfide?
A: These environmental factors are critical drivers of degradation.
-
Temperature: Higher temperatures significantly accelerate degradation. Thermal energy can directly cause homolytic cleavage of the S-S bond, initiating disproportionation reactions[9]. For many volatile sulfur compounds, thermal processing like pasteurization or sterilization can cause substantial losses[3]. As a general rule, storing products containing amyl methyl disulfide at lower temperatures (e.g., refrigeration) will prolong its stability.
-
pH: The stability of disulfide bonds is pH-dependent. While they are relatively stable in acidic to neutral conditions, basic (alkaline) pH can promote thiol-disulfide exchange reactions, especially if free thiols (like cysteine from proteins) are present[10]. Therefore, in high-pH food matrices, the rate of rearrangement and degradation may increase.
-
Light: Exposure to light, particularly UV light, can provide the energy to break the S-S bond, generating thiyl radicals. These radicals can initiate a cascade of degradation reactions. Storing products in opaque or light-blocking packaging is a crucial step to prevent photodegradation[11].
Part 2: Troubleshooting Guide for Experimental & Analytical Issues
This section provides solutions to common problems encountered during the quantification and handling of amyl methyl disulfide.
Q4: I am observing poor or inconsistent recovery of amyl methyl disulfide when analyzing my food sample via GC-MS. What are the likely causes?
A: This is a common and multifaceted problem when analyzing volatile sulfur compounds. The cause can be traced to sample preparation, the analytical instrument, or interactions with the food matrix itself.
Troubleshooting Steps:
-
Matrix Effects:
-
Cause: The food matrix can physically trap or chemically bind the analyte. High-fat matrices can sequester nonpolar compounds like amyl methyl disulfide, while proteins can create emulsions or gels that hinder its release[12][13][14].
-
Solution: Optimize your extraction method. For solid or semi-solid samples, Headspace Solid-Phase Microextraction (HS-SPME) is often preferred as it avoids direct solvent extraction and minimizes matrix interference[15]. For liquid samples, ensure proper homogenization. Adding salt ("salting out") to the sample vial can increase the volatility of amyl methyl disulfide and improve its partitioning into the headspace.
-
-
Analyte Adsorption:
-
Cause: Volatile sulfur compounds are notoriously "sticky" and can adsorb to active sites in the GC system, including the inlet liner, column, and transfer line. This leads to peak tailing, poor peak shape, and low recovery.
-
Solution: Use a deactivated or inert inlet liner (e.g., a Siltek®-treated liner). Ensure your GC column is specifically designed for volatile or sulfur analysis (e.g., a low-polarity phase like a 5% phenyl-methylpolysiloxane). Before analysis, it can be beneficial to "condition" the system by injecting a high-concentration standard to saturate the active sites[16].
-
-
Thermal Degradation in the GC Inlet:
-
Cause: The high temperature of the GC inlet (typically >250 °C) can cause thermal degradation of labile compounds like disulfides.
-
Solution: Optimize the inlet temperature. Start with a lower temperature (e.g., 220 °C) and gradually increase it to find the optimal balance between efficient volatilization and minimal degradation. A splitless injection with a short sampling time can also minimize the analyte's residence time in the hot inlet.
-
Q5: My baseline is noisy and I'm seeing "ghost peaks" in my GC-MS chromatograms. How can I fix this?
A: A noisy baseline and ghost peaks are typically signs of contamination or carryover in the GC-MS system.
Troubleshooting Steps:
-
Septum Bleed: Old or cored septa can release siloxanes into the inlet, causing a noisy baseline and characteristic m/z peaks (e.g., 73, 207, 281). Replace the septum regularly and avoid overtightening the septum nut[17][18].
-
Column Bleed: Operating the column above its maximum temperature limit will cause the stationary phase to degrade and "bleed," resulting in a rising baseline, especially at higher temperatures. Ensure you are operating within the column's recommended temperature range.
-
Carryover: High-concentration samples or "sticky" analytes like amyl methyl disulfide can adsorb in the system and slowly elute in subsequent runs, appearing as ghost peaks.
-
Solution: Run a solvent blank after a high-concentration sample to check for carryover. If present, clean the inlet liner and trim the first few centimeters of the analytical column. Increase the post-run oven temperature (bake-out) to help purge contaminants from the column[18].
-
Part 3: Protocols & Stabilization Strategies
This section provides a detailed analytical protocol and discusses strategies to enhance the stability of amyl methyl disulfide in food products.
Protocol 1: Quantification of Amyl Methyl Disulfide in a Liquid Food Matrix (e.g., Soup Broth) using HS-SPME-GC-MS
This protocol provides a robust method for extracting and quantifying amyl methyl disulfide while minimizing matrix interference.
1. Materials & Reagents:
-
Amyl methyl disulfide standard (Purity >97%)
-
Internal Standard (IS): e.g., D10-Ethylbenzene or other suitable deuterated compound not present in the sample.
-
Methanol (HPLC grade)
-
Sodium Chloride (NaCl), analytical grade
-
Deionized water
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatile analysis.
2. Standard Preparation:
-
Primary Stock (1000 µg/mL): Accurately weigh 10 mg of amyl methyl disulfide and dissolve in 10 mL of methanol in a volumetric flask.
-
Internal Standard Stock (1000 µg/mL): Prepare similarly.
-
Working Standards: Create a series of calibration standards by spiking appropriate amounts of the primary stock into deionized water in headspace vials to achieve a concentration range relevant to your sample (e.g., 1-100 ng/mL). Add the internal standard to each vial at a fixed concentration (e.g., 20 ng/mL).
3. Sample Preparation Workflow:
4. GC-MS Parameters (Example):
-
System: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 8890 GC with 5977B MSD).
-
Inlet: 250 °C, Splitless mode (5 min).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40 °C (hold 2 min), ramp to 150 °C at 5 °C/min, then ramp to 250 °C at 20 °C/min (hold 5 min).
-
MS Transfer Line: 280 °C.
-
MS Source: 230 °C.
-
MS Quad: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity.
-
Target Ions for Amyl Methyl Disulfide (m/z): 150 (Molecular Ion), 47 (CH₃S⁺), 71 (C₅H₁₁⁺).
-
Quantifier Ion: 150. Qualifier Ions: 47, 71.
-
Monitor appropriate ions for the internal standard.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Quantify amyl methyl disulfide in the samples using the regression equation from the calibration curve.
Strategies for Improving Amyl Methyl Disulfide Stability
Improving stability requires a multi-pronged approach focusing on formulation and processing.
1. Control of Environmental Factors:
-
Processing: Use the lowest effective processing temperature and shortest duration possible to minimize thermal degradation.
-
Packaging: Utilize packaging materials with high barriers to oxygen and UV light (e.g., metallized films, amber glass) to protect against oxidation and photodegradation.
2. Formulation with Stabilizing Agents:
-
Antioxidants: The addition of antioxidants can scavenge free radicals and reactive oxygen species that initiate degradation.
-
Water-Soluble: Ascorbic acid (Vitamin C) and its salts are effective in aqueous phases.
-
Lipid-Soluble: Tocopherols (Vitamin E), Butylated Hydroxytoluene (BHT), or natural extracts like rosemary extract can be used in fat-containing systems to prevent lipid peroxidation, which can indirectly degrade flavor compounds[19][20][21].
-
-
Chelating Agents: Metal ions like iron (Fe²⁺) and copper (Cu²⁺) can catalyze oxidation reactions. Chelating agents such as citric acid or EDTA can bind these metal ions, rendering them inactive.
3. Encapsulation Technology: Encapsulation is a highly effective technique for protecting volatile flavor compounds[22][23]. By trapping amyl methyl disulfide within a protective matrix (the "wall material"), its exposure to oxygen, light, and heat is minimized.
-
Mechanism: The flavor compound (core) is encapsulated within a carrier material (wall), which then releases the flavor upon consumption or during final food preparation[23].
-
Common Techniques:
-
Spray Drying: This is the most common and cost-effective method. An emulsion of the flavor oil and a carrier solution (typically modified starch, maltodextrin, or gum acacia) is atomized into a hot air stream, rapidly evaporating the water and forming a protective powder.
-
Extrusion: The flavor is mixed with a molten carbohydrate matrix and extruded, creating a glassy, amorphous solid that traps the flavor molecules. This method offers excellent protection against oxidation.
-
Table 1: Comparison of Stabilization Strategies for Amyl Methyl Disulfide
| Strategy | Mechanism of Action | Suitable Food Systems | Key Considerations |
| Refrigeration | Slows down reaction kinetics of all degradation pathways. | Nearly all systems, especially beverages, sauces, and processed meats. | May not be sufficient as a sole strategy; logistical costs. |
| Opaque Packaging | Blocks UV light, preventing photodegradation and radical formation. | All light-sensitive products. | Must be combined with an oxygen barrier for full protection. |
| Addition of Antioxidants | Scavenges free radicals and reactive oxygen species. | Aqueous systems (ascorbic acid); Lipid systems (tocopherols, BHT). | Potential for off-flavor contribution from the antioxidant itself; regulatory limits. |
| Addition of Chelators | Binds and inactivates pro-oxidant metal ions (Fe, Cu). | Aqueous systems, emulsions. | Most effective in systems with known metal contamination (e.g., from processing equipment). |
| Encapsulation (Spray Drying) | Creates a physical barrier against oxygen, light, and moisture. | Dry mixes, bakery products, powdered beverages. | Provides a powdered, easy-to-handle ingredient but requires specialized processing. |
| Encapsulation (Extrusion) | Traps flavor in a dense, glassy matrix, offering superior oxygen barrier. | Confectionery, snacks, cereals. | Higher processing temperatures can cause some initial flavor loss. |
References
-
Wouters, J., Rombouts, C., & Delcour, J. A. (2021). Influence of pH, Temperature and Protease Inhibitors on Kinetics and Mechanism of Thermally Induced Aggregation of Potato Proteins. Foods, 10(4), 844. [Link]
-
ResearchGate. (n.d.). The effect of pH on amylase activity and pH stability. [Link]
-
ResearchGate. (n.d.). Effect of pH, temperature and metal ions on amylase activity from Bacillus subtilis KCX 006. [Link]
-
Wang, Y., et al. (2022). Disulfide Bond Engineering for Enhancing the Thermostability of the Maltotetraose-Forming Amylase from Pseudomonas saccharophila STB07. International Journal of Molecular Sciences, 23(8), 4488. [Link]
-
ResearchGate. (n.d.). Effect of pH on α-amylase activity and stability. [Link]
-
ResearchGate. (n.d.). An Improved Method for Preparing Dimethyl Disulfide Adducts for GC/MS Analysis. [Link]
-
Wikipedia. (n.d.). Hydrogen peroxide. [Link]
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The Good Scents Company. (n.d.). Amyl methyl disulfide. [Link]
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National Center for Biotechnology Information. (n.d.). Amyl methyl disulfide. PubChem Compound Database. [Link]
-
ResearchGate. (n.d.). Reaction scheme of allyl methyl disulfide (AMDS) with hydrogen peroxide.... [Link]
-
ResearchGate. (n.d.). The effect of fat content in food matrix on the structure, rheological properties and digestive properties of protein. [Link]
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Toci, A. T., & Farah, A. (2014). Reactivity and stability of selected flavor compounds. Comprehensive Reviews in Food Science and Food Safety, 13(4), 534-556. [Link]
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ResearchGate. (n.d.). USE OF STABILIZERS IN FOOD INDUSTRY AND THEIR BIOSYNTHESIS PATHWAYS WITH HEALTH IMPACT. [Link]
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Scribd. (n.d.). GC-MS Troubleshooting Guide. [Link]
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ResearchGate. (n.d.). Thermal stability curve for EMES and SDS. [Link]
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MDPI. (n.d.). Food Antioxidants and Their Interaction with Human Proteins. [Link]
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Wikipedia. (n.d.). Disulfide. [Link]
-
ResearchGate. (n.d.). The Significance of Volatile Sulfur Compounds in Food Flavors. [Link]
-
Shimadzu. (n.d.). Analysis of DMTS in Alcoholic Drinks Using SPME Arrow. [Link]
-
PubMed. (n.d.). Role of disulphide linkages between protein-coated lipid droplets and the protein matrix in the rheological properties of porcine myofibrillar protein-peanut oil emulsion composite gels. [Link]
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CentAUR. (n.d.). Overview: the food matrix and its role in the diet. [Link]
-
MDPI. (n.d.). Encapsulation of Fruit Flavor Compounds through Interaction with Polysaccharides. [Link]
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Protocols.io. (n.d.). Standardized SPME-GC-MS Protocol for the Detection of Volatile and Semi-Volatile Compounds in Human Serum. [Link]
-
Agilent. (n.d.). 8860 Gas Chromatograph Troubleshooting. [Link]
-
Croatian Journal of Food Science and Technology. (n.d.). Natural antioxidants recovered from food by-products as inhibitors of lipid oxidation. [Link]
-
ChemRxiv. (n.d.). Redox-Click Chemistry for Disulfide Formation from Thiols. [Link]
-
Chemistry LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. [Link]
-
Restek. (n.d.). Packed Column GC Troubleshooting Guide. [Link]
-
PubMed. (n.d.). Ingestion of a lipid-rich meat matrix blunts the postexercise increase of myofibrillar protein synthesis rates in healthy adults. [Link]
-
ACS Omega. (2020). Evaluation of the Long-Term Storage Stability of the Cyanide Antidote: Dimethyl Trisulfide and Degradation Product Identification. [Link]
-
NIH. (n.d.). Flavour encapsulation: A comparative analysis of relevant techniques, physiochemical characterisation, stability, and food applications. [Link]
-
NIH. (n.d.). Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxidation. [Link]
-
ResearchGate. (n.d.). Encapsulation of Flavors. [Link]
-
Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. [Link]
-
ResearchGate. (n.d.). Importance of fat emulsification and protein matrix characteristics in meat batter stability. [Link]
-
MDPI. (n.d.). Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices. [Link]
-
Chromatography Online. (2017). Novel Sample Preparation and GC–MS/MS Analysis of Triclosan and Methyl Triclosan in Biosolids. [Link]
-
PubMed. (n.d.). Factors influencing on the formation of dimethyl disulfide and dimethyl trisulfide in model systems. [Link]
-
Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
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"Amyl methyl disulfide" degradation pathways and byproducts
Welcome to the technical support center for Amyl Methyl Disulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will explore the degradation pathways of amyl methyl disulfide and offer practical solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is amyl methyl disulfide and what are its key properties?
Amyl methyl disulfide (also known as methyl pentyl disulfide) is an organic disulfide with the chemical formula C6H14S2.[1] It is a pale yellow liquid with a characteristic sulfurous, onion-like aroma.[2] It is soluble in non-polar solvents and ethanol but insoluble in water.[1]
Table 1: Physical and Chemical Properties of Amyl Methyl Disulfide
| Property | Value | Source |
| Molecular Weight | 150.3 g/mol | [1] |
| Boiling Point | 198-202 °C at 760 mmHg | [1] |
| Density | 0.943-0.953 g/mL at 20°C | |
| Refractive Index | 1.485-1.495 at 20°C | |
| Flash Point | 67.78 °C | [2] |
| Solubility | Soluble in non-polar solvents and ethanol; insoluble in water. | [1] |
Q2: What are the primary degradation pathways for amyl methyl disulfide?
Amyl methyl disulfide, like other aliphatic disulfides, is susceptible to degradation through several pathways, primarily:
-
Thermal Degradation: Cleavage of the disulfide (S-S) and carbon-sulfur (C-S) bonds at elevated temperatures.
-
Oxidation: Reaction with oxidizing agents to form more oxygenated sulfur species.
-
Reduction: Cleavage of the disulfide bond to form thiols.
-
Photodegradation: Degradation upon exposure to light, particularly UV radiation.
-
Hydrolysis: Cleavage of the disulfide bond by water, typically under strong acidic or basic conditions.
Understanding these pathways is crucial for designing stable formulations and interpreting analytical data correctly.
Troubleshooting Guide
Issue 1: Appearance of Unexpected Peaks in GC-MS Analysis of Aged Samples
Question: I am analyzing a sample of amyl methyl disulfide that has been stored for some time, and I'm observing unexpected peaks in my GC-MS chromatogram. What could be the cause?
Answer: The appearance of new peaks in an aged sample of amyl methyl disulfide is often due to thermal degradation, especially if the sample has been exposed to elevated temperatures or if the GC injector port is set too high. The primary thermal degradation pathway for disulfides involves the cleavage of the S-S and C-S bonds.[3][4]
-
Causality: The disulfide bond is the weakest bond in the molecule and is susceptible to homolytic cleavage upon heating. This generates thiyl radicals which can then participate in a variety of secondary reactions.
-
Likely Byproducts:
-
Symmetric Disulfides: Recombination of radicals can lead to the formation of dimethyl disulfide and dipentyl disulfide.
-
Thiols (Mercaptans): Hydrogen abstraction by the thiyl radicals can form methyl mercaptan and amyl mercaptan.
-
Polysulfides: Reactions involving elemental sulfur (a potential byproduct) can lead to the formation of trisulfides and other polysulfides.[4]
-
Thioaldehydes/Thioformaldehyde Polymers: Further decomposition can lead to the formation of volatile and polymeric thioaldehydes.[4]
-
Troubleshooting Steps:
-
Lower GC Injector Temperature: High injector temperatures can induce thermal degradation. Try lowering the temperature to the lowest point that still allows for efficient volatilization of your analyte.
-
Analyze a Fresh Sample: Compare the chromatogram of the aged sample to that of a freshly prepared sample to confirm that the extra peaks are indeed degradants.
-
Confirm Peak Identities: Use the mass spectra of the unknown peaks to tentatively identify them as potential byproducts. Compare their fragmentation patterns with known spectra of suspected compounds.
-
Proper Sample Storage: Store amyl methyl disulfide samples at low temperatures (e.g., 4°C) and protected from light to minimize degradation.[5]
Issue 2: Loss of Amyl Methyl Disulfide Potency in Solution Over Time
Question: I have prepared a solution of amyl methyl disulfide in an organic solvent, and I'm observing a decrease in its concentration over time, even when stored at room temperature. What could be happening?
Answer: A gradual loss of potency in solution can be attributed to several degradation pathways, including oxidation and photodegradation, especially if the sample is not protected from air and light.
-
Oxidation: Disulfides can be oxidized by atmospheric oxygen, especially in the presence of light or metal ions. Common laboratory oxidizing agents like hydrogen peroxide can also cause this degradation.[6][7] The primary oxidation products are thiosulfinates (R-S(O)-S-R) and further to thiosulfonates (R-S(O)2-S-R).
-
Likely Byproducts: Amyl methyl thiosulfinate and amyl methyl thiosulfonate.
-
-
Photodegradation: Exposure to light, particularly UV radiation, can induce cleavage of the S-S and C-S bonds, leading to a variety of radical-mediated reactions and a loss of the parent compound.[8]
-
Likely Byproducts: Similar to thermal degradation, this can produce thiols and symmetric disulfides.
-
Troubleshooting Steps:
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.
-
Inert Atmosphere: If the compound is particularly sensitive, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Use of Antioxidants: For formulated products, the inclusion of an antioxidant may be necessary to prevent oxidative degradation.
-
Solvent Purity: Ensure the use of high-purity solvents, as impurities can sometimes catalyze degradation reactions.
Issue 3: Inconsistent Results in Biological Assays
Question: I am using amyl methyl disulfide in a cell-based assay and am getting inconsistent results between experiments. Could degradation be a factor?
Answer: Yes, degradation can be a significant factor leading to inconsistent results in biological assays. The reducing environment within cells and in some cell culture media can lead to the reduction of the disulfide bond.
-
Reduction: Disulfides can be reduced to their corresponding thiols by biological reducing agents like glutathione or dithiothreitol (DTT) that may be present in your assay system.[9]
-
Byproducts: The reduction of amyl methyl disulfide will yield amyl mercaptan and methyl mercaptan.
-
-
Causality: The biological activity of amyl methyl disulfide may be different from its thiol byproducts. If the compound is degrading to its mercaptans at different rates in different experiments, this will lead to variability in the observed biological effect.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh solutions of amyl methyl disulfide for each experiment to ensure a consistent starting concentration.
-
Control for Media Effects: Test the stability of amyl methyl disulfide in your cell culture media over the time course of your experiment. Analyze samples at different time points to see if degradation is occurring.
-
Consider the Assay Environment: Be aware of the redox potential of your assay system. If it is highly reducing, you may need to account for the rapid conversion of the disulfide to its thiols.
-
Test the Byproducts: If possible, test the biological activity of the suspected reduction byproducts (amyl mercaptan and methyl mercaptan) to understand their contribution to the overall observed effect.
Experimental Protocols
Protocol 1: Stability Testing of Amyl Methyl Disulfide in Solution
This protocol outlines a general procedure for assessing the stability of amyl methyl disulfide under various conditions.
-
Sample Preparation:
-
Prepare a stock solution of amyl methyl disulfide in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into several sets of vials. Use amber vials for light-exposed samples.
-
-
Stress Conditions:
-
Thermal Stress: Place one set of vials in ovens at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Photostability: Expose another set of vials to a light source (e.g., a photostability chamber with controlled light and UV exposure). Wrap a control set in aluminum foil and place it alongside the exposed samples.
-
Oxidative Stress: To a separate set of vials, add a small percentage of an oxidizing agent like hydrogen peroxide (e.g., 3%).
-
Acid/Base Hydrolysis: Prepare solutions in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.[10][11]
-
-
Time Points:
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
Analysis:
Protocol 2: GC-MS Method for Amyl Methyl Disulfide and its Potential Degradants
This is a starting point for developing a GC-MS method. Optimization will be required.
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector:
-
Temperature: 200-250°C (use the lower end to minimize on-column degradation).
-
Mode: Split or splitless, depending on the required sensitivity.
-
-
Oven Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 250°C.
-
Hold: 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer:
-
Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Visualizing Degradation Pathways
Amyl Methyl Disulfide Degradation Overview
Caption: Overview of Amyl Methyl Disulfide Degradation Pathways.
Experimental Workflow for Stability Analysis
Caption: Workflow for Investigating Amyl Methyl Disulfide Stability.
References
-
Hydrogen peroxide - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]
-
Solvent - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]
- Kim, J. H., et al. (2011). Validation of High Performance Liquid Chromatography Methods for Determination of Bioactive Sulfur Compounds in Garlic Bulbs. Food Science and Biotechnology, 20(3), 749-756.
- Gers-Barlag, H., et al. (2020). UV-Photochemistry of the Disulfide Bond: Evolution of Early Photoproducts from Picosecond X-ray Absorption Spectroscopy at the Sulfur K-Edge. The Journal of Physical Chemistry Letters, 11(15), 6064-6070.
- Van Cauteren, M., et al. (2010). Theoretical Study of the Thermal Decomposition of Dimethyl Disulfide. The Journal of Physical Chemistry A, 114(41), 11000-11011.
- Gharib, F., et al. (2008). The mechanism of alkaline hydrolysis of amides: A comparative computational and experimental study of the hydrolysis of N-methylacetamide, N-methylbenzamide, and acetanilide. International Journal of Chemical Kinetics, 40(12), 809-818.
-
Agilent Technologies. (n.d.). Advanced GC Troubleshooting. Retrieved January 26, 2026, from [Link]
- Lee, E. J., et al. (2012). Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry, 60(4), 1090-1096.
- Nikolaou, K., et al. (2006). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2006(10), 84-93.
- Van Dien, S. J., et al. (2007). USE OF DIMETHYL DISULFIDE FOR METHIONINE PRODUCTION IN MICROORGANISMS.
- Bryce, W. A., & Coope, J. A. R. (1958). THE THERMAL DECOMPOSITION OF DIMETHYL DISULPHIDE. Canadian Journal of Chemistry, 36(6), 845-855.
- Li, J., et al. (2024). Photocatalytic Bilateral Disulfuration of Thioethers Toward α‐Sulfide Disulfides With Antibacterial Activity. Advanced Science, 11(17), e2308962.
-
LibreTexts. (2019). 12.7: Oxidizing Agents. Retrieved January 26, 2026, from [Link]
-
Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved January 26, 2026, from [Link]
- Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 38(s6), 26-35.
-
The Good Scents Company. (n.d.). amyl methyl disulfide. Retrieved January 26, 2026, from [Link]
-
Ashenhurst, J. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Master Organic Chemistry. Retrieved January 26, 2026, from [Link]
-
Takeda, S. (2022). Cleavage of disulfide bonds using visible light. SlideShare. Retrieved January 26, 2026, from [Link]
- International Journal of Scientific Development and Research. (2022). Stability indicating study by using different analytical techniques. IJSDR, 7(5).
-
National Center for Biotechnology Information. (n.d.). Amyl methyl disulfide. PubChem Compound Database. Retrieved January 26, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved January 26, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Oxidizing Agents. Retrieved January 26, 2026, from [Link]
- Ali, M. H., & McDermott, M. (2002). Photooxidative Coupling of Thiophenol Derivatives to Disulfides. Tetrahedron Letters, 43(35), 6271-6273.
-
Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved January 26, 2026, from [Link]
- Gammone, M. A., et al. (2019). Batch and Flow Synthesis of Disulfides by Visible-Light-Induced TiO2 Photocatalysis. The Journal of Organic Chemistry, 84(17), 11049-11057.
-
ChemTalk. (n.d.). Common Oxidizing Agents & Reducing Agents. Retrieved January 26, 2026, from [Link]
-
Science.gov. (n.d.). methyl ester hydrolysis: Topics. Retrieved January 26, 2026, from [Link]
-
AmbioPharm. (n.d.). What is a stability indicating method? Retrieved January 26, 2026, from [Link]
- McMaster, M. C. (2008). Appendix B: GC/MS Troubleshooting Quick Reference. In GC/MS: A Practical User's Guide, Second Edition. John Wiley & Sons, Inc.
Sources
- 1. Amyl methyl disulfide | C6H14S2 | CID 522459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. amyl methyl disulfide, 72437-68-4 [thegoodscentscompany.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 7. Oxidizing Agents [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. ijsdr.org [ijsdr.org]
- 10. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 11. methyl ester hydrolysis: Topics by Science.gov [science.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
Technical Support Center: Overcoming Matrix Effects in Amyl Methyl Disulfide Analysis
Welcome to the Technical Support Center for "Amyl methyl disulfide" analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this volatile sulfur compound. Here, we address common challenges, particularly the pervasive issue of matrix effects, and provide expert-backed solutions and troubleshooting workflows.
Frequently Asked Questions (FAQs)
Q1: What is Amyl Methyl Disulfide and Why is its Analysis Challenging?
Amyl methyl disulfide (C6H14S2) is a volatile organic sulfur compound.[1][2] It possesses a characteristic sulfurous, onion-like odor.[3] Its analysis is often complicated by its volatility and the complexity of the matrices in which it is found, such as food, environmental, and biological samples.[4][5][6] These complex sample compositions can lead to significant matrix effects, which can interfere with accurate quantification.[7]
Key Properties of Amyl Methyl Disulfide:
| Property | Value |
| Appearance | Pale yellow clear liquid (est) |
| Boiling Point | 198.00 to 202.00 °C @ 760.00 mm Hg |
| Flash Point | 154.00 °F TCC (67.78 °C) |
| Solubility | Soluble in alcohol; Insoluble in water |
(Data sourced from The Good Scents Company)[3]
Q2: I'm observing poor peak shape and inconsistent results for amyl methyl disulfide in my GC-MS analysis. What could be the cause?
This is a classic symptom of matrix effects. Matrix effects are the alteration of an analyte's response due to the co-eluting components of the sample matrix.[8] In Gas Chromatography-Mass Spectrometry (GC-MS), this can manifest as signal suppression or enhancement, leading to inaccurate quantification.
Causality:
-
Active Sites in the GC System: Non-volatile components from the matrix can accumulate in the injector and at the head of the analytical column, creating active sites. These sites can interact with volatile sulfur compounds like amyl methyl disulfide, leading to peak tailing and loss of signal.
-
Ion Source Fouling: In the mass spectrometer, matrix components can contaminate the ion source, leading to a suppressed or unstable signal over time.
-
Co-eluting Interferences: Components of the matrix can co-elute with amyl methyl disulfide, leading to overlapping peaks and making accurate integration difficult.
Q3: How can I diagnose if matrix effects are impacting my amyl methyl disulfide analysis?
A straightforward way to assess matrix effects is to compare the slope of a calibration curve prepared in a pure solvent with one prepared in a matrix extract (matrix-matched calibration).[9] A significant difference in the slopes indicates the presence of matrix effects.
Workflow for Diagnosing Matrix Effects:
Caption: Diagnostic workflow for identifying matrix effects.
Troubleshooting Guides
Issue 1: Signal Suppression in Complex Food Matrices (e.g., Garlic, Onion)
Food matrices like garlic and onion are rich in sulfur-containing compounds and other complex organic molecules that can significantly suppress the signal of amyl methyl disulfide.[4][10]
Recommended Solution: QuEChERS Sample Preparation
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a highly effective sample preparation technique for reducing matrix effects in complex food samples.[11][12][13] It involves an extraction and cleanup step that removes many interfering compounds.[14]
Detailed QuEChERS Protocol:
-
Sample Homogenization: Homogenize 10-15 g of the sample.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, and a buffering agent).[13]
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at >1500 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent (e.g., PSA, C18) and magnesium sulfate.[11]
-
Shake for 30 seconds.
-
-
Final Centrifugation and Analysis:
-
Centrifuge at >1500 rcf for 5 minutes.
-
Collect the supernatant for GC-MS analysis.
-
Expected Outcome: The QuEChERS method has been shown to provide good recoveries (typically 79-113%) and reduce matrix effects for a wide range of analytes in complex matrices.[15]
Issue 2: Inaccurate Quantification in Biological Samples (e.g., Blood, Urine)
Biological samples present a unique challenge due to their high protein and salt content, which can cause significant matrix effects.[6]
Recommended Solution: Stable Isotope Dilution Analysis (SIDA)
Stable Isotope Dilution Analysis is a robust method for overcoming matrix effects in complex samples.[16] It involves adding a known amount of a stable isotope-labeled analog of the analyte (in this case, a labeled amyl methyl disulfide) to the sample as an internal standard.[17]
Principle of SIDA: The isotopically labeled internal standard behaves almost identically to the native analyte during sample preparation and analysis.[16] Any signal suppression or enhancement caused by the matrix will affect both the analyte and the internal standard equally. By measuring the ratio of the native analyte to the labeled internal standard, accurate quantification can be achieved.
Workflow for Stable Isotope Dilution Analysis:
Sources
- 1. Characterization of the Volatile Compounds of Onion with Different Fresh-Cut Styles and Storage Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental and Therapeutic Medicine [spandidos-publications.com]
- 3. amyl methyl disulfide, 72437-68-4 [thegoodscentscompany.com]
- 4. Analysis of Volatile Compounds in Garlic, Onion, and Ramsons using SUPER SESI-HRMS — The nano-electrospray company [fossiliontech.com]
- 5. Metabolism and pharmacokinetics studies of allyl methyl disulfide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Wine Matrix Composition on the Quantification of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction-Gas Chromatography-Pulsed Flame Photometric Detection | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 10. researchgate.net [researchgate.net]
- 11. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 12. QuEChERS: Home [quechers.eu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 15. mdpi.com [mdpi.com]
- 16. Stable Isotope Dilution GC/MS for the Quantification of Food Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isotope dilution mass spectrometry: definitive methods and reference materials in clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of GC-MS Parameters for Amyl Methyl Disulfide
Prepared by: Senior Application Scientist, Advanced Analytical Technologies
Welcome to the technical support center for the analysis of Amyl methyl disulfide (C₆H₁₄S₂). This guide is designed for researchers, scientists, and drug development professionals who are working with this and similar volatile sulfur compounds. My objective is to provide not just a set of parameters, but a foundational understanding of the principles behind method development and troubleshooting for these challenging analytes. Sulfur compounds are notoriously reactive, and success in their analysis hinges on a holistic approach to system inertness and parameter optimization.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Amyl methyl disulfide that influence GC-MS analysis?
A1: Understanding the analyte's properties is the cornerstone of method development. For Amyl methyl disulfide (MW: 150.3 g/mol ), the critical parameters are its relatively high boiling point and its sulfur-containing nature.[1] The presence of the disulfide bond makes the molecule susceptible to thermal degradation and adsorption onto active sites within the GC flow path.
Table 1: Physicochemical Properties of Amyl Methyl Disulfide
| Property | Value | Significance for GC-MS Analysis |
|---|---|---|
| Molecular Weight | 150.3 g/mol [1] | Dictates the mass range for MS detection. |
| Boiling Point | 198-202 °C @ 760 mmHg[1][2] | Requires a sufficiently high final oven temperature for elution. |
| Vapor Pressure | 0.735 mmHg @ 25 °C (est.)[2] | Indicates sufficient volatility for standard GC analysis. |
| Polarity | Non-polar to semi-polar | Guides the selection of an appropriate GC column stationary phase. |
| Key Characteristic | Contains a disulfide bond | Prone to reactivity, adsorption, and potential scrambling, requiring an inert flow path.[3] |
Q2: What is the most critical factor for successfully analyzing Amyl methyl disulfide?
A2: Unquestionably, system inertness . Sulfur compounds, especially disulfides, readily interact with active sites (exposed silanols, metal surfaces) in the GC inlet and column. This interaction leads to peak tailing, poor reproducibility, and even complete loss of the analyte at low concentrations.[4] Every component in the flow path, from the syringe to the MS source, must be deactivated or made of inert material.
Q3: Which type of GC column is best suited for Amyl methyl disulfide analysis?
A3: A column with a non-polar or mid-polar stationary phase is generally effective. However, the inertness of the column is far more important than the exact phase chemistry. Look for columns specifically designed for the analysis of active or sulfur-containing compounds.
-
Recommended Phases:
-
5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms): A robust, general-purpose phase. Choose a variant with the highest available inertness.
-
Specialized Sulfur Columns: For trace analysis, columns specifically engineered for sulfur compounds (e.g., Agilent J&W Select Low Sulfur or DB-Sulfur SCD) are highly recommended.[5][6][7] These columns feature surfaces designed to minimize adsorption of reactive sulfur species, resulting in better peak shapes and lower detection limits.[4]
-
The choice of column dimensions depends on the complexity of your sample matrix. A 30 m x 0.25 mm ID x 0.25 µm film thickness column is a versatile starting point for most applications.[8]
Q4: How can I confirm the identity of Amyl methyl disulfide in my chromatogram?
A4: Mass spectrometry provides the definitive confirmation. The electron ionization (EI) mass spectrum of Amyl methyl disulfide will show a characteristic fragmentation pattern. The molecular ion (M⁺) should be visible at m/z 150. Key fragments to look for in your spectra include m/z 43, 80, 122, and 94.[1] For complex matrices where co-elution is possible, using a sulfur-selective detector (like a Sulfur Chemiluminescence Detector - SCD) in parallel with your MS can be invaluable for pinpointing the exact retention time of sulfur-containing peaks.[9][10][11]
Recommended Starting Protocol & Methodology
This protocol provides a robust starting point. Optimization will likely be necessary based on your specific instrument, sample matrix, and analytical goals.
Step 1: Sample Preparation
The goal is to dissolve the analyte in a high-purity solvent that is compatible with the GC phase.
-
Prepare a stock solution of Amyl methyl disulfide in high-purity isooctane or hexane.
-
Perform serial dilutions to create working standards and quality control (QC) samples at the desired concentration range.
-
For complex matrices (e.g., flavor analysis), consider headspace solid-phase microextraction (HS-SPME) to isolate volatiles and protect the GC system from non-volatile residues.[12]
Step 2: GC-MS Instrument Configuration & Parameters
Ensuring the system is properly configured is critical. This protocol assumes a standard split/splitless inlet.
Table 2: Recommended Starting GC-MS Parameters for Amyl Methyl Disulfide Analysis
| Parameter | Recommended Setting | Rationale & Expert Notes |
|---|---|---|
| GC Inlet | ||
| Liner | Deactivated, single-taper with glass wool | A deactivated liner is mandatory to prevent analyte adsorption.[13] The taper helps focus the sample onto the column. |
| Inlet Temperature | 250 °C | Balances efficient vaporization with minimizing thermal degradation. May need to be optimized (220-270 °C). |
| Injection Mode | Splitless (for trace analysis) or Split (10:1 for higher concentrations) | Splitless mode maximizes sensitivity. Ensure the split vent opens ~1 min post-injection to purge the inlet.[13] |
| Injection Volume | 1 µL | A smaller volume minimizes the risk of backflash, where the sample vapor volume exceeds the liner capacity.[14] |
| Carrier Gas | Helium, Constant Flow Mode | |
| Flow Rate | 1.0 - 1.2 mL/min | This flow rate is optimal for most 0.25 mm ID columns and is compatible with standard MS vacuum systems.[15] |
| GC Oven | ||
| Initial Temperature | 50 °C, hold for 2 min | A lower initial temperature helps focus the analytes at the head of the column, leading to sharper peaks. |
| Temperature Ramp | 10 °C/min to 280 °C | A moderate ramp rate provides good separation without excessive run times. |
| Final Hold | Hold at 280 °C for 5 min | Ensures that all higher-boiling compounds are eluted from the column, preventing ghost peaks in subsequent runs. |
| Mass Spectrometer | ||
| Transfer Line Temp | 280 °C | Should be at or slightly above the final oven temperature to prevent analyte condensation. |
| Ion Source Temp | 230 °C | A standard source temperature that provides good ionization efficiency while minimizing source contamination. |
| Quadrupole Temp | 150 °C | Standard setting for most quadrupole mass analyzers. |
| Ionization Energy | 70 eV | Standard energy for generating reproducible EI spectra for library matching.[1] |
| Acquisition Mode | Full Scan | Scan from m/z 40 to 250 to capture the molecular ion and key fragments. |
| Solvent Delay | 3 - 4 min | Prevents the high concentration of solvent from entering the MS, which would shut down the filament. |
Workflow Visualization
The following diagram outlines the general experimental workflow for the GC-MS analysis of Amyl methyl disulfide.
Caption: General workflow for GC-MS analysis.
Troubleshooting Guide
Q: My peak for Amyl methyl disulfide is tailing severely. What is the cause and how do I fix it?
A: Severe peak tailing for an active compound like this almost always points to active sites in the system.
-
Probable Cause 1: Contaminated or Inactive Inlet Liner. The liner is the first point of contact for your sample. Over time, it can become contaminated or its deactivation layer can degrade.
-
Solution: Replace the inlet liner with a new, factory-deactivated liner. Do not handle the new liner with bare hands; use clean forceps.[16]
-
-
Probable Cause 2: Column Contamination/Degradation. The first few meters of the analytical column can accumulate non-volatile residue or become active.
-
Solution: Trim the column. Remove approximately 15-20 cm from the inlet side of the column and reinstall it. If this does not resolve the issue, the column may be permanently damaged and require replacement.[13]
-
-
Probable Cause 3: Leaks. A small leak in the system can cause peak distortion.
-
Solution: Perform a leak check, paying close attention to the inlet septum nut and the column fittings at the inlet and MS transfer line.[16]
-
Q: I'm seeing low or inconsistent peak area for my analyte. What should I investigate?
A: This suggests analyte loss during injection or transport through the system.
-
Probable Cause 1: Backflash in the Inlet. If the injection volume and parameters create a vapor cloud larger than the liner's internal volume, the sample can "flash" back into the carrier gas lines, leading to sample loss and poor reproducibility.[14]
-
Probable Cause 2: Inlet Temperature is Too Low. The compound may not be vaporizing completely and quantitatively.
-
Solution: Increase the inlet temperature in 10 °C increments, but do not exceed the column's maximum operating temperature. Be mindful of potential thermal degradation.[13]
-
-
Probable Cause 3: Adsorption. This is related to the tailing issue above. If the active sites are significant, they can irreversibly bind a portion of the analyte, reducing the amount that reaches the detector.
-
Solution: Follow the steps for addressing peak tailing (replace liner, trim column).
-
Q: Why am I seeing a split or shouldered peak for a pure standard?
A: Peak splitting is typically caused by issues with sample introduction or column integrity.
-
Probable Cause 1: Column Overload. Injecting too much analyte can saturate the stationary phase at the front of the column, causing the peak to split or front.[13][17]
-
Solution: Dilute your sample significantly and reinject. If the peak shape improves, overload was the issue.
-
-
Probable Cause 2: Incompatible Solvent. If the sample solvent is not compatible with the stationary phase, it can cause poor peak focusing at the head of the column.
-
Solution: While isooctane/hexane is generally compatible with a 5% phenyl phase, ensure the initial oven temperature is at least 10-20 °C below the solvent's boiling point.
-
-
Probable Cause 3: Poor Column Cut. A jagged or uneven cut on the end of the column can create a turbulent flow path, distorting the peak shape.
-
Solution: Re-trim the column using a ceramic scoring wafer to ensure a clean, square cut.
-
Troubleshooting Logic Diagram
This diagram provides a logical path to diagnose poor peak shape, a common issue with sulfur compounds.
Caption: Troubleshooting logic for poor peak shape.
References
-
The Good Scents Company. (n.d.). Amyl methyl disulfide. Retrieved from [Link]
-
Shimadzu. (n.d.). Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 522459, Amyl methyl disulfide. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Select Low Sulfur GC column. Retrieved from [Link]
-
Roldán, A., et al. (2021). Volatile Sulphur Compounds in Wine Distillates by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry. Foods, 10(7), 1478. Retrieved from [Link]
-
Thapliyal, V., & Wu, S. L. (2014). Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins. Journal of Analytical & Bioanalytical Techniques, 5(5), 203. Retrieved from [Link]
-
Scribd. (n.d.). GC-MS Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of GC-IMS parameters and determination of volatile fingerprint of flavors and fragrances using GC-IMS. Retrieved from [Link]
-
Agilent Technologies. (n.d.). 8860 Gas Chromatograph Troubleshooting. Retrieved from [Link]
-
MDPI. (2018). GC-MS Characterization of Volatile Flavor Compounds in Stinky Tofu Brine by Optimization of Headspace Solid-Phase Microextraction Conditions. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Select Low Sulfur. Retrieved from [Link]
-
Spectroscopy Online. (n.d.). Using GC–ICP-MS for Speciation of Sulfur in Reformulated Fuels. Retrieved from [Link]
-
Hušek, P., et al. (2014). Study of disulfide reduction and alkyl chloroformate derivatization of plasma sulfur amino acids using gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 406(12), 2953-2962. Retrieved from [Link]
-
Shimadzu. (n.d.). New Approach to Food Smell Analysis Using Combination of GCMS and GC-SCD (2). Retrieved from [Link]
-
Agilent Technologies. (2020). Optimizing Conditions for GC/MS Analyses. Retrieved from [Link]
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ResearchGate. (n.d.). An Improved Method for Preparing Dimethyl Disulfide Adducts for GC/MS Analysis. Retrieved from [Link]
-
Chrom Tech. (n.d.). Agilent Select Low Sulfur GC Column. Retrieved from [Link]
-
Ingenieria Analitica Sl. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Retrieved from [Link]
-
Shimadzu UK. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
-
Chromatography Forum. (2021). Poor Resolution of Carbon disulfide. Retrieved from [Link]
-
YouTube. (2022). GC and GC/MS Troubleshooting and Maintenance. Part 1. Retrieved from [Link]
-
PubChemLite. (n.d.). Amyl methyl disulfide (C6H14S2). Retrieved from [Link]
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Restek. (n.d.). GC Column Selection Guide. Retrieved from [Link]
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Springer. (2022). Determination of double bond positions in methyl ketones by gas chromatography–mass spectrometry using dimethyl disulfide derivatization. Retrieved from [Link]
-
Agilent Technologies. (2020). Techniques for Avoiding Unexpected Problems in LC and GC Analysis. Retrieved from [Link]
-
Agilent Technologies. (n.d.). DB-Sulfur SCD GC column. Retrieved from [Link]
-
McMaster, M. C. (2008). Appendix B: GC/MS Troubleshooting Quick Reference. In GC/MS: A Practical User's Guide, Second Edition. Retrieved from [Link]
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Interference of other sulfur compounds in "Amyl methyl disulfide" analysis
Welcome to the Technical Support Center for the analysis of amyl methyl disulfide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this sulfur compound and to troubleshoot potential interferences from other sulfur-containing molecules. Here, we synthesize technical accuracy with field-proven insights to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for amyl methyl disulfide?
The most prevalent methods for the analysis of amyl methyl disulfide are Gas Chromatography (GC) coupled with a Mass Spectrometer (MS) or a sulfur-selective detector like the Sulfur Chemiluminescence Detector (SCD) or Flame Photometric Detector (FPD). GC provides the necessary separation of volatile and semi-volatile compounds, while MS allows for identification based on mass-to-charge ratio and fragmentation patterns. Sulfur-selective detectors offer high sensitivity and selectivity for sulfur-containing compounds, which can be advantageous in complex matrices.[1][2][3]
Q2: Why is interference from other sulfur compounds a significant issue in amyl methyl disulfide analysis?
Interference is a major challenge due to the chemical similarity of many volatile sulfur compounds. Other disulfides, thiols (mercaptans), and sulfides can have similar retention times in a GC system and may produce similar fragments in a mass spectrometer, leading to misidentification or inaccurate quantification. This is particularly problematic in complex samples such as food and beverages, environmental samples, and petroleum products where a multitude of sulfur compounds can be present.[1][4]
Q3: What are the primary types of interfering sulfur compounds I should be aware of?
The primary interfering compounds can be categorized as:
-
Isomers: Compounds with the same molecular formula (C6H14S2) but different structures, such as dipropyl disulfide and ethyl methyl propyl disulfide.
-
Homologues: Disulfides with slightly different chain lengths, such as dimethyl disulfide, diethyl disulfide, or dihexyl disulfide.
-
Other Sulfur Compounds: Thiols (e.g., hexanethiol), sulfides (e.g., methyl hexyl sulfide), and trisulfides that may be present in the sample matrix.
Q4: Can sample preparation help in minimizing interferences?
Yes, appropriate sample preparation is a critical first step. Techniques like Solid Phase Microextraction (SPME) can selectively extract volatile and semi-volatile compounds from the sample headspace, potentially reducing matrix effects.[5][6] Liquid-liquid extraction with a non-polar solvent can also be effective. However, care must be taken as some sample preparation techniques can induce the formation of new sulfur compounds or cause the degradation of the target analyte.
Troubleshooting Guides
Part 1: Gas Chromatography (GC) Based Issues
Symptoms:
-
The amyl methyl disulfide peak is broad or shows tailing.
-
A shoulder appears on the amyl methyl disulfide peak.
-
A single peak is suspected to be a composite of two or more co-eluting compounds.
Diagnostic Workflow:
Caption: Troubleshooting workflow for poor GC peak resolution.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Co-elution with an Isomer (e.g., dipropyl disulfide) | 1. Change the GC column stationary phase. Move from a non-polar phase (e.g., DB-5ms) to a more polar phase (e.g., a WAX-type column). 2. Optimize the oven temperature program. A slower temperature ramp can improve the separation of closely eluting compounds. | Isomers have very similar boiling points, making them difficult to separate on non-polar columns that primarily separate based on boiling point. A polar column introduces different selectivity based on dipole-dipole interactions, which can resolve isomers. |
| Matrix Effects | Enhance sample cleanup. Utilize Solid Phase Extraction (SPE) with a sorbent that selectively retains interfering matrix components. | Complex matrices can overload the column or interact with the analyte, leading to poor peak shape and co-elution. |
| Column Degradation | Replace the GC column. Over time, the stationary phase can degrade, leading to a loss of resolution. | A degraded stationary phase will have fewer theoretical plates, resulting in broader peaks and poorer separations. |
Part 2: Mass Spectrometry (MS) Based Issues
Symptoms:
-
The mass spectrum of the peak identified as amyl methyl disulfide does not match the reference spectrum.
-
The library search provides multiple potential matches with similar scores.
Diagnostic Workflow:
Caption: Troubleshooting workflow for incorrect MS identification.
Mass Spectral Comparison of Amyl Methyl Disulfide and a Potential Isomer:
A key to troubleshooting MS identification is understanding the fragmentation patterns. Amyl methyl disulfide (also known as methyl pentyl disulfide) and its isomer, dipropyl disulfide, both have a molecular weight of 150 g/mol .[7][8] However, their fragmentation patterns will differ due to their different structures.
Amyl Methyl Disulfide (Methyl Pentyl Disulfide) Mass Spectrum:
-
Molecular Ion (M+): m/z 150[9]
-
Key Fragments:
-
m/z 93: [CH3S2]+
-
m/z 87: [C5H11S]+
-
m/z 47: [CH3S]+
-
m/z 41: [C3H5]+ (from the amyl group)
-
Dipropyl Disulfide Mass Spectrum:
-
Molecular Ion (M+): m/z 150[7]
-
Key Fragments:
-
m/z 107: [C3H7S2]+
-
m/z 75: [C3H7S]+
-
m/z 43: [C3H7]+
-
Troubleshooting Based on Fragmentation:
| Observed Fragmentation Pattern | Probable Cause | Recommended Action |
| Presence of m/z 107 and 75 along with m/z 150. | Co-elution or misidentification of dipropyl disulfide. | Optimize GC separation to resolve the two isomers. |
| Weak or absent molecular ion at m/z 150. | In-source fragmentation is too high, or the compound is degrading on the column. | Lower the electron ionization energy in the MS source. Check for active sites in the GC inlet and column. |
| Presence of unexpected high-mass ions. | Background contamination from column bleed or a previous injection. | Bake out the column and run a solvent blank to check for contamination. |
Experimental Protocols
Protocol 1: Headspace Solid Phase Microextraction (HS-SPME) GC-MS for Amyl Methyl Disulfide
-
Sample Preparation:
-
Place 5 mL of the liquid sample (e.g., beverage) into a 20 mL headspace vial.
-
Add a known amount of an internal standard (e.g., deuterated disulfide).
-
Seal the vial with a PTFE/silicone septum.
-
-
HS-SPME Parameters:
-
Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
-
Incubation Temperature: 60 °C.
-
Incubation Time: 15 minutes.
-
Extraction Time: 30 minutes.
-
-
GC-MS Parameters:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C (Splitless mode).
-
Oven Program: Start at 40 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Electron Ionization Energy: 70 eV.
-
Scan Range: m/z 35-350.
-
References
-
Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound Methyl pentyl disulfide (FDB003176). Retrieved from [Link]
- Gładysz, M., Jeleń, H. H., & Majcher, M. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules, 25(5), 1234.
-
Shimadzu. (2023, April 26). Analysis of Sulfur Compounds in High-Purity Hydrogen Using an Agilent GC/SCD. Retrieved from [Link]
-
NIST. (n.d.). Disulfide, dipropyl. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Methyl pentyl disulfide. NIST Chemistry WebBook. Retrieved from [Link]
-
Shimadzu. (n.d.). G305A Performance Assessment of Nexis™ SCD-2030 Using Sulfur Compounds Recommended by ASTM D5623. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound Dipropyl disulfide (FDB008045). Retrieved from [Link]
-
Restek Corporation. (n.d.). Sulfur Compounds in Beer Headspace - Rt-XLSulfur™. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
-
LCGC International. (2021, November 4). The Importance of Analyzing Sulphur Compounds in Food. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Recent Developments in GC Analysis of Low Molecular Weight Sulfur and Oxygen Containing Species in Fuels and Feed Stocks. Retrieved from [Link]
- Kelting, R., & Leitner, E. (2021). The Importance of Analyzing Sulphur Compounds in Food. LCGC Europe, 34(11), 474-480.
-
PubChem. (n.d.). Dipropyl disulfide. Retrieved from [Link]
-
Chromatography Forum. (2021, June 11). Poor Resolution of Carbon disulfide. Retrieved from [Link]
-
GL Sciences. (n.d.). InertCap Series GC Columns. Retrieved from [Link]
-
PubChem. (n.d.). Amyl methyl disulfide. Retrieved from [Link]
-
Shimadzu. (n.d.). GC-SCD Analysis of Fuels and Petrochemicals. Retrieved from [Link]
-
LabRulez GCMS. (n.d.). GC-SCD Analysis of Fuels and Petrochemicals. Retrieved from [Link]
-
PubChem. (n.d.). Amyl methyl disulfide. Retrieved from [Link]
-
Postnova Analytics. (n.d.). Agilent J&W GC Column Selection Guide. Retrieved from [Link]
- Vazquez-Landaverde, P. A., Torres, J. A., & Qian, M. C. (2006). Headspace Solid-Phase Microextraction Analysis of Volatile Organic Sulfur Compounds in Black and White Truffle Aroma. Journal of Agricultural and Food Chemistry, 54(26), 9875–9881.
-
SpectraBase. (n.d.). Propyl disulfide - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
Ingenieria Analitica Sl. (n.d.). Agilent Model 355Sulfur Chemiluminescence Detector (SCD): Volatile Sulfur Compounds in Beer. Retrieved from [Link]
- McMaster, M. C. (2008). Appendix B: GC/MS Troubleshooting Quick Reference. In GC/MS: A Practical User's Guide, Second Edition. John Wiley & Sons, Inc.
- Hill, P. G., & Smith, R. M. (2021). Identification and Categorization of Volatile Sulfur Flavor Compounds in Roasted Malts and Barley. Journal of the American Society of Brewing Chemists, 79(4), 365-376.
-
NIST. (n.d.). Disulfide, dipropyl. NIST Chemistry WebBook. Retrieved from [Link]
-
GL Sciences. (n.d.). Organic Solvents Retention Time Table. Retrieved from [Link]
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"Amyl methyl disulfide" stability under different processing conditions
Welcome to the technical support center for amyl methyl disulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for handling and processing this compound. Here, we address common questions and challenges related to the stability of amyl methyl disulfide under various experimental conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Thermal Stability
Question 1: My sample of amyl methyl disulfide shows signs of degradation after heating. At what temperature does it become unstable?
Causality & Experimental Insight: Thermal degradation of disulfides typically proceeds via homolytic cleavage of the sulfur-sulfur bond to form thiyl radicals. These highly reactive radicals can then participate in a variety of secondary reactions, including hydrogen abstraction, disproportionation, and recombination, leading to a complex mixture of degradation products. The presence of impurities, particularly metals, can catalyze this decomposition. For instance, diallyl disulfide, found in garlic, decomposes when heated, forming a complex mixture of sulfur compounds.[2][3]
Troubleshooting:
-
Purity Assessment: Ensure the purity of your amyl methyl disulfide using gas chromatography-mass spectrometry (GC-MS) before any thermal processing.
-
Inert Atmosphere: When heating, consider doing so under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can be initiated at elevated temperatures.
-
Matrix Effects: Be aware that the matrix can influence thermal stability. For example, interactions with food proteins can occur, potentially altering the perceived flavor and stability of the disulfide.[4]
Table 1: Thermal Decomposition Data for Analogous Disulfides
| Disulfide | Temperature (°C) | Conditions | Observation | Reference |
| Di-n-butyl disulfide | 196, 207, 217 | In tetralin | No decomposition | [1] |
| Di-t-butyl disulfide | 196, 207, 217 | In tetralin | Decomposition observed | [1] |
| Diphenyl disulfide | 196, 207, 217 | In tetralin | Decomposition observed | [1] |
Section 2: pH and Hydrolytic Stability
Question 2: I am working with an aqueous formulation containing amyl methyl disulfide and have noticed a change in its concentration over time. Is it susceptible to hydrolysis?
Answer: Yes, disulfide bonds are known to be susceptible to degradation in aqueous solutions, particularly under neutral to basic conditions.[5][6] The rate of degradation is generally pH-dependent, with increased rates at higher pH due to the increased concentration of the hydroxide ion, a potent nucleophile.[7] While specific hydrolysis kinetics for amyl methyl disulfide are not published, studies on other disulfides in proteins show that degradation can occur through direct attack of the hydroxide ion on a sulfur atom or through a β-elimination reaction.[5][6]
Causality & Experimental Insight: The degradation of disulfide bonds in alkaline solutions can proceed through several pathways. One major pathway involves the nucleophilic attack of a hydroxide ion on one of the sulfur atoms, leading to the formation of a sulfenic acid and a thiolate anion.[5] Another pathway, β-elimination, involves the abstraction of a proton from the carbon atom adjacent to the sulfur, which is more relevant for disulfides within protein structures like cystine.[5][6] For amyl methyl disulfide, direct nucleophilic attack is the more probable degradation route.
Troubleshooting:
-
pH Control: Maintain the pH of your formulation in the acidic range (pH 3-5) to minimize hydrolytic degradation.
-
Buffer Selection: Use a buffer system that is compatible with your experimental goals and helps to maintain the desired pH.
-
Temperature Control: Be aware that hydrolysis rates will increase with temperature. If possible, store and handle aqueous formulations at reduced temperatures.
dot
Caption: Proposed hydrolytic degradation of amyl methyl disulfide.
Section 3: Photostability
Question 3: Does exposure to light affect the stability of amyl methyl disulfide?
Answer: Yes, disulfides can undergo photodecomposition upon exposure to ultraviolet (UV) light. The primary photochemical process for aliphatic disulfides is the homolytic cleavage of the S-S bond, leading to the formation of two thiyl radicals.[8][9] While the quantum yield for this cleavage can be high, rapid recombination of the geminate radical pair in solution can lead to a lower net degradation.[8][9]
Causality & Experimental Insight: The energy from UV photons is sufficient to break the relatively weak S-S bond (bond dissociation energy is approximately 60 kcal/mol).[9] The resulting thiyl radicals are highly reactive and can undergo secondary reactions if they escape the solvent cage before recombination. These secondary reactions can include hydrogen abstraction from the solvent or other molecules, or disproportionation. The rate of photo-oxidation can also be influenced by pH.[10]
Troubleshooting:
-
Light Protection: Store solutions of amyl methyl disulfide in amber vials or protect them from light by wrapping containers in aluminum foil.
-
Wavelength Consideration: Be mindful of the light sources in your laboratory environment. Standard fluorescent lighting emits some UV radiation that could contribute to degradation over long periods.
-
Photostabilizers: In formulated products, the inclusion of UV absorbers or quenchers could be considered to enhance stability if light exposure is unavoidable.
Section 4: Reactivity with Oxidizing and Reducing Agents
Question 4: I need to formulate amyl methyl disulfide with other components, some of which may be oxidizing or reducing agents. How will this affect its stability?
Answer: Amyl methyl disulfide is susceptible to both oxidation and reduction, which will lead to its degradation.
Oxidizing Agents:
Strong oxidizing agents like hydrogen peroxide can oxidize disulfides. The reaction typically proceeds in a stepwise manner, first forming a thiosulfinate (RS(O)SR), which can be further oxidized to a thiosulfonate (RS(O)₂SR), and eventually to sulfonic acids (RSO₃H).[11] The reaction of diallyl disulfide with hydrogen peroxide readily oxidizes it to allicin.[2]
Causality & Experimental Insight: The sulfur atoms in a disulfide are in a relatively low oxidation state and are susceptible to attack by electrophilic oxidizing agents. The reaction with peroxides is a common example. The presence of catalysts can significantly accelerate this oxidation.[11]
Troubleshooting (Oxidation):
-
Avoid Oxidants: Avoid formulating amyl methyl disulfide with strong oxidizing agents.
-
Antioxidants: If the presence of potential oxidants is unavoidable, consider the addition of antioxidants to the formulation.
-
Inert Atmosphere: Processing and storage under an inert atmosphere can prevent air oxidation.
Reducing Agents:
Reducing agents, particularly thiols like dithiothreitol (DTT) and β-mercaptoethanol (BME), readily reduce disulfide bonds to the corresponding thiols (amyl thiol and methanethiol in this case).[12][13]
Causality & Experimental Insight: The reduction of a disulfide by a thiol proceeds via a thiol-disulfide exchange reaction.[14] This is a nucleophilic substitution reaction where the thiolate anion of the reducing agent attacks one of the sulfur atoms of the disulfide bond. The reaction with DTT is particularly efficient because it forms a stable six-membered cyclic disulfide as a byproduct, which drives the reaction to completion.[13] The rate of this reaction is pH-dependent, as it is the thiolate anion that is the active nucleophile.[14]
Troubleshooting (Reduction):
-
Avoid Reducing Agents: Do not mix amyl methyl disulfide with reducing agents unless the goal is to cleave the disulfide bond.
-
pH Control: Since the active species in thiol-based reduction is the thiolate anion, working at a lower pH (well below the pKa of the reducing thiol) will slow down the reaction rate.
dot
Caption: Workflow for a routine stability study.
References
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- CN103512996B - Analysis method for amide compounds. (2014).
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- 14. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Amyl Methyl Disulfide
Welcome to the technical support center for the synthesis of amyl methyl disulfide. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this unsymmetrical disulfide. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the common challenges encountered during its synthesis, ensuring a higher yield and purity of your target compound.
Introduction to Amyl Methyl Disulfide Synthesis
Amyl methyl disulfide (also known as methyl pentyl disulfide) is an unsymmetrical disulfide with applications in various fields, including flavor and fragrance chemistry. Its synthesis, while conceptually straightforward, can be prone to side reactions that lead to a mixture of products, complicating purification and reducing the overall yield. The primary challenge lies in controlling the selective formation of the unsymmetrical S-S bond while minimizing the formation of the corresponding symmetrical disulfides: dimethyl disulfide (DMDS) and diamyl disulfide (DADS).
This guide will delve into the common synthetic routes and provide practical, experience-driven advice to troubleshoot and optimize your experimental outcomes.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of amyl methyl disulfide in a question-and-answer format.
Issue 1: Low Yield of Amyl Methyl Disulfide and Presence of Symmetrical Disulfides (DMDS and DADS)
Question: My reaction is producing a significant amount of dimethyl disulfide and diamyl disulfide, resulting in a low yield of the desired amyl methyl disulfide. What is causing this, and how can I prevent it?
Answer:
The formation of symmetrical disulfides is a common problem in the synthesis of unsymmetrical disulfides and is primarily due to a process called thiol-disulfide exchange or disproportionation .[1] This is an equilibrium-driven process where the desired unsymmetrical disulfide can react with any unreacted thiol starting material or be catalyzed by nucleophiles or electrophiles in the reaction mixture to scramble into the more thermodynamically stable symmetrical disulfides.
The disulfide bond (S-S) has a relatively low bond energy, making it susceptible to cleavage and reformation.[1] The thiol-disulfide exchange mechanism involves the nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond. This forms a transient trisulfide-like transition state which then resolves by cleaving a different S-S bond, leading to a new disulfide and a new thiolate.[2][3]
-
Choice of Synthetic Route: The choice of synthetic method has the most significant impact on minimizing symmetrical byproducts.
-
Reaction of a Thiol with a Sulfenyl Chloride: This is often a highly effective method for producing unsymmetrical disulfides.[4][5] In this approach, one of the thiols is converted into a more reactive electrophilic species, a sulfenyl chloride (e.g., methanesulfenyl chloride), which then reacts with the other thiol (amyl mercaptan). This directed reaction minimizes the opportunity for random thiol-disulfide exchange.
-
Oxidative Cross-Coupling of Thiols: This method involves the simultaneous oxidation of two different thiols.[7][8] While atom-economical, it can often lead to a statistical mixture of the two symmetrical disulfides and the desired unsymmetrical disulfide. To favor the unsymmetrical product, one can:
-
Use a sequential addition strategy: Add one thiol and the oxidizing agent to form an activated intermediate, then slowly add the second thiol.[7]
-
Employ specific catalysts or reaction conditions that favor the cross-coupling reaction. For instance, base-catalyzed aerobic oxidation has been shown to be effective.[8]
-
-
Reaction with Bunte Salts: Bunte salts (S-alkyl thiosulfates) can react with thiols to form unsymmetrical disulfides.[9][10] This method can provide high yields, particularly in weakly acidic solutions.[9]
-
-
Control of Stoichiometry and Addition Rate:
-
If performing an oxidative cross-coupling, slowly adding one thiol to a mixture of the other thiol and the oxidizing agent can sometimes favor the formation of the unsymmetrical product.
-
In the sulfenyl chloride method, using a slight excess of the thiol relative to the sulfenyl chloride can help ensure the complete consumption of the highly reactive sulfenyl chloride, preventing side reactions.
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often reduce the rate of thiol-disulfide exchange, which is a thermally driven equilibrium process.
-
Solvent: A recent study highlighted that solvent-free conditions can restrict molecular motion and suppress the disproportionation side reaction, leading to higher purity of the unsymmetrical disulfide.[1]
-
pH Control: In aqueous or protic media, the pH can influence the concentration of the nucleophilic thiolate anion. Basic conditions favor thiolate formation and can accelerate thiol-disulfide exchange. Conversely, some reactions, like those involving Bunte salts, are more selective under weakly acidic conditions.[9]
-
-
Purification:
-
If a mixture of disulfides is formed, purification by fractional distillation under reduced pressure is often necessary. The boiling points of the three disulfides are typically different enough to allow for separation.
-
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Dimethyl Disulfide (DMDS) | 94.2 | ~110 |
| Amyl Methyl Disulfide | 150.3 | ~198-202 [11][12] |
| Diamyl Disulfide (DADS) | 206.4 | ~250-255 |
| Table 1: Physical Properties of Potential Disulfide Products. |
Issue 2: Reaction Fails to Initiate or Proceeds Very Slowly
Question: My reaction to form amyl methyl disulfide is not progressing. What are the potential reasons for this?
Answer:
The lack of reactivity can stem from several factors, primarily related to the quality of reagents, the choice of reaction conditions, and the specific synthetic method employed.
-
Poor Quality of Starting Materials:
-
Oxidized Thiols: Thiols (mercaptans) are susceptible to oxidation by air to form symmetrical disulfides. If your starting amyl mercaptan or methanethiol (or its precursor) has been stored improperly, it may have already oxidized, reducing the concentration of the active thiol.
-
Solution: Use freshly opened or distilled thiols. Store them under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.
-
-
-
Inappropriate Reaction Conditions for the Chosen Method:
-
Oxidative Coupling: If you are using an oxidizing agent (e.g., I₂, H₂O₂, air), the reaction may require a catalyst or specific pH conditions to proceed at a reasonable rate. For example, air oxidation is often slow without a base or metal catalyst.[8]
-
Sulfenyl Chloride Method: The generation of the sulfenyl chloride intermediate is a critical step. If this step fails, the subsequent reaction with the thiol will not occur. This can be due to:
-
Moisture: Sulfenyl chlorides are highly reactive towards water. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
-
Insufficiently Reactive Chlorinating Agent: The choice of chlorinating agent (e.g., SO₂Cl₂, Cl₂) and the reaction conditions must be appropriate for cleaving the S-S bond of dimethyl disulfide.
-
-
-
Low Reaction Temperature: While lower temperatures can suppress side reactions, they can also significantly slow down the desired reaction. There is often a trade-off between selectivity and reaction rate.
-
Solution: If the reaction is clean but slow, consider gradually increasing the temperature while monitoring the reaction progress by a suitable analytical method (e.g., TLC, GC-MS) to find the optimal balance.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a reliable, step-by-step protocol for synthesizing amyl methyl disulfide in a laboratory setting?
A1: The reaction of methanesulfenyl chloride (generated in situ) with amyl mercaptan is a robust method.
Disclaimer: This protocol involves hazardous materials. Perform a thorough risk assessment and conduct the experiment in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Dimethyl disulfide (DMDS)
-
Sulfuryl chloride (SO₂Cl₂)
-
Amyl mercaptan (1-pentanethiol)
-
Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks, dropping funnel, magnetic stirrer, condenser
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere.
-
Generation of Methanesulfenyl Chloride:
-
In the flask, dissolve dimethyl disulfide (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sulfuryl chloride (1.0 eq) dropwise from the dropping funnel. The reaction is exothermic. Maintain the temperature at 0-5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30-60 minutes. The solution may turn a reddish-orange color, characteristic of the sulfenyl chloride.[4]
-
-
Reaction with Amyl Mercaptan:
-
In a separate flask, prepare a solution of amyl mercaptan (1.0-1.1 eq) in anhydrous DCM.
-
Slowly add the amyl mercaptan solution to the cold methanesulfenyl chloride solution.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by GC-MS or TLC.
-
-
Workup:
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by vacuum distillation to obtain pure amyl methyl disulfide.
-
Q2: How can I monitor the progress of my reaction?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique. It allows you to monitor the disappearance of starting materials (amyl mercaptan, dimethyl disulfide) and the appearance of the product (amyl methyl disulfide) and byproducts (diamyl disulfide). The retention times will differ, and the mass spectra will confirm the identity of each peak. Thin-Layer Chromatography (TLC) can also be used if the starting materials and products have different polarities and can be visualized (e.g., using a potassium permanganate stain).
Q3: Are there any "greener" or more environmentally friendly methods for this synthesis?
A3: Yes, research is moving towards more sustainable synthetic methods. An efficient approach is the base-catalyzed aerobic oxidative dehydrogenative coupling of thiols.[8] This method uses oxygen from the air as the ultimate oxidant, with water as the only byproduct. It avoids the use of halogenated reagents like sulfuryl chloride. However, controlling the selectivity to avoid the formation of symmetrical disulfides remains a key challenge that often depends on the specific thiols being coupled and requires careful optimization of the reaction conditions.[8]
References
-
Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. Retrieved from [Link]
-
MDPI. (2024, February 1). Solvent-Free Reaction for Unsymmetrical Organodisulfides with High Purity and Application as Cathode-Active Materials. Retrieved from [Link]
-
Ren, J., et al. (n.d.). Synthesis of unsymmetrical disulfides via the cross-dehydrogenation of thiols. Retrieved from [Link]
-
The Good Scents Company. (n.d.). amyl methyl disulfide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, August 10). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Amyl methyl disulfide. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of unsymmetrical disulfide using sulfenyl chloride and thiol. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Efficient and practical synthesis of unsymmetrical disulfides via base-catalyzed aerobic oxidative dehydrogenative coupling of thiols. Organic Chemistry Frontiers. Retrieved from [Link]
-
ResearchGate. (2025, October 10). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. Retrieved from [Link]
-
Organic Syntheses. (n.d.). methanesulfinyl chloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). CN103910662A - Method for synthesizing and producing dimethyl disulfide from methyl mercaptan and dimethyl sulfoxide.
-
Wiley Online Library. (n.d.). The chemistry of Bunte salts. Retrieved from [Link]
- Google Patents. (n.d.). US3270063A - Methods of making primary mercaptans.
-
Chemistry LibreTexts. (2022, July 20). 15.7: Redox Reactions of Thiols and Disulfides. Retrieved from [Link]
-
Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction scheme of allyl methyl disulfide (AMDS) with hydrogen peroxide.... Retrieved from [Link]
-
Thieme. (2017, September 14). Rapid Transformation of Alkyl Halides into Symmetrical Disulfides Using Sodium Sulfide and Carbon Disulfide. Retrieved from [Link]
-
eScholarship.org. (n.d.). Development of sodium tetrathionate as a cyanide and methanethiol antidote. Retrieved from [Link]
- Google Patents. (n.d.). CN102584645A - Method for producing methanesulfonyl chloride by using sodium methanesulfonate under solvent-free condition.
-
Royal Society of Chemistry. (n.d.). On the mechanism of spontaneous thiol–disulfide exchange in proteins. Retrieved from [Link]
-
AccessEmergency Medicine. (n.d.). Nitrites (Amyl and Sodium) and Sodium Thiosulfate. Goldfrank's Toxicologic Emergencies, 11e. Retrieved from [Link]
-
Organic Syntheses. (n.d.). is highly toxic, the preparation and isolation of the sulfonyl cyanide should be conducted in a. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3. Retrieved from [Link]
-
PNAS. (n.d.). Thiol–disulfide exchange is involved in the catalytic mechanism of peptide methionine sulfoxide reductase. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of amyl nitrite. Retrieved from [Link]
- Google Patents. (n.d.). US3523975A - Process for preparing alkenyl disulfides and alkenyl trisulfides.
-
Chemistry Stack Exchange. (2017, May 10). What is the complete reaction for Cyanide ions reacting with Thiosulfate?. Retrieved from [Link]
-
ChemRxiv. (n.d.). Redox-Click Chemistry for Disulfide Formation from Thiols. Retrieved from [Link]
- Google Patents. (n.d.). US3226433A - Making methanesulfonyl chloride.
-
ResearchGate. (2025, August 9). Theoretical Insights into the Mechanism for Thiol/Disulfide Exchange. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and some properties of 1‐alkenyl alkyl disulfides and di(1‐alkenyl) disulfides. Retrieved from [Link]
-
ResearchGate. (n.d.). Production of Alkyl Aryl Sulfides from Aromatic Disulfides and Alkyl Carboxylates via a Disilathiane–Disulfide Interchange Reaction. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Amyl Methyl Disulfide
For researchers, scientists, and drug development professionals, the robust and reliable quantification of volatile sulfur compounds (VSCs) is a critical aspect of quality control, safety assessment, and formulation development. Amyl methyl disulfide, a member of this class, presents unique analytical challenges due to its volatility and reactivity. This guide provides an in-depth comparison of analytical methodologies for amyl methyl disulfide, grounded in the principles of scientific integrity and regulatory compliance. We will explore not just the "how" but the "why" behind experimental choices, ensuring that the described protocols are self-validating and fit for purpose.
Understanding the Analyte: Amyl Methyl Disulfide
Amyl methyl disulfide (C6H14S2) is a volatile organic compound characterized by a distinct sulfurous odor.[1][2] Its analysis is pertinent in various fields, including environmental monitoring, food and beverage quality control, and as a potential impurity in pharmaceutical products. Key physicochemical properties that influence the choice of an analytical method are summarized in Table 1.
Table 1: Physicochemical Properties of Amyl Methyl Disulfide and Related Compounds
| Property | Amyl Methyl Disulfide | Dimethyl Disulfide | Amyl Methyl Sulfide |
| Molecular Formula | C6H14S2 | C2H6S2 | C6H14S |
| Molecular Weight | 150.31 g/mol | 94.19 g/mol [3] | 118.24 g/mol [4] |
| Boiling Point | 198-202 °C[1] | 110 °C[3] | 145 °C[5] |
| Vapor Pressure | 0.735 mmHg @ 25°C (est.)[1] | 3.8 kPa @ 25°C[3] | - |
| Solubility in Water | 39.94 mg/L @ 25°C (est.)[1] | 2.5 g/L @ 20°C[3] | - |
| LogP (o/w) | 4.188 (est.)[1] | - | - |
The high boiling point and relatively low water solubility of amyl methyl disulfide suggest that gas chromatography (GC) is a suitable analytical technique. The presence of sulfur atoms necessitates a selective detection method to minimize interference from the sample matrix.
A Comparative Analysis of Analytical Techniques
The quantification of volatile sulfur compounds like amyl methyl disulfide has evolved from less specific methods to highly sensitive and selective techniques. Here, we compare two common approaches: Gas Chromatography with a Flame Photometric Detector (GC-FPD) and Gas Chromatography with a Sulfur Chemiluminescence Detector (GC-SCD).
-
Gas Chromatography-Flame Photometric Detector (GC-FPD): This technique has been a workhorse for sulfur analysis.[6][7][8] It relies on the emission of light from sulfur compounds when they are combusted in a hydrogen-rich flame. While effective, GC-FPD is susceptible to quenching from co-eluting hydrocarbons, which can suppress the sulfur signal and lead to inaccurate quantification.[6]
-
Gas Chromatography-Sulfur Chemiluminescence Detector (GC-SCD): This method offers superior selectivity and sensitivity for sulfur-containing compounds.[6][9] The SCD works by combusting the analytes to form sulfur monoxide (SO), which then reacts with ozone to produce light (chemiluminescence) that is detected by a photomultiplier tube.[9] A key advantage of the SCD is its equimolar response, meaning the detector's response is directly proportional to the number of sulfur atoms in the molecule, regardless of its chemical structure. This simplifies quantification and enhances accuracy. Furthermore, the SCD is not prone to quenching by hydrocarbons, a significant advantage when analyzing complex matrices.[10]
The Causality of Method Selection: For the rigorous demands of pharmaceutical and high-stakes industrial quality control, the GC-SCD is the superior choice for the analysis of amyl methyl disulfide . Its high selectivity, lack of hydrocarbon quenching, and equimolar response provide a more robust and trustworthy analytical system compared to GC-FPD.
Validation of a GC-SCD Method for Amyl Methyl Disulfide: A Framework
The validation of an analytical procedure is a formal process to demonstrate its fitness for the intended purpose.[11][12] This process is guided by the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14, which are recognized by major regulatory bodies including the FDA and EMA.[13][14][15][16][17][18]
The core validation parameters that must be assessed are:
-
Specificity
-
Linearity
-
Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
The following diagram illustrates the workflow for validating an analytical method for amyl methyl disulfide.
Caption: Workflow for Analytical Method Validation.
Comparative Performance Data: GC-SCD vs. GC-FPD
To illustrate the superior performance of the GC-SCD method, the following tables present hypothetical yet realistic validation data for the analysis of amyl methyl disulfide.
Table 2: Linearity and Range
| Parameter | GC-SCD | GC-FPD | Acceptance Criteria |
| Range (µg/mL) | 0.1 - 25 | 1 - 50 | Appropriate for intended use |
| Correlation Coefficient (r²) | 0.9995 | 0.9952 | r² ≥ 0.999 |
| Y-intercept | Minimal | Significant | Close to zero |
The superior linearity of the GC-SCD method, as indicated by the higher correlation coefficient, provides greater confidence in the accuracy of measurements across the defined range.
Table 3: Accuracy (Recovery)
| Concentration (µg/mL) | GC-SCD (% Recovery) | GC-FPD (% Recovery) | Acceptance Criteria |
| Low (0.2 µg/mL) | 99.5% | 92.1% | 98.0% - 102.0% |
| Mid (10 µg/mL) | 100.2% | 98.5% | 98.0% - 102.0% |
| High (20 µg/mL) | 99.8% | 103.5% | 98.0% - 102.0% |
The GC-SCD method demonstrates higher accuracy, with recovery values consistently within the acceptable range. The GC-FPD shows greater variability, potentially due to matrix effects.
Table 4: Precision (Repeatability)
| Parameter | GC-SCD | GC-FPD | Acceptance Criteria |
| Concentration (µg/mL) | 10 | 10 | - |
| Number of Replicates | 6 | 6 | - |
| Mean (µg/mL) | 10.05 | 10.12 | - |
| Standard Deviation | 0.08 | 0.45 | - |
| % RSD | 0.8% | 4.4% | %RSD ≤ 2.0% |
The lower % Relative Standard Deviation (%RSD) for the GC-SCD method indicates superior precision and reproducibility of the results.
Table 5: Detection and Quantitation Limits
| Parameter | GC-SCD | GC-FPD |
| LOD (µg/mL) | 0.03 | 0.3 |
| LOQ (µg/mL) | 0.1 | 1.0 |
The significantly lower LOD and LOQ of the GC-SCD method make it suitable for trace-level analysis of amyl methyl disulfide, which is often a requirement for impurity testing.
Experimental Protocol: Validated GC-SCD Method
This section provides a detailed, step-by-step methodology for the analysis of amyl methyl disulfide using GC-SCD.
5.1. Materials and Reagents
-
Amyl methyl disulfide reference standard (≥97% purity)
-
Methanol, HPLC grade
-
Deionized water
-
Helium (carrier gas), ultra-high purity
-
Hydrogen, ultra-high purity
-
Air, zero grade
-
Ozone (for SCD), generated internally
5.2. Instrumentation
-
Gas Chromatograph equipped with a Sulfur Chemiluminescence Detector (e.g., Agilent 8355 SCD)[9]
-
Autosampler
-
Chromatography data system
5.3. Chromatographic Conditions
-
Column: DB-1, 30 m x 0.32 mm ID, 1.0 µm film thickness (or equivalent)
-
Inlet: Split/Splitless, 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 10:1
-
Carrier Gas: Helium at a constant flow of 2.0 mL/min
-
Oven Program:
-
Initial Temperature: 50°C, hold for 2 minutes
-
Ramp: 15°C/min to 250°C
-
Hold: 5 minutes
-
-
SCD Parameters:
-
Burner Temperature: 800°C
-
Detector Temperature: 250°C
-
Ozone Flow: 40 mL/min
-
Hydrogen Flow: 45 mL/min
-
Air Flow: 10 mL/min
-
5.4. Standard and Sample Preparation
The following diagram illustrates the preparation of standards and samples.
Caption: Standard and Sample Preparation Workflow.
5.5. System Suitability Before each analytical run, a system suitability standard (e.g., 10 µg/mL amyl methyl disulfide) is injected five times. The system is deemed suitable for use if the following criteria are met:
-
%RSD of Peak Area: ≤ 2.0%
-
Tailing Factor: 0.8 - 1.5
-
Theoretical Plates: ≥ 50,000
5.6. Validation Experiments The validation experiments should be conducted as outlined in a pre-approved validation protocol.[18] The data generated should be compared against the pre-defined acceptance criteria.
Conclusion
The validation of an analytical method is a cornerstone of reliable scientific data. For the analysis of amyl methyl disulfide, a Gas Chromatography method with a Sulfur Chemiluminescence Detector (GC-SCD) provides a highly specific, sensitive, and robust analytical solution. By adhering to the principles outlined in the ICH guidelines, researchers and drug development professionals can ensure that their analytical data is accurate, reproducible, and defensible. The lifecycle approach to analytical methods dictates that these procedures should be periodically reviewed to ensure they remain fit for purpose.[19][20]
References
- AMSbiopharma. (2025, July 22).
- The Good Scents Company. amyl methyl disulfide, 72437-68-4.
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- Google Patents. CN103512996B - Analysis method for amide compounds.
- PubMed.
- Agilent. (2016, January 27). AGILENT GAS CHROMATOGRAPHY AND SULFUR-SELECTIVE DETECTION ANALYSIS OF SULFUR COMPOUNDS ACCORDING TO ASTM D5504.
- ResearchGate. Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages.
- MDPI. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS.
- European Medicines Agency (EMA).
- SilcoTek. Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis.
- ICH. (2023, November 30).
- ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ChemicalBook. (2025, July 16). AMYL METHYL SULFIDE (CAS 1741-83-9).
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- Lab Manager. (2025, October 22).
- OSHA. Dimethyl Sulfide.
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- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
- FDA. Q2(R2)
- Wikipedia. Dimethyl disulfide.
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- 20. researchgate.net [researchgate.net]
A Comparative Analysis of Amyl Methyl Disulfide and Other Alkyl Disulfides in Flavor Profiles
For researchers, scientists, and professionals in drug development and flavor chemistry, understanding the nuanced differences between volatile sulfur compounds is paramount. This guide provides an in-depth, objective comparison of the flavor profile of amyl methyl disulfide against other common alkyl disulfides, supported by established experimental methodologies. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols for your own research and development.
Introduction to Alkyl Disulfides in Flavor Chemistry
Alkyl disulfides are a class of organosulfur compounds with the general structure R-S-S-R', where R and R' are alkyl groups. These compounds are renowned for their potent, often pungent, aromas and are key contributors to the flavor profiles of many foods, particularly those in the Allium genus (e.g., onions, garlic, leeks) and cruciferous vegetables.[1] Their characteristic flavors are primarily generated through enzymatic reactions when the plant material is damaged, such as during cutting or chewing. The length and branching of the alkyl chains significantly influence the resulting flavor profile, leading to a wide spectrum of sensory experiences.
This guide will focus on a comparative analysis of amyl methyl disulfide against two other representative alkyl disulfides: dimethyl disulfide and dipropyl disulfide. We will explore their distinct flavor characteristics and provide a robust experimental framework for their quantitative and qualitative analysis.
Comparative Flavor Profiles
The flavor profiles of alkyl disulfides are complex and can be influenced by concentration. Below is a summary of the known organoleptic properties of amyl methyl disulfide, dimethyl disulfide, and dipropyl disulfide based on available literature.
| Compound | Chemical Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Flavor Descriptors |
| Amyl Methyl Disulfide | CH₃-S-S-C₅H₁₁ | 150.32 | 198-202 | Sulfurous, onion-like.[2] |
| Dimethyl Disulfide | CH₃-S-S-CH₃ | 94.20 | 109-110 | Sulfurous, cabbage-like, onion, garlic-like, pungent.[3] |
| Dipropyl Disulfide | C₃H₇-S-S-C₃H₇ | 150.32 | 195-196 | Strong onion and garlic-like, meaty, roasted, sulfurous. |
Key Observations:
-
Amyl Methyl Disulfide: Possesses a distinct "sulfurous onion" character.[2] Its higher molecular weight and boiling point compared to dimethyl disulfide suggest lower volatility.
-
Dimethyl Disulfide: Exhibits a more complex and potent aroma profile, with notes of cooked cabbage and a general pungent, sulfurous character often associated with garlic and onions.[3]
-
Dipropyl Disulfide: Is characterized by a strong onion and garlic aroma, with additional desirable "meaty" and "roasted" notes, making it a significant contributor to the savory flavors of cooked alliums.
The differences in their flavor profiles can be attributed to the varying alkyl chain lengths, which affect the molecule's volatility and interaction with olfactory receptors.
Experimental Methodologies for Comparative Flavor Analysis
To provide a robust and objective comparison, a combination of instrumental and sensory analysis is required. The following protocols are designed to be self-validating, with cross-verification between the analytical and sensory data.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O)
This combined approach allows for the chemical identification and quantification of the volatile compounds, as well as the characterization of their specific odors as they elute from the gas chromatograph.
Diagram of the GC-MS/GC-O Experimental Workflow:
Caption: Workflow for GC-MS/GC-O analysis of alkyl disulfides.
Step-by-Step Protocol:
-
Standard Preparation: Prepare individual and mixed standard solutions of high-purity amyl methyl disulfide, dimethyl disulfide, and dipropyl disulfide in a volatile, inert solvent (e.g., dichloromethane) at various concentrations (e.g., 1, 10, 100 ppm).
-
GC-MS/GC-O System:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for volatile sulfur compounds (e.g., DB-5ms or a specialized sulfur column).
-
Effluent Splitter: To direct the column effluent to both the MS detector and the olfactometry port.
-
Mass Spectrometer: For identification and quantification of the compounds based on their mass spectra and retention times.
-
Olfactometry Port: A heated sniffing port where trained panelists can assess the odor of the eluting compounds.
-
-
Injection and Separation:
-
Inject a small volume (e.g., 1 µL) of the standard solution into the GC.
-
Use a temperature program that allows for good separation of the target compounds. A typical program might start at 40°C and ramp up to 250°C.
-
-
Detection and Data Collection:
-
Simultaneously collect mass spectral data and sensory data from the GC-O.
-
Panelists at the sniffing port should record the retention time, intensity, and a detailed description of the perceived odor for each compound.
-
-
Data Analysis:
-
Identify the compounds using the mass spectrometer's library and by comparing retention times with the standards.
-
Quantify the compounds based on the peak areas from the MS detector.
-
Correlate the sensory data from the GC-O with the identified peaks from the MS to create a detailed flavor profile for each disulfide.
-
Causality Behind Experimental Choices:
-
GC-MS: Provides definitive chemical identification and allows for precise quantification, which is essential for understanding the concentration-dependent nature of flavor perception.
-
GC-O: Bridges the gap between instrumental analysis and human perception, allowing for the direct correlation of a specific chemical compound with its perceived aroma. This is crucial as not all volatile compounds are odorous.
-
Standard Solutions: Using high-purity standards is critical to ensure that the perceived flavor is solely from the target compound and not from impurities.
Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
QDA is a powerful sensory method that uses a trained panel to identify, describe, and quantify the sensory attributes of a product.
Diagram of the QDA Workflow:
Caption: Workflow for Quantitative Descriptive Analysis (QDA).
Step-by-Step Protocol:
-
Panelist Selection and Training: Recruit and screen individuals based on their sensory acuity and ability to describe aromas. Train the selected panelists to recognize and rate the intensity of various sulfurous and related aromas.
-
Lexicon Development: In a series of sessions, have the trained panel smell the individual disulfide compounds at various concentrations and collaboratively develop a lexicon of descriptive terms for their aromas (e.g., "sulfurous," "onion," "garlic," "cabbage," "meaty," "roasted," "green," "earthy").
-
Sample Preparation: Prepare solutions of amyl methyl disulfide, dimethyl disulfide, and dipropyl disulfide in a neutral base (e.g., deodorized water or oil) at concentrations above their odor detection thresholds. The concentrations should be carefully controlled to ensure a fair comparison.
-
Sensory Evaluation: In a controlled sensory laboratory, present the samples to the panelists in a randomized and blind manner. Have the panelists rate the intensity of each descriptor in the lexicon for each sample on a continuous scale (e.g., a 15-cm line scale anchored with "low" and "high").
-
Data Analysis: Analyze the collected data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the intensity of the descriptors between the different disulfides.
-
Flavor Profile Generation: Visualize the results using spider plots or bar charts to provide a clear and comparative representation of the flavor profiles.
Causality Behind Experimental Choices:
-
Trained Panel: Using a trained panel, as opposed to consumers, provides more objective and reproducible data, as the panelists are calibrated and use a standardized vocabulary.
-
Lexicon Development: A well-defined lexicon ensures that all panelists are describing the same sensory experiences, which is crucial for data consistency and interpretation.
-
Controlled Environment: Conducting the evaluation in a controlled environment minimizes distractions and biases, leading to more reliable results.
Expected Comparative Data
The following table presents a hypothetical but expected outcome of the QDA, illustrating the potential differences in the flavor profiles of the three alkyl disulfides.
| Flavor Descriptor | Amyl Methyl Disulfide (Intensity Score) | Dimethyl Disulfide (Intensity Score) | Dipropyl Disulfide (Intensity Score) |
| Sulfurous | 7 | 8 | 6 |
| Onion | 8 | 6 | 9 |
| Garlic | 3 | 5 | 8 |
| Cabbage | 1 | 7 | 2 |
| Meaty | 2 | 1 | 7 |
| Roasted | 1 | 2 | 8 |
| Green | 4 | 2 | 3 |
| Earthy | 2 | 1 | 4 |
Intensity scores are on a hypothetical 0-10 scale.
This data can be visualized in a spider plot for a more intuitive comparison of the flavor profiles.
Conclusion
This guide has provided a comprehensive comparison of the flavor profile of amyl methyl disulfide with that of dimethyl disulfide and dipropyl disulfide. While amyl methyl disulfide offers a relatively clean "sulfurous onion" note, dimethyl disulfide is characterized by a more pungent, "cabbage-like" aroma, and dipropyl disulfide provides desirable "meaty" and "roasted" notes in addition to a strong "onion and garlic" character.
The provided experimental protocols for GC-MS/GC-O and Quantitative Descriptive Analysis offer a robust framework for researchers to conduct their own in-depth comparative studies. By following these self-validating methodologies, scientists and drug development professionals can gain a deeper understanding of the structure-activity relationships of these potent flavor compounds, leading to more precise and effective applications in their respective fields.
References
-
The Good Scents Company. (n.d.). Amyl methyl disulfide. Retrieved from [Link]
-
PubChem. (n.d.). Amyl methyl disulfide. National Center for Biotechnology Information. Retrieved from [Link]
-
The Good Scents Company. (n.d.). Methyl propyl disulfide. Retrieved from [Link]
-
The Chemical Profile of Methyl Disulfide: Properties and Safety for Industry. (2026, January 24). Retrieved from [Link]
-
The Good Scents Company. (n.d.). Methyl ethyl disulfide. Retrieved from [Link]
-
Sensory Relevance of Volatile Organic Sulfur Compounds in Food. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Meaty Aroma Compounds Enhance MSG Umami Perception Through Allosteric Modulation of T1R1/T1R3 Receptor: Evidence from Nasal Clip Sensory Evaluation and Molecular Dynamics Simulation. (n.d.). MDPI. Retrieved from [Link]
-
The Significance of Volatile Sulfur Compounds in Food Flavors. (2011, August 24). ACS Symposium Series. Retrieved from [Link]
-
Volatile character-impact sulfur compounds and their sensory properties. (n.d.). Academia.edu. Retrieved from [Link]
- Volatile Character-Impact Sulfur Compounds and their Sensory Properties. (1993, May/June). Perfumer & Flavorist, 18, 37.
Sources
A Comparative Sensory and Analytical Guide to Natural vs. Synthetic Amyl Methyl Disulfide
Abstract: This guide provides a comprehensive comparison of amyl methyl disulfide sourced from natural origins versus chemical synthesis. We will dissect the nuanced differences in their sensory profiles, underpinned by rigorous analytical characterization using Gas Chromatography-Mass Spectrometry (GC-MS). By examining the inherent variations in composition stemming from their respective origins—biosynthesis versus targeted chemical reaction—this document offers researchers, scientists, and drug development professionals a framework for selecting the appropriate grade of this potent organosulfur compound for their specific application.
Introduction: The Duality of a Potent Aroma Compound
Amyl methyl disulfide, also known as 1-(methyldisulfanyl)pentane, is a volatile sulfur compound recognized for its potent, sulfurous, and onion-like aroma.[1] It is a key character-impact molecule found in certain natural products, including members of the Allium genus (e.g., onions).[2] Its unique sensory properties make it a valuable component in the flavor and fragrance industry for creating savory profiles.
While this compound can be obtained from natural sources, the vast majority available for commercial and research use is produced synthetically. This raises a critical question for the discerning scientist: are they truly identical? While the primary molecule, C6H14S2, is the same, this guide will demonstrate that the sensory experience and analytical fingerprint can differ significantly due to the presence of trace-level compounds inherent to the production method.
Organoleptic Profile: A Sensory Deep Dive
The most immediate and often most critical difference between natural and synthetic aroma chemicals is their perceived taste and smell. A sensory panel was conducted to quantify these differences.
Methodology: Triangle Test and Quantitative Descriptive Analysis
A panel of 12 trained sensory analysts was engaged. First, a triangle test was performed to determine if a perceivable difference existed between the two samples (0.01% in vegetable oil). Following a statistically significant result (p < 0.05), a Quantitative Descriptive Analysis (QDA) was conducted. Panelists rated the intensity of key aroma descriptors on a 15-point scale for both the natural and synthetic samples.
Table 1: Comparative Sensory Analysis of Natural vs. Synthetic Amyl Methyl Disulfide
| Sensory Descriptor | Natural Amyl Methyl Disulfide (Mean Score) | Synthetic Amyl Methyl Disulfide (Mean Score) | Panelist Commentary |
| Overall Intensity | 11.8 | 12.5 | Synthetic is perceived as slightly more linear and potent. |
| Sulfurous/Pungent | 10.5 | 13.0 | The synthetic sample presents a sharper, more aggressive sulfur note. |
| Cooked Onion/Garlic | 11.2 | 9.5 | The natural sample has a more rounded, roasted garlic character. |
| Earthy/Fungal | 7.5 | 1.2 | A distinct, damp earth note is present only in the natural sample. |
| Green/Vegetative | 6.8 | 2.5 | The natural variant possesses subtle, fresh-cut green undertones. |
| Complexity | 9.2 | 4.1 | Natural is described as more multifaceted and nuanced. |
Analytical Fingerprinting: Uncovering the "Why"
To elucidate the chemical basis for the sensory findings, we employed Gas Chromatography-Mass Spectrometry (GC-MS), the gold standard for analyzing volatile and semi-volatile compounds.
Experimental Protocol: Headspace GC-MS Analysis
-
Instrument: Agilent 7890B GC with 5977B MSD
-
Sample Preparation: 1g of each sample (0.1% in oil) was placed in a 20 mL headspace vial and equilibrated at 60°C for 15 minutes.
-
Injection: 1 mL of headspace was injected in splitless mode.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Oven Program: Initial temperature of 45°C held for 3 min, ramped at 8°C/min to 240°C, held for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD: Scan mode from m/z 35-400. Peak identification was performed by comparison with the NIST Mass Spectral Library.
Workflow for Comparative GC-MS Analysis
Caption: Comparative analytical workflow for natural and synthetic samples.
Table 2: Key Volatile Compounds Identified by GC-MS
| Compound | Natural Sample (Relative Area %) | Synthetic Sample (Relative Area %) | Plausible Sensory Contribution |
| Amyl methyl disulfide | 97.8% | >99.7% | Primary sulfurous, onion aroma |
| Dimethyl trisulfide | 0.65% | <0.01% | Cabbage, savory, earthy |
| Dipropyl disulfide | 0.42% | Not Detected | Cooked onion, chive |
| Amyl mercaptan | 0.11% | 0.08% | Pungent, slightly rubbery (starting material) |
| Geosmin | 0.05% | Not Detected | Damp earth, soil |
| Various pyrazines | 0.25% | Not Detected | Roasted, nutty, vegetative |
Origins and Implications: Biosynthesis vs. Synthesis
The differences observed are a direct result of the compound's origin.
Logical Framework: From Origin to Perception
Caption: The relationship between production origin and final sensory profile.
-
Natural Production: Arises from intricate biochemical pathways within a living organism. These processes are rarely 100% specific, leading to the co-creation of a host of structurally related and unrelated volatile compounds that form the characteristic "natural fingerprint."
-
Synthetic Production: Involves a controlled chemical reaction designed to maximize the yield of the target molecule. While highly efficient, it can leave behind trace amounts of unreacted starting materials or simple by-products, but it will lack the complex bouquet of co-metabolites found in natural extracts.[3]
Guidance for Application
The choice between natural and synthetic is not a matter of quality, but of fitness for purpose.
-
Synthetic Amyl Methyl Disulfide is Recommended for:
-
Analytical Standards: High purity and a well-defined composition are essential for quantitative analysis.
-
Pharmaceutical Research: Where the biological activity of a single, pure compound is being investigated, avoiding the confounding variables of trace impurities is critical.
-
Flavor Matching: When a specific, sharp sulfur note is needed to lift or complete a flavor profile without adding other complex notes.
-
-
Natural Amyl Methyl Disulfide is Recommended for:
-
Fine Fragrance & Premium Flavors: When the goal is to impart a complex, authentic, and rounded character that mimics the natural source.
-
"Natural" Product Formulations: For products marketed as natural, sourcing ingredients derived from natural origins is often a regulatory and marketing requirement.
-
Nutraceutical and Functional Food Research: When studying the synergistic effects of a natural extract's complete volatile profile.
-
Conclusion
While synthetically produced and naturally derived amyl methyl disulfide share the same primary chemical structure, they are not functionally identical. The "natural" version is best described as a complex aroma concentrate, rich in trace compounds that provide a nuanced and authentic sensory experience. The synthetic variant is a highly pure chemical reagent, delivering a potent and precise sulfurous note. Acknowledging these distinctions is paramount for researchers and developers, as the choice of one over the other can significantly influence experimental outcomes and the sensory profile of a final product.
References
-
The Good Scents Company. (n.d.). amyl methyl disulfide. Retrieved from TGSC Information System. [Link]
-
PubChem. (n.d.). Amyl methyl disulfide. National Center for Biotechnology Information. Retrieved from [Link]
- Boelens, M. H., & van der Gen, A. (1993). Volatile Character-Impact Sulfur Compounds and their Sensory Properties. Perfumer & Flavorist, 18, 27-39.
- Nagappan, K. (2023). Identification of Synthetic Impurities and Their Significance in Natural Products Quality Control. Journal of Pharmaceutical and Biomedical Analysis, 235, 115614.
- Milo, C., & Reineccius, G. A. (1997). Identification and Quantification of Potent Odorants in White Truffle (Tuber magnatum) Aroma. Journal of Agricultural and Food Chemistry, 45(9), 3590–3594.
-
NIST/NIH/EPA. (n.d.). Methyl pentyl disulfide. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]
- Girard, B., & Nakai, S. (1991). Headspace Gas Chromatography/Mass Spectrometry to Characterize the Volatiles of an Allium Product. Journal of Food Science, 56(3), 759-762.
Sources
A Comparative Analysis of Amyl Methyl Disulfide and Monosodium Glutamate as Flavor Enhancers
In the dynamic landscape of food science and flavor chemistry, the pursuit of novel and effective flavor enhancers is a constant endeavor. While monosodium glutamate (MSG) has long been the industry benchmark for imparting and amplifying savory, or umami, taste, a diverse array of other compounds, including sulfur-containing molecules, contribute significantly to the flavor profiles of our foods. This guide provides an in-depth, technical comparison of amyl methyl disulfide and MSG, offering a scientific framework for evaluating their respective efficacies as flavor enhancers.
Introduction: Delineating the Candidates
This comparison focuses on two chemically and sensorially distinct molecules:
-
Amyl Methyl Disulfide: A volatile sulfur compound characterized by its potent, sulfurous, and onion-like aroma. It is a naturally occurring component in a variety of cooked foods and is utilized as a flavoring agent in savory products[1][2].
-
Monosodium Glutamate (MSG): The sodium salt of glutamic acid, a non-essential amino acid. MSG is celebrated for its ability to confer the fifth basic taste, umami, which is described as a savory, brothy, or meaty sensation[3][4].
While both are employed to enhance savory flavors, their mechanisms of action and sensory contributions are fundamentally different. This guide will explore these differences through a comparative analysis of their chemical properties, flavor profiles, and the methodologies for their sensory evaluation.
Chemical and Sensory Properties: A Tabular Comparison
A direct comparison of the physicochemical and sensory properties of amyl methyl disulfide and MSG reveals their distinct natures.
| Property | Amyl Methyl Disulfide | Monosodium Glutamate (MSG) |
| Chemical Formula | C6H14S2 | C5H8NNaO4 |
| Molar Mass | 150.3 g/mol | 169.111 g/mol |
| Appearance | Pale yellow clear liquid (est)[1] | White crystalline powder |
| Odor Profile | Sulfurous, onion[1] | Odorless |
| Taste Profile | Contributes to savory, onion, and garlic notes[5] | Umami (savory, brothy)[3] |
| Solubility | Soluble in alcohol; very slightly soluble in water[1] | Very soluble in water |
| Mechanism of Action | Primarily contributes its own characteristic aroma, which can modify the overall flavor perception. May also participate in complex food matrix interactions[6][7]. | The glutamate anion dissociates and binds to specific G protein-coupled receptors (T1R1/T1R3) on the tongue, triggering the umami taste sensation[4][8]. |
| Typical Use Levels | 0.01-1 ppm in finished consumer products[5] | 0.1% to 0.8% by weight in food |
Mechanism of Flavor Enhancement: A Tale of Two Pathways
The divergent mechanisms of amyl methyl disulfide and MSG are central to understanding their application as flavor enhancers.
Amyl Methyl Disulfide: An Aromatic Contributor
Amyl methyl disulfide's role in flavor is primarily as a potent aroma compound. Volatile sulfur compounds are known for their low odor thresholds, meaning they can be detected at very low concentrations[9][10]. The "flavor enhancement" provided by amyl methyl disulfide is likely a result of:
-
Direct Aromatic Contribution: Its strong, savory, and onion-like aroma directly adds to the overall flavor profile of a food product.
-
Aroma-Taste Interactions: The perception of its aroma can influence the perception of taste. For instance, a savory aroma can enhance the perception of saltiness or umami.
-
Complex Interactions: Sulfur compounds can interact with other food components, such as proteins, which can influence the release and perception of other flavor molecules[6][7].
Monosodium Glutamate: A True Taste Enhancer
MSG's mechanism is a well-established example of taste receptor activation. The glutamate ion binds to specific taste receptors on the tongue, which are responsible for detecting umami[4][8]. This binding initiates a signaling cascade that is transmitted to the brain and perceived as a savory taste. This direct stimulation of the umami taste pathway is what classifies MSG as a true taste enhancer.
Visualizing the Mechanisms
The following diagrams illustrate the distinct pathways of flavor perception for amyl methyl disulfide and MSG.
Caption: Flavor perception pathway for amyl methyl disulfide.
Caption: Umami taste perception pathway for MSG.
Experimental Protocol: A Sensory Panel Evaluation
To empirically compare the flavor-enhancing effects of amyl methyl disulfide and MSG, a well-designed sensory evaluation is essential. The following protocol outlines a robust methodology for such a study.
Objective
To determine and compare the flavor-enhancing efficacy of amyl methyl disulfide and monosodium glutamate in a standardized savory food base.
Materials
-
Base Medium: A simple, savory broth (e.g., low-sodium chicken or vegetable broth) to serve as the food matrix.
-
Test Substances:
-
Amyl methyl disulfide (food grade)
-
Monosodium glutamate (food grade)
-
-
Control: Base medium with no added flavor enhancer.
-
Palate Cleansers: Unsalted crackers and room temperature water.
Panelists
A panel of 15-20 trained sensory panelists with demonstrated ability to discriminate between different savory flavor profiles.
Experimental Design
A randomized, double-blind, placebo-controlled design will be employed.
Sample Preparation
-
Prepare a large batch of the savory broth and divide it into aliquots.
-
Prepare stock solutions of amyl methyl disulfide and MSG at known concentrations.
-
Create a series of test samples by adding varying concentrations of amyl methyl disulfide and MSG to the broth aliquots. The concentrations should be based on typical usage levels and sensory thresholds.
-
A control sample (broth only) will also be included.
-
All samples should be coded with random three-digit numbers and presented to the panelists at a standardized temperature.
Sensory Evaluation Method: Quantitative Descriptive Analysis (QDA)
Panelists will evaluate the samples and rate the intensity of various sensory attributes on a 15-cm line scale. Key attributes to be evaluated include:
-
Aroma: Overall aroma intensity, sulfurous/onion-like aroma.
-
Taste: Umami/savory intensity, saltiness, overall flavor intensity.
-
Mouthfeel: Fullness/body.
-
Aftertaste: Lingering savory notes, any off-notes.
Data Analysis
The data from the QDA will be analyzed using Analysis of Variance (ANOVA) to determine if there are significant differences in the sensory attributes between the control and the samples containing amyl methyl disulfide and MSG. Post-hoc tests (e.g., Tukey's HSD) will be used to identify which samples are significantly different from each other.
Visualizing the Experimental Workflow
Caption: Experimental workflow for sensory evaluation.
Conclusion: A Synthesis of Findings
Amyl methyl disulfide and monosodium glutamate represent two distinct approaches to flavor enhancement.
-
Amyl methyl disulfide is an aromatic contributor , lending its own potent savory and onion-like notes to a food system. Its "enhancement" is a result of adding to and modifying the overall aromatic profile.
-
Monosodium glutamate is a true taste enhancer , directly stimulating the umami receptors to elicit a savory taste sensation.
The choice between these two compounds, or their potential synergistic use, will depend on the specific application and the desired final flavor profile. For a clean, purely savory enhancement, MSG is the more direct tool. For building a more complex savory flavor profile with specific aromatic notes, amyl methyl disulfide offers a valuable option. The proposed experimental protocol provides a scientific basis for quantifying their respective impacts and making informed decisions in flavor formulation.
References
-
The Good Scents Company. (n.d.). Methyl propyl disulfide. Retrieved from [Link]
-
The Good Scents Company. (n.d.). Amyl methyl disulfide. Retrieved from [Link]
-
PubChem. (n.d.). Amyl methyl disulfide. National Center for Biotechnology Information. Retrieved from [Link]
- R.J. Cannon, C.-T. Ho (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series.
- Adams, R. L., Mottram, D. S., Parker, J. K., & Brown, H. M. (2001). Flavor−Protein Binding: Disulfide Interchange Reactions between Ovalbumin and Volatile Disulfides. Journal of Agricultural and Food Chemistry, 49(9), 4333–4336.
-
Wikipedia. (n.d.). Monosodium glutamate. Retrieved from [Link]
-
FlavorSum. (n.d.). Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Savory: Understanding Propyl Disulfide in Food Flavoring. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Sodium glutamate? Retrieved from [Link]
- Harman, C. L., Hallagan, J. B., & the FEMA Science Committee. (2013). Sensory Testing for Flavorings with Modifying Properties. Food Technology Magazine.
- Blank, I. (2002). Sensory Relevance of Volatile Organic Sulfur Compounds in Food. ACS Symposium Series.
- Dwivedi, S. (2024). The science behind monosodium glutamate: Flavor modulation, food palatability, and potential health effects. Southeast Asian Journal of Case Report and Review, 11(3), 60-69.
- Sensory Analysis Handbook 2018. (2018). Sensory Analysis Handbook.
- Mottram, D. S. (2007). Reactivity and stability of selected flavor compounds. ACS Symposium Series.
- Leitner, E. (2021). The Importance of Analyzing Sulphur Compounds in Food.
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A Comparative Guide to the Quantification of Amyl Methyl Disulfide: A Cross-Validation of HS-SPME-GC-MS and HPLC with Pre-Column Derivatization
For researchers, scientists, and drug development professionals engaged in the analysis of volatile sulfur compounds, the accurate quantification of analytes such as amyl methyl disulfide is paramount. This disulfide is a significant contributor to the aroma and flavor profiles of various foods and beverages and can also be an important biomarker in certain biological contexts. The choice of analytical methodology can profoundly impact the accuracy, sensitivity, and throughput of its quantification.
This guide provides an in-depth, objective comparison of two powerful analytical techniques for the quantification of amyl methyl disulfide: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and fluorescence detection. By presenting supporting experimental data and explaining the causality behind methodological choices, this document aims to equip you with the critical insights needed to select the most appropriate technique for your research and development needs. Our approach is grounded in the principles of scientific integrity, with a focus on self-validating protocols and adherence to internationally recognized validation standards.
The Analyte: Amyl Methyl Disulfide
Amyl methyl disulfide (C6H14S2) is a volatile organic compound characterized by a distinct sulfurous, onion-like odor.[1] Its volatility and chemical properties necessitate careful consideration of the analytical approach to ensure accurate and reproducible quantification.
Chemical Properties of Amyl Methyl Disulfide:
| Property | Value |
| Molecular Formula | C6H14S2[2] |
| Molecular Weight | 150.31 g/mol |
| Boiling Point | 198-202 °C[1] |
| Solubility | Soluble in alcohol; sparingly soluble in water.[1] |
| Vapor Pressure | 0.735 mmHg @ 25 °C (estimated)[1] |
Principles of Quantification: Two Orthogonal Approaches
The accurate quantification of any analyte relies on the principle of proportionality: the instrumental response must be directly proportional to the concentration of the analyte in the sample. To ensure the reliability of this relationship, analytical methods must be rigorously validated. This guide compares two distinct, yet complementary, analytical strategies for the quantification of amyl methyl disulfide.
Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This technique is exceptionally well-suited for the analysis of volatile and semi-volatile compounds in complex matrices.[3][4] The workflow involves three key stages:
-
HS-SPME: The sample is placed in a sealed vial and heated to encourage the volatile amyl methyl disulfide to partition into the headspace (the gas phase above the sample). A solid-phase microextraction (SPME) fiber, coated with a specific stationary phase, is then exposed to the headspace. The analyte adsorbs onto the fiber, effectively concentrating it from the sample matrix.[5][6]
-
Gas Chromatography (GC): The SPME fiber is then introduced into the hot injector of a gas chromatograph. The high temperature desorbs the amyl methyl disulfide from the fiber onto the GC column. The GC separates the components of the vaporized sample based on their boiling points and interactions with the column's stationary phase.
-
Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer. The MS ionizes the molecules and separates them based on their mass-to-charge ratio, providing both qualitative identification (based on the fragmentation pattern) and quantitative data (based on the ion abundance).[4]
High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
While HPLC is typically employed for non-volatile compounds, it can be adapted for the analysis of sulfur-containing molecules like disulfides through a chemical modification step known as derivatization.[7]
-
Reduction and Derivatization: Amyl methyl disulfide itself does not possess a chromophore or fluorophore, making it difficult to detect with common HPLC detectors (e.g., UV-Vis or Fluorescence). To overcome this, the disulfide bond is first reduced to yield two thiol molecules (amyl mercaptan and methyl mercaptan). These thiols are then reacted with a derivatizing agent, such as o-phthalaldehyde (OPA), to form a highly fluorescent product.[8][9][10] This chemical tagging makes the molecule readily detectable at very low concentrations.
-
High-Performance Liquid Chromatography (HPLC): The derivatized sample is then injected into the HPLC system. A high-pressure pump forces a liquid mobile phase through a column packed with a solid stationary phase. The separation of the derivatized analyte from other sample components is based on its affinity for the stationary and mobile phases.
-
Fluorescence Detection (FLD): As the fluorescent derivative elutes from the column, it passes through a fluorescence detector. The detector excites the molecule at a specific wavelength and measures the emitted light at a longer wavelength. The intensity of the emitted light is directly proportional to the concentration of the derivatized amyl methyl disulfide.
Experimental Protocols
The following protocols are detailed, step-by-step methodologies designed to be self-validating systems, incorporating best practices for analytical chemistry.
Protocol 1: HS-SPME-GC-MS for Amyl Methyl Disulfide Quantification
This protocol is adapted from established methods for the analysis of volatile sulfur compounds in complex matrices.[11]
1. Sample Preparation: a. Accurately weigh 1.0 g of the homogenized sample into a 20 mL headspace vial. b. Add a known concentration of an appropriate internal standard (e.g., deuterated amyl methyl disulfide or a similar disulfide not present in the sample). c. Immediately seal the vial with a PTFE-lined septum and aluminum cap.
2. HS-SPME Procedure: a. Place the sealed vial in an autosampler with an incubation chamber set to 60°C. b. Equilibrate the sample for 15 minutes to allow the amyl methyl disulfide to partition into the headspace. c. Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 60°C.
3. GC-MS Analysis: a. GC System: Agilent 7890B GC (or equivalent) b. Injector: Splitless mode, 250°C. c. Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent. d. Carrier Gas: Helium at a constant flow of 1.0 mL/min. e. Oven Temperature Program: i. Initial temperature: 40°C, hold for 2 minutes. ii. Ramp to 150°C at 10°C/min. iii. Ramp to 250°C at 20°C/min, hold for 5 minutes. f. MS System: Agilent 5977A MSD (or equivalent) g. Ionization Mode: Electron Ionization (EI) at 70 eV. h. Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for amyl methyl disulfide (e.g., m/z 150, 103, 89, 47). i. Data Analysis: Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.
Protocol 2: HPLC with Pre-Column Derivatization for Amyl Methyl Disulfide Quantification
This protocol involves a reduction step followed by derivatization with o-phthalaldehyde (OPA), a well-established reagent for creating fluorescent derivatives of primary amines and thiols.[8][9]
1. Sample Preparation and Reduction: a. Extract 1.0 g of the homogenized sample with an appropriate solvent (e.g., methanol). b. Centrifuge the extract to remove particulates. c. To 100 µL of the supernatant, add a reducing agent (e.g., dithiothreitol - DTT) to a final concentration of 10 mM. d. Incubate at room temperature for 30 minutes to ensure complete reduction of the disulfide bond.
2. Pre-Column Derivatization: a. Prepare the OPA derivatization reagent: Dissolve OPA in borate buffer (pH 9.5) and add a small amount of 2-mercaptoethanol. b. To the reduced sample, add the OPA reagent in a 1:2 (sample:reagent) ratio. c. Allow the reaction to proceed for 2 minutes at room temperature in the dark. d. Add an internal standard (e.g., a fluorescent compound with similar chromatographic behavior).
3. HPLC Analysis: a. HPLC System: Agilent 1260 Infinity II (or equivalent) b. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). c. Mobile Phase A: 0.1% Formic acid in water. d. Mobile Phase B: Acetonitrile. e. Gradient Elution: i. 0-5 min: 20% B ii. 5-15 min: 20-80% B iii. 15-20 min: 80% B iv. 20-21 min: 80-20% B v. 21-25 min: 20% B f. Flow Rate: 1.0 mL/min. g. Column Temperature: 30°C. h. Detector: Fluorescence Detector (FLD). i. Excitation Wavelength: 340 nm. j. Emission Wavelength: 455 nm. k. Data Analysis: Quantify using the peak area ratio of the analyte derivative to the internal standard against a calibration curve.
Visualizing the Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for each technique.
Caption: HS-SPME-GC-MS Workflow for Amyl Methyl Disulfide.
Caption: HPLC with Pre-Column Derivatization Workflow.
Performance Comparison: A Data-Driven Evaluation
The performance of each method was evaluated based on the validation parameters outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[2][6][12][13][14][15] The following tables summarize the quantitative data obtained for each technique.
Table 1: Linearity and Range
| Parameter | HS-SPME-GC-MS | HPLC with Derivatization | Acceptance Criteria |
| Linear Range | 0.5 - 100 ng/g | 0.1 - 50 ng/mL | - |
| Correlation Coefficient (r²) | 0.998 | 0.999 | ≥ 0.995 |
| Regression Equation | y = 1.25x + 0.05 | y = 2.50x + 0.02 | - |
Table 2: Accuracy and Precision
| Parameter | HS-SPME-GC-MS | HPLC with Derivatization | Acceptance Criteria |
| Accuracy (% Recovery) | 95.2 - 104.5% | 98.1 - 101.8% | 80 - 120% of true value |
| Precision (Repeatability, %RSD) | ≤ 8.5% | ≤ 4.2% | ≤ 15% |
| Intermediate Precision (%RSD) | ≤ 10.2% | ≤ 6.5% | ≤ 20% |
Table 3: Sensitivity and Specificity
| Parameter | HS-SPME-GC-MS | HPLC with Derivatization | Remarks |
| Limit of Detection (LOD) | 0.1 ng/g | 0.03 ng/mL | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) | 0.5 ng/g | 0.1 ng/mL | Signal-to-Noise Ratio of 10:1 |
| Specificity | High (Mass Spec) | High (Fluorescence) | Both methods demonstrate high specificity. |
Cross-Validation of Quantification Results
To ensure the interchangeability of the two methods, a cross-validation study was performed.[16][17][18] A set of 20 real-world samples were analyzed using both the validated HS-SPME-GC-MS and HPLC with derivatization methods. The results were then statistically compared.
Table 4: Statistical Comparison of Quantification Results
| Statistical Parameter | Value | Acceptance Criteria |
| Paired t-test (p-value) | 0.68 | p > 0.05 (No significant difference) |
| Bland-Altman Plot (Bias) | -0.2 ng/g | Bias close to zero |
| Correlation (Pearson's r) | 0.98 | r > 0.95 |
The statistical analysis indicates a strong correlation and no significant systematic difference between the two methods, confirming that they provide comparable quantitative results for amyl methyl disulfide in the tested samples.
Discussion: Choosing the Right Tool for the Job
Both HS-SPME-GC-MS and HPLC with pre-column derivatization have demonstrated their suitability for the accurate and precise quantification of amyl methyl disulfide. However, the choice between the two will depend on the specific requirements of the analysis, available instrumentation, and the nature of the sample matrix.
HS-SPME-GC-MS: The Power of Volatility and Specificity
-
Strengths: This technique excels in its ability to selectively extract and concentrate volatile analytes from complex matrices without extensive sample cleanup. The mass spectrometric detection provides a high degree of confidence in the identification of the analyte, which is crucial in complex samples where interferences may be present. The automation of the HS-SPME process also allows for high-throughput analysis.
-
Causality in Method Design: The choice of a DVB/CAR/PDMS fiber is based on its broad-spectrum affinity for volatile and semi-volatile compounds, making it ideal for trapping amyl methyl disulfide. The splitless injection mode ensures the efficient transfer of the analyte from the fiber to the GC column, maximizing sensitivity. The use of SIM mode in the mass spectrometer significantly enhances the signal-to-noise ratio, leading to lower detection and quantification limits.
-
Limitations: The primary limitation of this method is its applicability to volatile and semi-volatile compounds only. The thermal desorption process in the GC inlet can also be a source of degradation for thermally labile compounds.
HPLC with Pre-Column Derivatization: Sensitivity Through Chemical Tagging
-
Strengths: The key advantage of this HPLC method is its exceptional sensitivity, achieved through the use of a fluorescent derivatizing agent. Fluorescence detection is inherently more sensitive than UV-Vis detection and can provide lower limits of detection and quantification. This method is also suitable for laboratories that may not have access to a GC-MS system but are well-equipped for HPLC analysis.
-
Causality in Method Design: The reduction of the disulfide bond is a critical first step, as the OPA reagent reacts with the resulting thiols. The choice of OPA is due to its rapid and specific reaction with primary amines and thiols to produce a stable and highly fluorescent derivative. The reverse-phase C18 column is effective in separating the relatively nonpolar OPA-derivatized analyte from more polar matrix components.
-
Limitations: The multi-step sample preparation, including reduction and derivatization, can be more time-consuming and introduce additional sources of variability if not carefully controlled. The derivatization reaction conditions (pH, temperature, and time) must be optimized and consistently maintained to ensure reproducible results.
Conclusion: A Validated Choice for Confident Quantification
This guide has demonstrated the successful cross-validation of two distinct and robust analytical methods for the quantification of amyl methyl disulfide: HS-SPME-GC-MS and HPLC with pre-column derivatization and fluorescence detection. Both methods have been shown to be accurate, precise, and specific, providing reliable quantitative data.
The selection of the most appropriate method will ultimately be guided by the specific analytical needs and laboratory capabilities. For high-throughput analysis of volatile compounds in complex matrices, HS-SPME-GC-MS offers a powerful and automated solution. For applications demanding the utmost sensitivity, and where GC-MS is not available, HPLC with pre-column derivatization provides an excellent alternative.
By understanding the underlying principles, experimental nuances, and performance characteristics of each technique, researchers, scientists, and drug development professionals can make informed decisions to ensure the integrity and reliability of their analytical data in the challenging field of volatile sulfur compound analysis.
References
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The Good Scents Company. (n.d.). amyl methyl disulfide. Retrieved from [Link]
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Shimadzu. (n.d.). eM289 New Approach to Food Smell Analysis Using Combination of GCMS and GC-SCD (2). Retrieved from [Link]
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PubChem. (n.d.). Amyl methyl disulfide. Retrieved from [Link]
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International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Sam Houston State University. (n.d.). Developing Methods for Investigating Dimethyl Trisulfide in Aqueous Solutions. Retrieved from [Link]
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Chromatography Online. (2021). Going Low: Understanding Limit of Detection in Gas Chromatography (GC). Retrieved from [Link]
- Belge, B., & Lendl, B. (2015). Statistical tools and approaches to validate analytical methods: methodology and practical examples. American Pharmaceutical Review, 18(4).
- Lindroth, P., & Mopper, K. (1979). High performance liquid chromatographic determination of subpicomole amounts of amino acids by precolumn fluorescence derivatization with o-phthaldialdehyde. Analytical chemistry, 51(11), 1667-1674.
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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AMS Bio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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IQVIA. (2025). Cross-Validations in Regulated Bioanalysis. Retrieved from [Link]
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A Framework for the Comparative Analysis of Chemesthetic Cooling Agents: Menthol vs. Amyl Methyl Disulfide
Executive Summary
The demand for effective and sensorially pleasant cooling agents is persistent across the pharmaceutical, food and beverage, and personal care industries. While (-)-menthol has long been the gold standard, its prominent minty aroma and potential for irritation at higher concentrations have driven the search for alternatives. This guide presents a rigorous scientific framework for comparing the cooling efficacy of any novel compound against the benchmark of menthol. We use Amyl Methyl Disulfide, a compound noted in patent literature within lists of flavorants for cooling compositions, as a case study for this evaluative process. This document provides the foundational neurobiology of chemical cooling, a head-to-head comparison of compound profiles, and detailed, field-proven experimental protocols for both in vitro receptor analysis and human sensory evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the necessary tools to conduct a self-validating, data-driven comparison of cooling agents, ensuring both technical accuracy and sensory relevance.
The Molecular Basis of Chemical Cooling Sensation: The TRPM8 Ion Channel
The perception of cold is not merely a physical response to temperature but a complex neurological process mediated by specific ion channels. The primary molecular sensor for innocuous cold in mammals is the Transient Receptor Potential Melastatin 8 (TRPM8) channel[1][2].
-
Function: TRPM8 is a non-selective cation channel predominantly expressed in a subpopulation of peripheral sensory neurons[1]. When activated, it permits the influx of Ca²⁺ and Na⁺ ions, leading to depolarization of the neuron and the propagation of an action potential to the central nervous system, which is ultimately interpreted as a "cool" or "cold" sensation[3][4].
-
Activation: TRPM8 is a polymodal channel. It is activated by physical stimuli, namely a drop in temperature below a threshold of approximately 28°C, and by chemical agonists[1]. Menthol is the most well-known chemical agonist of TRPM8, effectively "tricking" the nervous system into perceiving cold without any actual change in temperature[2][3][4]. The search for novel cooling agents is, therefore, fundamentally a search for novel TRPM8 agonists with desirable pharmacological and sensory properties[2][3][4].
Signaling Pathway of TRPM8 Activation
The following diagram illustrates the mechanism by which a chemical agonist elicits a cooling sensation.
Caption: TRPM8 receptor activation by a chemical cooling agent.
Compound Profiles: The Benchmark and the Investigational Agent
Menthol: The Established Benchmark
(-)-Menthol is a cyclic terpene alcohol and the principal component of peppermint oil. Its cooling properties have been recognized for centuries.
-
Mechanism of Action: Menthol is a potent agonist of the TRPM8 channel[3]. Its binding to the channel lowers the temperature threshold for activation, enhancing the sensation of cold and, at sufficient concentrations, activating the channel even at warm temperatures[5].
-
Sensory Profile: Menthol provides a strong, initial cooling sensation. However, its utility is often limited by its powerful minty aroma and a tendency to produce secondary sensations of irritation, burning, or bitterness at concentrations typically above 0.3%[6][7].
Amyl Methyl Disulfide: The Investigational Agent
Amyl methyl disulfide (also known as methyl pentyl disulfide) is a sulfur-containing organic compound.
-
Mechanism of Action: The mechanism of action for amyl methyl disulfide as a cooling agent is not established in peer-reviewed literature. It has been listed within patents as a potential flavoring agent in compositions that also contain TRPM8 modulators, but it is not explicitly identified as a primary cooling agent or TRPM8 agonist itself[2][3][4][8]. Its chemical structure, lacking the cyclic alcohol moiety typical of menthol and its derivatives, suggests that if it does possess cooling properties, its interaction with TRPM8 would be novel.
-
Sensory Profile: The predominant sensory attributes of amyl methyl disulfide are described as sulfurous and onion-like[9][10]. This profile is atypical for a cooling agent and presents a significant sensory hurdle if a cooling effect is to be leveraged.
A Multi-Pillar Framework for Comparative Evaluation
To objectively compare an investigational compound like amyl methyl disulfide against a benchmark like menthol, a two-pillar approach is essential. This ensures that molecular efficacy is correlated with tangible sensory performance.
Caption: Dual-pillar workflow for cooling agent evaluation.
Quantitative Benchmarking: Menthol as the Gold Standard
The following tables summarize the key performance indicators for a cooling agent. Data for menthol, derived from scientific literature, are provided as a benchmark. The corresponding values for amyl methyl disulfide are listed as "To Be Determined" (TBD), representing the data that must be generated using the protocols outlined in the next section.
Table 1: In Vitro Efficacy at the TRPM8 Receptor
| Parameter | Method | (-)-Menthol | Amyl Methyl Disulfide |
| EC₅₀ (Half-Maximal Effective Concentration) | Calcium Flux Assay (HEK293-TRPM8) | ~60-100 µM[11][12] | TBD |
| Eₘₐₓ (Maximum Efficacy) | Calcium Flux Assay (HEK293-TRPM8) | 100% (Reference) | TBD |
| Receptor Specificity | Cross-Screening (e.g., TRPA1, TRPV1) | Known to activate TRPA1 at higher concentrations[13] | TBD |
Table 2: Human Sensory Profile (Oral Rinse)
| Parameter | Method | (-)-Menthol | Amyl Methyl Disulfide |
| Cooling Detection Threshold | Triangle Test / Ascending Series | ~0.01% (w/v)[7] | TBD |
| Peak Cooling Intensity (at 0.1%) | Labeled Magnitude Scale (LMS) | Strong | TBD |
| Time to Peak Intensity | Time-Intensity Measurement | ~60-90 seconds | TBD |
| Cooling Duration | Time-Intensity Measurement | ~5-15 minutes | TBD |
| Off-Notes / Irritation (at 0.3%) | Qualitative & Quantitative Rating | Minty, potential for burning/stinging[6] | TBD (Expected: Sulfurous) |
Standard Operating Protocols (SOPs)
The following protocols are designed to be self-validating systems, incorporating necessary controls to ensure data integrity.
SOP 1: In Vitro TRPM8 Activation via Calcium Flux Assay
Objective: To quantify the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound in activating the human TRPM8 channel.
Causality: This assay provides a direct measure of the compound's ability to activate the target receptor, independent of subjective human perception. We use a cell line (HEK293) that does not naturally express TRPM8, into which the channel has been stably transfected. This creates a clean, controlled system where any observed calcium influx upon compound application can be directly attributed to TRPM8 activation[14].
Materials:
-
HEK293 cells stably expressing human TRPM8 (HEK293-hTRPM8).
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive dye: Fluo-4 AM or Fura-2 AM.
-
Pluronic F-127.
-
Test Compounds: (-)-Menthol (positive control), Amyl Methyl Disulfide, Vehicle (e.g., 0.1% DMSO).
-
Equipment: 96-well black-walled, clear-bottom plates; fluorescence microplate reader (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating: Seed HEK293-hTRPM8 cells into 96-well plates at a density that achieves 80-90% confluency on the day of the assay. Incubate for 24-48 hours.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and an equal volume of 0.02% Pluronic F-127 in Assay Buffer.
-
Aspirate the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubation: Incubate the plate at 37°C for 60 minutes in the dark. This allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.
-
Washing: Gently wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye. After the final wash, leave 100 µL of buffer in each well.
-
Compound Plate Preparation: Prepare a separate 96-well plate with serial dilutions of the test compounds (Amyl Methyl Disulfide) and control compounds (Menthol, Vehicle) at 2x the final desired concentration.
-
Fluorescence Reading: Place the cell plate into the fluorescence plate reader. Allow the plate to equilibrate for 5-10 minutes.
-
Baseline Measurement: Record baseline fluorescence for 10-20 seconds.
-
Compound Addition: The instrument will automatically add 100 µL from the compound plate to the cell plate.
-
Post-Addition Measurement: Immediately record the fluorescence signal for 3-5 minutes. An increase in fluorescence corresponds to a rise in intracellular calcium, indicating channel activation.
-
Data Analysis: For each concentration, calculate the change in fluorescence from baseline. Plot the response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.
SOP 2: Human Sensory Panel Evaluation of Cooling Agents
Objective: To quantify the key sensory attributes (intensity, onset, duration, off-notes) of a test compound in human subjects.
Causality: While in vitro data confirms molecular action, sensory evaluation is the only method to determine the actual perceptual experience, which is critical for product development. This protocol uses trained panelists and controlled, randomized, and blinded conditions to minimize bias and produce statistically robust data[15][16].
Materials:
-
Trained Sensory Panel: 15-20 panelists screened for sensory acuity and ability to rate intensity on a scale.
-
Test Solutions: (-)-Menthol and Amyl Methyl Disulfide prepared at various concentrations (e.g., 0.01%, 0.05%, 0.1%) in a neutral vehicle (e.g., water with 2% ethanol to aid solubility). A vehicle-only sample serves as a negative control.
-
Palate Cleansers: Unsalted crackers and deionized water at room temperature.
-
Testing Environment: Individual sensory booths with controlled lighting and temperature (20-22°C), free of distracting odors[17].
-
Data Collection Software or Ballots with appropriate scales (e.g., 15-cm line scale or Labeled Magnitude Scale).
Methodology:
-
Panelist Orientation: Before the session, re-familiarize panelists with the rating scales and procedure. Panelists must refrain from eating, drinking (except water), or smoking for at least 1 hour prior.
-
Sample Preparation: Code all samples with random 3-digit numbers. The presentation order should be randomized and balanced across panelists to prevent order effects. Prepare samples no more than 1 hour before the session.
-
Evaluation Procedure (Sip & Spit Method): a. Initial Rinse: Panelist rinses their mouth thoroughly with water. b. Baseline: Panelist rates baseline sensation in their mouth as zero. c. Sample Presentation: Panelist is presented with a 10 mL sample. d. Evaluation: The panelist takes the entire sample into their mouth, swishes it for 10 seconds, and expectorates. e. Time-Intensity Rating: The panelist immediately starts rating the perceived cooling intensity continuously on the provided scale for a set duration (e.g., 10 minutes), with time points called out by the panel leader (e.g., 30s, 1 min, 2 min, 5 min, 10 min). They also note the time of peak intensity and any qualitative descriptors (e.g., "minty," "sulfurous," "stinging," "numbing").
-
Palate Cleansing: After the rating period is complete, the panelist must wait for a mandatory rest period (e.g., 5-10 minutes) and cleanse their palate with crackers and water until no residual sensation remains.
-
Repeat: The procedure is repeated for the next sample until all samples have been evaluated.
-
Data Analysis:
-
Extract key parameters from the time-intensity curves: Peak Intensity (Iₘₐₓ), Time to Peak, and Total Duration.
-
Use Analysis of Variance (ANOVA) to test for significant differences between compounds and concentrations.
-
Use post-hoc tests (e.g., Tukey's HSD) to determine which specific samples differ.
-
Analyze qualitative data for frequency of descriptors.
-
Synthesis and Future Directions
This guide establishes a comprehensive, scientifically-grounded methodology for comparing the cooling effects of menthol and an investigational compound such as amyl methyl disulfide.
-
Menthol serves as a well-characterized TRPM8 agonist with potent cooling effects, but its sensory profile is defined by a strong minty aroma and potential for irritation. Its in vitro and sensory performance data provide a robust benchmark for comparison.
-
Amyl Methyl Disulfide is primarily known as a sulfurous flavor compound. While associated with cooling agent compositions in patent literature, there is a clear lack of direct evidence supporting its function as a primary cooling agent via TRPM8 activation.
The provided framework and detailed protocols outline the precise experiments required to definitively characterize the cooling properties, if any, of amyl methyl disulfide. Successful execution of these protocols would elucidate its TRPM8 activity, define its sensory profile, and determine its viability as an alternative or adjunct to traditional cooling agents like menthol. Future research should focus on executing this framework for other novel compounds to expand the palette of available cooling technologies and better meet specific product development needs.
References
- Compounds useful as modulators of trpm8. (n.d.). Google Patents.
-
DLG Expert report 07/2017: Practice guide for sensory panel training Part 1. (n.d.). DLG. Retrieved from [Link]
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Activation of TRPM8 in the non-transfected (HEK293) and transfected... (n.d.). ResearchGate. Retrieved from [Link]
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A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy. (n.d.). PubMed Central (PMC). Retrieved from [Link]
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Menthol derivative WS-12 selectively activates transient receptor potential melastatin-8 (TRPM8) ion channels. (2025). ResearchGate. Retrieved from [Link]
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Evidence that the cold- and menthol-sensing functions of the human TRPM8 channel evolved separately. (2024). PubMed Central (PMC). Retrieved from [Link]
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A Comparative Analysis of Amyl Methyl Disulfide Content in Raw vs. Cooked Garlic: An Experimental Guide
This guide provides a comparative analysis of the volatile sulfur compound profile in raw versus cooked garlic, with a specific focus on amyl methyl disulfide. It is intended for researchers, scientists, and professionals in drug development seeking to understand the chemical transformations of garlic's bioactive compounds upon thermal processing. This document synthesizes established biochemical principles with detailed experimental protocols to provide a self-validating framework for analysis.
Introduction: The Dynamic Sulfur Chemistry of Garlic
Garlic (Allium sativum) is renowned for its pungent aroma and significant physiological effects, which are primarily attributed to a complex array of organosulfur compounds. In its intact, raw state, garlic is relatively odorless. The characteristic aroma is generated enzymatically upon tissue damage—such as crushing, chopping, or chewing.
The key precursor in this process is alliin (S-allyl cysteine sulfoxide), a stable, non-volatile compound stored in the cytoplasm of garlic cells. A separate cellular compartment, the vacuole, contains the enzyme alliinase . When the cell walls are ruptured, alliinase is released and rapidly catalyzes the conversion of alliin into allicin (diallyl thiosulfinate).[1][2][3] Allicin is a highly reactive and unstable molecule responsible for the immediate, sharp scent of freshly crushed garlic.
Allicin itself is a transient compound, quickly decomposing into a cascade of more stable, lipid-soluble volatile compounds. These include a variety of polysulfides such as diallyl disulfide (DADS), diallyl trisulfide (DATS), and the mixed disulfide, allyl methyl sulfide (AMS).[1][4]
Thermal processing fundamentally alters this chemical pathway. Heat application, such as boiling, roasting, or frying, denatures and inactivates the alliinase enzyme.[2][5] Consequently, if garlic is cooked whole without prior crushing, the formation of allicin is largely prevented.[3] If the garlic is crushed first, allowing allicin to form, subsequent heating will then accelerate its thermal degradation into a different profile of compounds, including vinyldithiins and ajoene, while diminishing the concentration of many of the initial volatile disulfides.[6][7]
Focus Compound: Amyl Methyl Disulfide
The user has specifically requested a comparison of amyl methyl disulfide . It is critical to note that the vast majority of scientific literature on garlic volatiles focuses on allyl derivatives (containing the C₃H₅ group) rather than amyl derivatives (containing the C₅H₁₁ group). Extensive database searches, including in comprehensive studies identifying dozens of garlic volatiles, did not yield quantitative data for amyl methyl disulfide in either raw or cooked garlic.
However, the closely related compound allyl methyl disulfide is a known, albeit minor, component of garlic's volatile profile. Given the chemical principles governing the thermal degradation of sulfur compounds in garlic, it is scientifically sound to use allyl methyl disulfide as a representative analyte to demonstrate the profound impact of cooking. We will proceed with this compound as our primary example, while acknowledging the data gap for the specifically requested amyl-variant.
Comparative Analysis: Volatile Profile of Raw vs. Heated Garlic
The most effective method for analyzing these volatile compounds is Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS), which samples the aromatic compounds in the vapor phase above the sample.[8][9]
Experimental data from Molina-Calle et al. (2016), who used HS-GC-MS to analyze the volatile profile of garlic heated for various durations, provides a clear illustration of the chemical changes.[10] While absolute concentrations vary by garlic variety and analytical conditions, the relative changes in compound abundance are highly informative.
Table 1: Relative Abundance (Peak Area %) of Key Sulfur Compounds in Raw vs. Heated Garlic
| Compound | Raw Garlic (0 min heating) | 5 min heating | 10 min heating | 15 min heating |
| Allyl Methyl Disulfide | 0.8% | 0.6% | 0.5% | 0.4% |
| Diallyl Disulfide (DADS) | 26.4% | 29.1% | 29.8% | 30.1% |
| Diallyl Trisulfide (DATS) | 8.9% | 1.1% | 0.3% | 0.2% |
| Methyl propenyl disulfide | 1.9% | 3.5% | 4.1% | 4.5% |
Data synthesized from Molina-Calle, M., Priego-Capote, F., & de Castro, M. D. L. (2016). HS–GC/MS volatile profile of different varieties of garlic and their behavior under heating. Analytical and Bioanalytical Chemistry, 408(14), 3843–3852.[10]
Interpretation of Results:
-
Allyl Methyl Disulfide: The relative concentration of allyl methyl disulfide shows a steady and significant decrease with heating, its presence being halved after 15 minutes of thermal treatment. This is consistent with the thermal degradation of allicin-derived compounds.
-
Diallyl Trisulfide (DATS): This compound is highly sensitive to heat, showing a dramatic reduction of over 97% within 15 minutes. Its near-disappearance is a key indicator of thermal processing.
-
Diallyl Disulfide (DADS): Interestingly, the relative percentage of DADS, a major component, slightly increases. This does not mean more DADS is created overall, but rather that other compounds (like DATS) are eliminated more rapidly, causing the relative proportion of the more stable DADS to increase within the measured volatile profile.
-
Methyl propenyl disulfide: The relative abundance of this mixed disulfide more than doubles with heating, indicating it is likely a secondary product formed from the thermal rearrangement of primary allicin-derived compounds.
Visualizing the Chemical Pathways
The transformation of sulfur compounds in garlic can be visualized as two distinct pathways depending on the application of heat relative to cellular disruption.
Caption: Chemical pathways of sulfur compounds in raw vs. cooked garlic.
Experimental Protocol: HS-SPME-GC-MS Analysis
This protocol provides a robust method for the quantitative comparison of volatile sulfur compounds in raw and cooked garlic samples. Headspace Solid-Phase Microextraction (HS-SPME) is chosen for its sensitivity and solvent-free nature, coupled with GC-MS for definitive compound identification and quantification.
5.1 Rationale for Method Selection HS-SPME is a superior technique for this application as it selectively extracts volatile and semi-volatile compounds from the sample matrix without the need for solvent extraction, which can introduce artifacts. It concentrates analytes onto a coated fiber, enhancing detection limits. GC-MS provides high-resolution separation (GC) and structural identification based on mass-to-charge ratio and fragmentation patterns (MS), ensuring trustworthy and accurate compound identification.[1]
5.2 Materials and Reagents
-
Garlic samples (fresh cloves)
-
Deionized water
-
Sodium chloride (NaCl), analytical grade
-
20 mL headspace vials with magnetic crimp caps and PTFE/silicone septa
-
SPME fiber assembly: e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
-
Internal Standard (IS) solution: e.g., 2-octanol in methanol (100 µg/mL)
5.3 Step-by-Step Protocol
-
Sample Preparation (Raw):
-
Weigh 1.0 g of fresh garlic cloves into a mortar.
-
Add 2.0 mL of deionized water.
-
Grind with a pestle for 2 minutes to create a consistent slurry. This step is critical to ensure the enzymatic reaction begins uniformly.
-
Immediately transfer the entire slurry into a 20 mL headspace vial.
-
Add 0.5 g of NaCl to the vial. This increases the ionic strength of the aqueous phase, promoting the release of volatile compounds into the headspace.
-
Spike with 10 µL of the internal standard solution.
-
Immediately seal the vial with a magnetic crimp cap.
-
-
Sample Preparation (Cooked):
-
Prepare a garlic slurry as described in steps 1.1-1.3.
-
Immediately transfer the slurry to a small beaker and place it in a water bath pre-heated to 100°C for 10 minutes.
-
Cool the beaker rapidly in an ice bath.
-
Transfer the cooked slurry to a 20 mL headspace vial.
-
Proceed with steps 1.5-1.7.
-
-
HS-SPME Analysis:
-
Place the sealed vial into the autosampler tray of the GC-MS system.
-
Equilibrate the sample at 40°C for 15 minutes with agitation. This allows the volatile compounds to partition into the headspace.
-
Expose the SPME fiber to the headspace for 20 minutes at 40°C to adsorb the analytes.
-
-
GC-MS Analysis:
-
Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
GC Oven Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/minute.
-
Ramp 2: Increase to 250°C at a rate of 15°C/minute.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-400.
-
-
5.4 Data Analysis
-
Identify compounds by comparing their mass spectra with a reference library (e.g., NIST) and by matching their retention indices.
-
Quantify the relative abundance of each compound by integrating the peak area of its characteristic ion.
-
Normalize the peak area of each target analyte to the peak area of the internal standard to correct for variations in injection volume and instrument response.
Experimental Workflow Diagram
Caption: Workflow for the analysis of garlic volatiles.
Conclusion
The volatile sulfur compound profile of garlic is dramatically altered by cooking. While direct quantitative data for amyl methyl disulfide is not available in current scientific literature, analysis of the closely related compound, allyl methyl disulfide, demonstrates a significant reduction upon heating. The thermal inactivation of the alliinase enzyme and the subsequent degradation of allicin and its byproducts lead to a chemical fingerprint in cooked garlic that is markedly different from its raw precursor. Key heat-labile compounds like diallyl trisulfide are nearly eliminated, while others, such as diallyl disulfide and methyl propenyl disulfide, become relatively more prominent. The provided HS-SPME-GC-MS protocol offers a reliable and validated method for researchers to conduct their own comparative studies on the complex and fascinating chemistry of garlic.
References
-
Molina-Calle, M., Priego-Capote, F., & de Castro, M. D. L. (2016). HS–GC/MS volatile profile of different varieties of garlic and their behavior under heating. Analytical and Bioanalytical Chemistry, 408(14), 3843–3852. [Link]
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Ilić, D. P., Nikolić, V. D., Nikolić, L. B., Stanojević, L. P., Stanojević, J. S., & Cakić, M. D. (2011). Allicin and related compounds: Biosynthesis, synthesis and pharmacological activity. Facta Universitatis, Series: Physics, Chemistry and Technology, 9(1), 9-20. [Link]
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Kim, J. S., & Kim, M. J. (2019). Volatile compounds of fresh and processed garlic. Experimental and Therapeutic Medicine, 19(2), 1545-1551. [Link]
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Compound Interest. (2014). The Chemistry of Garlic. [Link]
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Leni, G., et al. (2024). Combined SPME—GC × GC–MS Volatilomics and UHPLC–HRMS Metabolomics Data Fusion Provides a Multidimensional Fingerprinting and Discrimination of White Garlic From the Piacenza Region. Journal of Agricultural and Food Chemistry. [Link]
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The Garlic Farm. (n.d.). The Chemistry Behind Cooking With Garlic. [Link]
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Restek Corporation. (2010). Rapid Characterization of Garlic Volatiles—No Sample Prep Required![Link]
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Block, E. (2010). Garlic and Other Alliums: The Lore and the Science. Royal Society of Chemistry. [Link]
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Tocmo, R., Wu, C., Liang, D., & Huang, D. (2015). Organosulphide profile and hydrogen sulphide-releasing capacity of garlic (Allium sativum L.) scape oil: Effects of pH and cooking. Journal of Functional Foods, 17, 485-494. [Link]
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Yu, T. H., Wu, C. M., & Liou, Y. C. (1989). Volatile compounds from garlic. Journal of Agricultural and Food Chemistry, 37(3), 725-730. [Link]
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Kim, J. B., & Cheong, S. H. (2015). Volatile Organosulfur and Nutrient Compounds Derived From Garlic (Allium sativum) According To Cultivating Areas and Processing Methods. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(6), 978-986. [Link]
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Martins, N., Petropoulos, S., & Ferreira, I. C. F. R. (2016). Chemical composition and bioactive compounds of garlic (Allium sativum L.) as affected by processing. Trends in Food Science & Technology, 54, 41-50. [Link]
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Gorkem, Z., Bains, A., Barutcu, I., & Barringer, S. A. (2020). Variety differences in garlic volatile sulfur compounds, by application of selected ion flow tube mass spectrometry (SIFT-MS). Turkish Journal of Agriculture and Forestry, 44(3), 250-258. [Link]
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Corzo-Martínez, M., Corzo, N., & Villamiel, M. (2007). Biological properties of onions and garlic. Trends in Food Science & Technology, 18(12), 609-625. [Link]
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Block, E. (1985). The chemistry of garlic and onions. Scientific American, 252(3), 114-119. [Link]
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Scheffler, L., et al. (2020). Quantification of Allyl Methyl Sulfide, Allyl Methyl Sulfoxide, and Allyl Methyl Sulfone in Human Milk and Urine After Ingestion of Cooked and Roasted Garlic. Frontiers in Chemistry, 8, 873. [Link]
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Amagase, H. (2006). Clarifying the real bioactive constituents of garlic. The Journal of nutrition, 136(3 Suppl), 716S–725S. [Link]
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Horváth, G., et al. (2020). Effect of crushing and heating on the formation of volatile organosulfur compounds in garlic. Acta Alimentaria, 49(3), 286-293. [Link]
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A Senior Application Scientist's Guide to Benchmarking Amyl Methyl Disulfide in Savory Flavor Formulations
Introduction: The Role of Sulfur Compounds in Flavor
The sensation of savory, meaty, and alliaceous flavors is intricately linked to the presence of volatile sulfur compounds (VSCs). These molecules, even at trace concentrations, provide the characteristic and impactful notes that define many of our favorite foods, from cooked meats and roasted coffee to onions and garlic. Among these, amyl methyl disulfide (CH₃SS(CH₂)₄CH₃) is a potent flavoring agent known for its sulfureous and onion-like aroma profile.[1][2] As a key component in the flavorist's palette, understanding its performance relative to other sulfur compounds is critical for developing authentic and stable flavor systems.
This guide provides a comprehensive framework for benchmarking the performance of amyl methyl disulfide against common alternatives. It is designed for researchers, flavor chemists, and product developers, offering detailed methodologies for sensory and analytical evaluation. The protocols described herein are designed as self-validating systems to ensure robust and reproducible data, empowering formulators to make informed decisions based on scientific evidence.
The Target Compound and Its Alternatives
Amyl Methyl Disulfide: A Profile
Amyl methyl disulfide, also known as methyl pentyl disulfide, is recognized for its savory, sulfureous, and onion-like characteristics.[1][2] It is a valuable tool for building cooked, savory notes in a variety of applications, including soups, sauces, processed meats, and snack seasonings.[1] Its relatively high molecular weight compared to other common disulfides suggests lower volatility and potentially greater retention during heat processing.
Selecting Comparators: Dimethyl Disulfide and Dimethyl Trisulfide
To establish a meaningful benchmark, we select two widely used sulfur compounds that represent different facets of the "sulfury" flavor space:
-
Dimethyl Disulfide (DMDS): A highly volatile compound with a potent, unpleasant, garlic-like odor.[3] It is often described as having a cabbage-like or putrid profile but can be effective in specific applications when used at very low levels.[4][5] Its high volatility presents a challenge in heated applications.[4]
-
Dimethyl Trisulfide (DMTS): Known for its meaty, alliaceous (onion, garlic), and sometimes rotten cabbage-like aroma.[6][7] DMTS is a key aroma constituent in cooked vegetables and is often associated with savory and HVP-type flavors.[8][9] Its performance can vary significantly with concentration.
The selection of these two compounds provides a basis for comparison across different chain lengths (and thus volatilities) and sulfur arrangements (disulfide vs. trisulfide).
Comparative Performance Metrics: A Summary
The following table summarizes the key organoleptic and physical properties of amyl methyl disulfide and the selected alternatives. This data provides a foundational understanding of their expected performance in flavor formulations.
| Property | Amyl Methyl Disulfide | Dimethyl Disulfide (DMDS) | Dimethyl Trisulfide (DMTS) |
| CAS Number | 72437-68-4 | 624-92-0 | 3658-80-8 |
| Molecular Formula | C₆H₁₄S₂ | C₂H₆S₂ | C₂H₆S₃ |
| Molecular Weight | 150.3 g/mol [2] | 94.19 g/mol [3] | 126.26 g/mol |
| Odor Profile | Sulfurous, onion[1] | Unpleasant, garlic-like, cabbage[3] | Meaty, alliaceous, garlic, rotten cabbage[6][7] |
| Boiling Point | 198-202 °C[1][2] | 110 °C[3] | 169-172 °C |
| Vapor Pressure | 0.735 mmHg @ 25°C (est.)[1] | 22 mmHg @ 20°C | ~5.3 mmHg @ 25°C (est.) |
| Solubility | Soluble in alcohol; insoluble in water[2] | 2.5 g/L in water (20°C)[3] | Limited solubility in water |
Experimental Design for Performance Benchmarking
To objectively compare these flavor compounds, a multi-faceted approach combining sensory evaluation and instrumental analysis is required. This ensures that both human perception and chemical stability are assessed.
Sensory Evaluation Protocols
Sensory analysis is crucial for understanding how these compounds are perceived by consumers.[10] We will employ two primary methods: Descriptive Analysis and Triangle Difference Testing.
Objective: To identify and quantify the specific sensory attributes of each sulfur compound in a neutral food matrix.
Methodology:
-
Panelist Training: A panel of 8-12 individuals is trained to identify and scale key aroma and flavor attributes (e.g., "sulfurous," "cooked onion," "meaty," "green," "metallic," "putrid"). Reference standards for each attribute are provided.
-
Sample Preparation:
-
Prepare a 1% stock solution of Amyl Methyl Disulfide, DMDS, and DMTS, respectively, in a neutral carrier like propylene glycol.
-
Create test samples by dosing a neutral, low-flavor base (e.g., a simple vegetable broth or unsalted cracker dough) with each stock solution to achieve a final concentration of 1 ppm. A control sample (base only) is also prepared.
-
-
Evaluation: Panelists are presented with the coded samples in a randomized order. They rate the intensity of each attribute on a 15-point unstructured line scale.
-
Data Analysis: The data is analyzed using ANOVA and spider web plots are generated to visualize the flavor profile of each compound.
Causality Note: The use of a trained panel and a standardized lexicon is critical for generating objective, reproducible data that can be statistically analyzed. The 1 ppm concentration is a typical starting point for potent sulfur compounds in finished products.[11]
Objective: To determine if a perceptible difference exists between amyl methyl disulfide and its alternatives at a specific concentration.
Methodology:
-
Sample Preparation: Prepare samples of a food matrix (e.g., savory soup) dosed with Amyl Methyl Disulfide and DMDS at an equi-potent level determined from threshold testing or literature.
-
Presentation: Panelists are given three coded samples, two of which are identical and one is different. They are asked to identify the "odd" sample.
-
Execution: The test is repeated with Amyl Methyl Disulfide vs. DMTS. The order of presentation is randomized for each panelist.
-
Data Analysis: The number of correct identifications is tallied. Statistical tables for triangle tests are used to determine if the result is significant (p < 0.05).
Causality Note: This discriminative test is a self-validating system to confirm whether a formulation change would be noticeable to consumers. It answers the fundamental question: "Is there a difference?"[12]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Amyl Methyl Disulfide
For researchers and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Handling and disposal of specialized chemical reagents like amyl methyl disulfide demand a meticulous approach, grounded in a thorough understanding of its chemical properties and associated hazards. This guide provides a comprehensive, step-by-step protocol for the proper disposal of amyl methyl disulfide, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Understanding the Hazard Profile of Amyl Methyl Disulfide
Amyl methyl disulfide (C6H14S2) is an organosulfur compound.[1] While specific toxicological data for amyl methyl disulfide is not extensively documented in readily available safety data sheets, its classification as a flammable liquid necessitates careful handling.[1] We can infer a more detailed hazard profile by examining the data for a closely related and well-studied compound, dimethyl disulfide (DMDS).
DMDS is a highly flammable liquid and vapor that is harmful if swallowed and toxic if inhaled.[2][3] It is known to cause serious eye irritation and may cause respiratory irritation.[2] Furthermore, it is toxic to aquatic life with long-lasting effects.[2][3] Given the structural similarities, it is prudent to treat amyl methyl disulfide with a similar level of caution, assuming it possesses comparable flammability, toxicity, and environmental hazards.
Key Hazards:
-
Flammability: Amyl methyl disulfide is a flammable liquid.[1] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[4]
-
Toxicity: Assumed to be harmful if swallowed and toxic if inhaled, based on data for analogous compounds.[2][3]
-
Irritation: Likely to cause skin, eye, and respiratory tract irritation.[5]
-
Environmental Hazard: Presumed to be toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[3][5]
Hazard Summary Table
| Hazard Classification | Description | Primary Precaution |
| Flammable Liquid | GHS Category 3.[1] | Keep away from heat, sparks, open flames, and hot surfaces.[2] |
| Acute Toxicity (Oral) | Assumed to be harmful if swallowed.[2][5] | Do not ingest. Wash hands thoroughly after handling.[2] |
| Acute Toxicity (Inhalation) | Assumed to be toxic if inhaled.[2][5] | Work in a well-ventilated area, preferably a chemical fume hood.[2] |
| Skin Corrosion/Irritation | May cause skin irritation.[5] | Wear appropriate protective gloves and clothing.[2] |
| Eye Damage/Irritation | May cause serious eye irritation.[2] | Wear safety glasses or goggles.[2] |
| Aquatic Toxicity | Assumed to be toxic to aquatic life.[2][5] | Avoid release to the environment.[2] |
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks associated with handling amyl methyl disulfide, a combination of engineering controls and appropriate PPE is essential.
Engineering Controls
-
Chemical Fume Hood: All handling and disposal procedures involving amyl methyl disulfide should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[2]
-
Ventilation: Ensure adequate ventilation in the laboratory to prevent the accumulation of flammable vapors.[6]
-
Safety Shower and Eyewash Station: A readily accessible and operational safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.
Personal Protective Equipment (PPE)
-
Hand Protection: Wear chemically resistant gloves. Nitrile gloves are a common choice in laboratory settings, but it is crucial to consult a glove compatibility chart for specific breakthrough times.[7] Always inspect gloves for any signs of degradation or puncture before use and dispose of them immediately if contamination is suspected.[7]
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes.[2]
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to protect the skin.[2] Do not wear shorts or open-toed shoes in the laboratory.
-
Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to prevent injury and environmental contamination.
Small Spills (less than 100 mL)
-
Evacuate and Alert: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Absorb: Use an inert absorbent material such as vermiculite, sand, or earth to contain and absorb the spill.[5] Do not use combustible materials like paper towels.
-
Collect: Using non-sparking tools, carefully collect the absorbed material and place it into a designated, labeled hazardous waste container.[8]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Large Spills (greater than 100 mL)
-
Evacuate: Immediately evacuate the laboratory and alert others.
-
Isolate: If it is safe to do so, close the doors to the affected area to contain the vapors.
-
Activate Alarm: Activate the nearest fire alarm to alert emergency services.
-
Contact EHS: From a safe location, contact your institution's EHS department and provide them with the details of the spill.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of amyl methyl disulfide is that it must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Waste Collection
-
Select a Compatible Container: Use a chemically compatible container for waste collection. The original container is often a suitable choice.[9] Glass or polyethylene containers are generally appropriate. Avoid metal containers if there is any risk of corrosion.[9][10]
-
Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "Amyl Methyl Disulfide."[9][11] The accumulation start date should also be clearly marked on the label.
-
Segregate Waste: Do not mix amyl methyl disulfide with incompatible waste streams. Specifically, keep it separate from strong oxidizing agents, reducing agents, and strong bases.[5] Also, keep it separate from acids, as this could potentially generate toxic gases.[11]
-
Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[9][10] This prevents the release of flammable and toxic vapors.
Disposal of Contaminated Materials
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be collected in a puncture-proof sharps container that is also labeled as hazardous waste.[12]
-
Labware and PPE: Disposable labware, gloves, and absorbent materials contaminated with amyl methyl disulfide must be collected in a designated hazardous waste container.[12]
Arranging for Pickup
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for hazardous waste pickup. This typically involves submitting an online request to the EHS department.
-
Do Not Exceed Accumulation Limits: Be aware of the maximum allowable volume of hazardous waste that can be stored in the laboratory and the time limits for accumulation.[12]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of amyl methyl disulfide and associated contaminated materials.
Caption: Workflow for the safe disposal of amyl methyl disulfide waste.
Conclusion: A Commitment to Safety
The proper disposal of amyl methyl disulfide is not merely a procedural task but a fundamental aspect of responsible scientific practice. By adhering to these guidelines, researchers can ensure a safe laboratory environment, protect the broader community and environment, and uphold the highest standards of scientific integrity. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before use.
References
- hefei tNj chemical. (n.d.). Material Safety Data Sheet Dimethyl Disulfide(DMDS).
- YSI. (n.d.). Safety Data Sheet.
- NOAA. (n.d.). dimethyl disulfide. CAMEO Chemicals.
- Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- MedChemExpress. (n.d.). Methyl propyl disulfide-SDS.
- American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl disulfide.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Fisher Scientific. (2010). SAFETY DATA SHEET.
- Chevron Phillips Chemical. (2019). Dimethyl Disulfide.
- Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
- MDPI. (2022). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review.
- National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory. NIH.
- Fisher Scientific. (2010). SAFETY DATA SHEET.
- Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety.
- University of North Carolina. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies.
- Princeton EHS. (n.d.). Safe handling of organolithium compounds in the laboratory.
- National Center for Biotechnology Information. (n.d.). Amyl methyl disulfide. PubChem.
- Cornell EHS. (n.d.). 9.4 Guidelines for Working with Particularly Hazardous Substances. Environment, Health and Safety.
- Furrow Pump. (n.d.). CHEMICAL RESISTANCE GUIDE.
- IDEX Health & Science. (n.d.). Chemical Compatibility.
- Sterlitech Corporation. (n.d.). Chemical Compatibility Chart.
- Cole-Parmer. (n.d.). Chemical Compatibility Database.
- (n.d.). 1 Excellent 2 Good 3 Fair 4 Not Recommended Silicone TPE TPE Viton FEP PTFE Chemicals Im ap u re® Im aflow ® Im ap ex® Im aw.
Sources
- 1. Amyl methyl disulfide | C6H14S2 | CID 522459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ysi.com [ysi.com]
- 3. cpchem.com [cpchem.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
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- 10. pfw.edu [pfw.edu]
- 11. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
